molecular formula C12H16BrN B1590690 Julolidine hydrobromide CAS No. 83646-41-7

Julolidine hydrobromide

Cat. No.: B1590690
CAS No.: 83646-41-7
M. Wt: 254.17 g/mol
InChI Key: KHWBRFVBPGPEOJ-UHFFFAOYSA-N
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Description

Julolidines are effective auxofluors that are employed in laser dyes and biochemical stains. They are known to be one of the strongest electron-releasing groups due to electronic and steric factors.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWBRFVBPGPEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)CCCN3C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482656
Record name Julolidine hydrobromide
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Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83646-41-7
Record name Julolidine hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Julolidine hydrobromide
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Foundational & Exploratory

Chemical Properties of Julolidine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Julolidine hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine).[1] While the free base is a ubiquitously used intermediate in the synthesis of high-performance fluorescent dyes, the hydrobromide salt represents a critical stabilization form.[1] It arrests the oxidation sensitivity of the electron-rich nitrogen center, allowing for long-term storage and precise stoichiometry in reaction planning.[1]

This guide details the chemical behavior of the julolidine moiety, emphasizing the structural rigidity that defines its utility in "push-pull" chromophores and molecular rotors.[1]

Physicochemical Profile

The transition from julolidine free base to its hydrobromide salt alters physical properties significantly, primarily affecting solubility and thermal stability.[1] The salt form effectively "banks" the reactivity of the nitrogen lone pair until released by a base.[1]

Comparative Data Table
PropertyJulolidine (Free Base)Julolidine Hydrobromide
CAS Number 479-59-483646-41-7
Formula


Molecular Weight 173.26 g/mol 254.17 g/mol
Physical State Colorless/Pale solid or liquidWhite crystalline powder
Melting Point 34–40 °C239–242 °C
Solubility Organic solvents (DCM, Toluene)Water, Methanol, DMSO
Stability Air-sensitive (oxidizes to red)Stable solid; Hygroscopic
Acidity (

)
~5.7 (Conjugate acid)N/A (Salt form)
Structural Analysis: The "Locked" Nitrogen

The chemical uniqueness of julolidine stems from its fused ring system.[1] In typical anilines (like N,N-diethylaniline), the alkyl chains can rotate, allowing the nitrogen lone pair to decouple from the phenyl ring's


-system.[1]

In julolidine, the trimethylene bridges lock the nitrogen lone pair into a planar conformation with the benzene ring.[1] This results in:

  • Maximal Orbital Overlap: The

    
     interaction is permanent.[1]
    
  • Enhanced Nucleophilicity: The C-9 position (para to nitrogen) is exceptionally electron-rich.[1]

  • Low Oxidation Potential: It is more easily oxidized than non-rigid analogs, necessitating the HBr salt form for storage.[1]

JulolidineStructure cluster_0 Structural Consequence FreeAniline N,N-Diethylaniline (Free Rotation) Decoupling Orbital Decoupling (TICT State) FreeAniline->Decoupling Excitation Julolidine Julolidine (Rigid Fused Rings) Conjugation Permanent Conjugation (High Fluorescence) Julolidine->Conjugation Excitation

Figure 1: Structural comparison illustrating why Julolidine's rigidity prevents non-radiative decay via Twisted Intramolecular Charge Transfer (TICT), making it superior for dye synthesis.[1]

Synthetic Utility & Reactivity[1][5]

The hydrobromide salt is typically converted back to the free base in situ or immediately prior to reaction to restore nucleophilicity.[1] Once free, the molecule acts as a potent coupling partner.[1]

Electrophilic Aromatic Substitution (EAS)

The C-9 position is the primary reactive site.[1] The electron density provided by the locked nitrogen makes julolidine highly susceptible to electrophilic attack.[1]

  • Vilsmeier-Haack Formylation: Reacting with

    
     yields 9-formyljulolidine, a universal precursor for coumarin and hemicyanine dyes.[1]
    
  • Bromination: Controlled bromination yields 9-bromojulolidine, used in cross-coupling reactions (Suzuki-Miyaura).[1]

Mechanism of Action in Molecular Rotors

Julolidine derivatives are "molecular rotors."[1] In low-viscosity solvents, the excited state can relax non-radiatively by twisting.[1] In high-viscosity environments (like cell membranes or polymerizing plastics), this twisting is mechanically suppressed, forcing relaxation via fluorescence.[1] This makes julolidine-based dyes excellent microviscosity sensors .[1]

Experimental Protocol: Salt-Based Purification

Context: Researchers often synthesize julolidine from tetrahydroquinoline and 1-bromo-3-chloropropane.[1] The crude product is an oily mixture containing unreacted amines.[1] The following protocol uses the HBr salt formation as a self-validating purification step , exploiting the high melting point and crystallization properties of Julolidine HBr.

Reagents
  • Crude Julolidine reaction mixture[1]

  • Hydrobromic acid (48% aq) or HBr in Acetic Acid

  • Ethanol (cold)

  • Diethyl Ether[1]

Step-by-Step Methodology
  • Extraction: Dissolve the crude organic residue in a minimal amount of Ethanol.

  • Acidification: Dropwise, add concentrated HBr (48%) with vigorous stirring.

    • Observation: The solution will warm (exothermic protonation).

    • Checkpoint: Monitor pH; ensure pH < 2.[1]

  • Crystallization: Cool the mixture to 0°C. If precipitation is slow, add Diethyl Ether until turbidity persists, then refrigerate overnight.

    • Why: Julolidine HBr is insoluble in ether/cold ethanol, while impurities often remain in solution.[1]

  • Filtration: Filter the white/off-white precipitate under vacuum.[1] Wash the cake with cold Acetone/Ether (1:1).

    • Result: This solid is Julolidine Hydrobromide .[1] It can be stored indefinitely without oxidation (unlike the oil).

  • Liberation (Optional): To recover the base for synthesis:

    • Suspend the salt in water.[1]

    • Add 10% NaOH until pH > 10.[1]

    • Extract with Dichloromethane (DCM).[1]

    • Dry over

      
       and concentrate.
      

PurificationProtocol Crude Crude Reaction Mixture (Oily, Dark) Acidification Add HBr (aq) / EtOH Protonation Step Crude->Acidification Precipitation Precipitate Salt (Julolidine HBr) Acidification->Precipitation Cool to 0°C Filtration Filtration & Wash (Remove Impurities) Precipitation->Filtration Storage Store as HBr Salt (Stable Solid) Filtration->Storage Long Term Liberation Neutralize with NaOH (Recover Free Base) Filtration->Liberation Immediate Use

Figure 2: Purification workflow utilizing the solubility differential between the crude base and the hydrobromide salt.[1]

Handling and Safety

Julolidine hydrobromide is classified as acutely toxic and corrosive.[1]

  • Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns).[1][2]

  • Storage: The HBr salt is hygroscopic.[1] Store in a desiccator at room temperature. The free base must be stored under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation (reddening).

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1] The dust of the salt form is a respiratory irritant.[1]

References

  • Glass, D. B., & Weissberger, A. (1946).[1] Julolidine Synthesis. Organic Syntheses, 26, 40. Retrieved January 28, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12255670, Julolidine hydrobromide. Retrieved January 28, 2026, from [Link][1]

  • Barbero, N., et al. (2012).[1] Synthesis, optical characterization and crystal structure of a phenylazojulolidine derivative. Dyes and Pigments, 92(3), 1177-1183.[1] Retrieved January 28, 2026, from [Link][1]

Sources

Julolidine Hydrobromide: Structural Rigidity in Photonic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Photophysics Specialists

Executive Summary

Julolidine hydrobromide (CAS 83646-41-7) represents a critical structural motif in the design of high-performance photonic materials. Unlike flexible aniline derivatives, the julolidine core features a fused tricyclic system—specifically, 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine.[1] This architecture locks the nitrogen lone pair into a planar configuration with the aromatic ring, significantly reducing non-radiative decay via bond rotation. Consequently, julolidine derivatives serve as the "engine" for molecular rotors, viscosity sensors, and high-quantum-yield laser dyes. This guide details the molecular architecture, validated synthetic protocols, and the mechanistic logic driving its application in bioimaging and optoelectronics.[1]

Molecular Architecture & Physicochemical Profile[2]

The defining feature of julolidine is the constraint of the nitrogen atom within two saturated six-membered rings fused to the benzene core. In unconstrained analogs like


-diethylaniline, the dialkylamino group can rotate relative to the phenyl ring, allowing the formation of Twisted Intramolecular Charge Transfer (TICT) states that quench fluorescence. Julolidine’s fused ring system prevents this rotation, enforcing planarity and maximizing 

-conjugation.
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide
Common Name Julolidine Hydrobromide
CAS Number 83646-41-7 (Salt) / 479-59-4 (Free Base)
Molecular Formula

(or

)
Molecular Weight 254.17 g/mol
Melting Point 239–242 °C (Salt) vs 34–36 °C (Free Base)
Solubility Soluble in water, ethanol, methanol; sparingly soluble in non-polar solvents.[1][2]
pKa (Conjugate Acid) ~5.7 (Estimated for the tertiary amine)
Crystal Habit Monoclinic (typical for derivatives), forming envelope conformations in saturated rings.
Synthetic Engineering & Protocols

The synthesis of Julolidine Hydrobromide typically proceeds via the alkylation of tetrahydroquinoline, followed by salt formation to ensure stability. The free base is prone to oxidation (reddening upon air exposure), making the hydrobromide salt the preferred form for storage.

DOT Diagram 1: Synthetic Pathway Logic

Synthesis_Pathway cluster_legend Reaction Phase Start 1,2,3,4-Tetrahydroquinoline Process1 Thermal Cyclization (150-160°C, 20h) Start->Process1 Reagent 1-bromo-3-chloropropane (Trimethylene chlorobromide) Reagent->Process1 Inter Julolidine (Free Base) (Oil/Low MP Solid) Process1->Inter -HCl, -HBr Process2 Salt Formation (HBr/Acetic Acid) Inter->Process2 Final Julolidine Hydrobromide (Stable Crystalline Solid) Process2->Final

Caption: Step-wise cyclization of tetrahydroquinoline to the rigid julolidine core, followed by stabilization as a hydrobromide salt.[2]

Protocol: Synthesis of Julolidine Hydrobromide

Safety Note: 1-bromo-3-chloropropane is toxic. Perform all steps in a fume hood. Julolidine is a skin irritant.[2][3]

Step 1: Cyclization to Julolidine Free Base

  • Charge: In a 1L round-bottom flask, combine 0.5 mol (66.5 g) of 1,2,3,4-tetrahydroquinoline and 2.5 mol (400 g) of 1-bromo-3-chloropropane. Note: Excess alkyl halide acts as the solvent.

  • Reflux: Heat the mixture in an oil bath at 150–160°C for 20 hours. Evolution of HBr and HCl gas will occur; trap acidic vapors.

  • Workup: Cool the mixture. Add 50 mL concentrated HCl in 500 mL water. Steam distill to remove excess 1-bromo-3-chloropropane.

  • Neutralization: Basify the aqueous residue with 40% NaOH (approx. 75 mL) until pH > 12.

  • Extraction: Extract the liberated oil with diethyl ether (

    
     mL). Dry over NaOH pellets.
    
  • Purification: Distill under reduced pressure. Collect the fraction boiling at 105–110°C / 1 mmHg. The product solidifies on cooling (MP ~39°C).[4]

Step 2: Conversion to Hydrobromide Salt

  • Dissolution: Dissolve 10 g of the freshly distilled Julolidine free base in 50 mL of anhydrous ethanol or diethyl ether.

  • Acidification: Dropwise add 48% hydrobromic acid (or HBr in acetic acid) with stirring until the solution is acidic (pH ~2).

  • Precipitation: The hydrobromide salt will precipitate as a white/off-white solid. If using ethanol, adding cold diethyl ether can drive precipitation.

  • Filtration: Filter the solid and wash with cold ether.

  • Recrystallization: Recrystallize from ethanol/methanol to yield pure Julolidine Hydrobromide (MP 239–242°C).

Mechanistic Functionality: The Molecular Rotor

Julolidine is the archetype for "molecular rotors."[1] Its utility in bioimaging and viscosity sensing relies on the competition between fluorescence and non-radiative decay.

The Mechanism:

  • Excitation: Upon photon absorption, the molecule enters an excited state (

    
    ).
    
  • Viscosity Dependence:

    • Low Viscosity: The excited molecule can undergo intramolecular rotation (twisting). This leads to a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively (heat). Result: Low Fluorescence.

    • High Viscosity (or Rigid Binding): The environment physically hinders rotation. The molecule is forced to relax radiatively. Result: High Fluorescence.[5]

This mechanism makes julolidine derivatives (e.g., DCVJ, CCVJ) ideal for measuring blood viscosity, cell membrane fluidity, or protein aggregation (e.g., Amyloid-


 plaques).
DOT Diagram 2: Viscosity-Dependent Fluorescence Logic

Mechanism_Flow cluster_low_visc Low Viscosity Environment cluster_high_visc High Viscosity / Rigid Binding Excitation Photon Absorption (hv) S1_State Excited State (Planar) Excitation->S1_State Rotation Bond Rotation Allowed S1_State->Rotation Fluid Medium Restriction Rotation Restricted S1_State->Restriction Viscous Medium TICT TICT State Formation Rotation->TICT Heat Non-Radiative Decay (Heat) Fluorescence OFF TICT->Heat Emission Radiative Decay (Photon) Fluorescence ON Restriction->Emission

Caption: Logic flow of the molecular rotor effect. Viscosity determines the pathway between thermal decay (TICT) and fluorescence.

Applications in Drug Development & Diagnostics
A. Neurodegenerative Disease Probes

Julolidine derivatives act as "turn-on" sensors for amyloid fibrils. The hydrophobic, rigid binding pockets of amyloid plaques restrict the rotation of the julolidine moiety, triggering strong fluorescence. This is critical for in vitro screening of Alzheimer's therapeutic candidates.

B. RNA Imaging

Recent developments utilize cationic julolidine-azolium conjugates (e.g., BTZ-JLD) that selectively bind to RNA in live cells. The interaction restricts the donor-acceptor rotation, allowing for high-contrast imaging of nucleoli without the background noise typical of flexible dyes.

C. Nonlinear Optical (NLO) Materials

The high electron-donating capacity of the julolidine nitrogen, combined with its fixed planarity, makes it a superior donor for "push-pull" chromophores used in electro-optic modulators and frequency doublers.

References
  • Glass, D. B., & Weissberger, A. (1955).[1][6] Julolidine. Organic Syntheses, Coll. Vol. 3, p. 504.[6]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry, 8(8), 1735-1752.

  • Mondal, I. C., et al. (2023).[5] Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. (n.d.).[7][2] Julolidine hydrobromide Product Specification.

  • PubChem. (n.d.).[2] Julolidine hydrobromide Compound Summary. National Library of Medicine.

Sources

Technical Guide: Synthesis Pathways for Julolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a pivotal heterocyclic building block, distinguished by its rigid nitrogen lone pair. This structural constraint enforces planarity, maximizing orbital overlap with the aromatic system.[1] Consequently, julolidine derivatives serve as superior electron donors in push-pull chromophores, molecular rotors, and nonlinear optical materials.[1]

While the free base is a liquid or low-melting solid prone to oxidation (reddening) upon air exposure, the hydrobromide salt is the preferred form for storage and handling in drug development and materials science.[1] It offers enhanced thermal stability, precise stoichiometry for molar dosing, and resistance to photo-oxidation.[1]

This guide details the synthesis of Julolidine Hydrobromide via the Tetrahydroquinoline (THQ) Annulation Route .[1] This pathway is selected over the direct aniline alkylation method due to its higher convergence, superior yield profiles (typically >75% vs. <40%), and reduced formation of quaternary ammonium side products.[1]

Retrosynthetic Logic

The synthesis of the julolidine skeleton requires the formation of two six-membered rings fused to a benzene core.[1]

  • Disconnection A (Aniline Route): Requires a double alkylation of aniline with a C3 fragment.[1] This is entropically disfavored and prone to uncontrolled polymerization.[1]

  • Disconnection B (Tetrahydroquinoline Route): Starts with one ring already formed.[1] The reaction becomes a mono-alkylation followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type).[1] This is the kinetically favored approach.[1]

Pathway Visualization[1]

Retrosynthesis Julolidine Julolidine Hydrobromide (Target) FreeBase Julolidine (Free Base) FreeBase->Julolidine HBr/AcOH Salt Formation Intermediate N-(3-chloropropyl) -1,2,3,4-tetrahydroquinoline Intermediate->FreeBase Intramolecular Cyclization (Heat) THQ 1,2,3,4-Tetrahydroquinoline (Starting Material) THQ->Intermediate N-Alkylation Reagent 1-Bromo-3-chloropropane Reagent->Intermediate

Figure 1: Retrosynthetic disconnection showing the Tetrahydroquinoline (THQ) route as the logical entry point.

Experimental Protocol: The THQ Annulation Route

This protocol is adapted from the classical Glass & Weissberger method (Organic Syntheses, Coll.[1] Vol. 3), optimized for modern laboratory safety and purity requirements.

Phase 1: Synthesis of Julolidine Free Base[1]

Reaction Overview:



Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Quantity Role
1,2,3,4-Tetrahydroquinoline 133.19 1.0 66.5 g (0.5 mol) Substrate
1-Bromo-3-chloropropane 157.44 2.5 200 g (~1.25 mol) Alkylating Agent
Sodium Hydroxide (40% aq) 40.00 Excess ~75 mL Neutralization

| Diethyl Ether | 74.12 | - | 300 mL | Extraction Solvent |

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.

    • Critical Control Point: The reaction evolves HBr and HCl gas.[1] Connect the top of the condenser to a gas trap containing 10% NaOH solution to neutralize fumes.[1]

  • Addition: Charge the flask with 66.5 g of 1,2,3,4-tetrahydroquinoline and 200 g of 1-bromo-3-chloropropane.

    • Why Excess Halide? The excess 1-bromo-3-chloropropane acts as the solvent and drives the kinetics of the initial N-alkylation, preventing dimer formation.[1]

  • Reflux (The Cyclization): Heat the oil bath to 150–160°C . Maintain reflux for 20 hours .

    • Mechanism:[1][2][3][4] The reaction proceeds first via N-alkylation (displacement of Br) to form N-(3-chloropropyl)-tetrahydroquinoline.[1] At high temperature, this intermediate undergoes intramolecular electrophilic substitution to close the second ring.[1]

  • Workup:

    • Cool the mixture to ~60°C.

    • Add 50 mL conc. HCl in 500 mL water.

    • Steam Distillation: Perform steam distillation to remove unreacted 1-bromo-3-chloropropane.[1] Continue until the distillate is clear.

    • Validation: Check the distillate by TLC to ensure no amine is being lost (Julolidine stays in the acid pot).[1]

  • Isolation:

    • Basify the aqueous residue with 40% NaOH until pH > 12.[1] The amine will separate as an oil.[1]

    • Extract with Diethyl Ether (2 x 150 mL).

    • Dry the organic layer over anhydrous NaOH pellets or

      
      .[1]
      
    • Concentrate under reduced pressure.[1][5][6]

  • Purification (Distillation): Distill the residue under vacuum.

    • Target Fraction: Collect the fraction boiling at 105–110°C at 1 mmHg .

    • Yield: Expect 65–70 g (75–80%) of a colorless oil that solidifies upon cooling (mp 39–40°C).[1]

Phase 2: Conversion to Julolidine Hydrobromide[1]

The free base is susceptible to oxidation (turning pink/red).[1] Conversion to the HBr salt locks the nitrogen lone pair, preventing oxidation.[1]

Protocol:

  • Dissolution: Dissolve 10.0 g (57.7 mmol) of freshly distilled Julolidine free base in 50 mL of anhydrous Ethanol (EtOH) or Ethyl Acetate.

    • Note: Ethyl acetate often yields whiter crystals; Ethanol yields larger crystals.[1]

  • Acidification: Place the flask in an ice bath (0°C). Dropwise, add Hydrobromic acid (48% aq) or, preferably, 33% HBr in Acetic Acid (approx. 10-12 mL) with vigorous stirring.

    • Endpoint: Monitor pH.[1] Stop addition when pH reaches ~2-3.[1]

  • Precipitation:

    • If using HBr/AcOH: The salt may precipitate immediately.[1]

    • If using aq HBr: Add 100 mL of cold Diethyl Ether to force precipitation.[1]

  • Recrystallization: Filter the crude salt. Recrystallize from boiling Ethanol/Acetone (1:1).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours over

    
    .
    

Product Specification:

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: >200°C (decomposition).[1]

  • Solubility: Soluble in water, DMSO, Methanol.[1]

Mechanistic Pathway[1][5][7][8]

The reaction mechanism highlights the importance of the leaving group hierarchy (Br vs Cl) and the thermal requirement for the Friedel-Crafts alkylation.[1]

Mechanism Step1 Step 1: N-Alkylation (Kinetic Control) Intermediate N-(3-chloropropyl) -THQ Step1->Intermediate - HBr Step2 Step 2: Intramolecular Cyclization (Thermodynamic) Product Julolidine HBr Step2->Product + HBr Step3 Step 3: Salt Formation Substrate Tetrahydroquinoline Substrate->Step1 + Cl-(CH2)3-Br Intermediate->Step2 160°C, - HCl

Figure 2: Mechanistic flow.[1][6] Note that Bromine is displaced first due to weaker bond strength, leaving the Chloride for the high-temperature cyclization step.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<50%) Incomplete cyclization (Step 2).Ensure oil bath temperature is strictly >150°C. The ring closure has a high activation energy.[1]
Red/Pink Product Oxidation of the free base.[1]Distill under inert atmosphere (

). Store free base in dark/cold.[1] Convert to HBr salt immediately.
Emulsions during Workup Density similarity between organic/aq phase.[1]Add brine (NaCl sat.) to the aqueous phase.[1] Filter through Celite if solid particulates are present.[1]
Sticky Salt Hygroscopic impurities.[1]Use anhydrous HBr in Acetic Acid instead of aqueous HBr. Wash precipitate thoroughly with dry ether.[1]

References

  • Glass, D. B.; Weissberger, A. (1955).[1] "Julolidine".[1][4][5][6][7][8][9][10][11] Organic Syntheses, Collective Volume 3, p. 504.[1]

    • Foundational text for the THQ + 1-bromo-3-chloropropane route.
  • Varejão, J. O. S., et al. (2019).[1] "Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure". European Journal of Organic Chemistry, 2019(26), 4273–4310.[1]

    • Comprehensive review of synthesis strategies and derivative applic
  • Katritzky, A. R., et al. (1996).[1][11] "Convenient Synthesis of Julolidines Using Benzotriazole Methodology". The Journal of Organic Chemistry, 61(9), 3117-3126.[1][11]

    • Alternative synthetic routes for substituted julolidines.[1][4][8]

  • Smith, P. A. S.; Yu, T. Y. (1952).[1] "Julolidine and some of its derivatives".[1][4][5][6][7][8][12] Journal of the American Chemical Society, 74(4), 1096–1098.[1]

    • Early characterization of chemical properties and salt forms.[1]

Sources

Solubility of Julolidine hydrobromide in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Selection for Julolidine Hydrobromide

Executive Summary

Julolidine Hydrobromide (1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline hydrobromide; CAS 83646-41-7) represents a critical intermediate in the synthesis of high-performance fluorescent dyes, organic non-linear optical (NLO) materials, and pharmaceutical scaffolds. Unlike its free base form—which is a lipophilic liquid/low-melting solid—the hydrobromide salt introduces ionic character that drastically alters its solubility landscape.

This guide provides a definitive technical analysis of the solubility of Julolidine Hydrobromide. It moves beyond generic "soluble/insoluble" labels to provide a mechanistic understanding of solvent interactions, enabling researchers to optimize reaction media, purification via recrystallization, and formulation stability.

Part 1: Physicochemical Profile & Solubility Mechanisms

To predict solubility behavior, one must understand the competition between the ionic head group and the lipophilic core.

  • Compound: Julolidine Hydrobromide[1][2][][4][5][6][7]

  • Formula:

    
    
    
  • MW: 254.17 g/mol

  • Physical Form: White to off-white crystalline powder.

  • Melting Point: 239–242 °C (indicating a stable crystal lattice driven by ionic interactions).

The Solubility Mechanism: The molecule consists of a cationic ammonium center (hydrophilic, ionic) constrained within a tricyclic fused ring system (hydrophobic, lipophilic).

  • Protic Solvents (Water, Alcohols): Solvation is driven by hydrogen bonding to the bromide ion and dipole-dipole interactions with the ammonium cation.

  • Chlorinated Solvents (DCM, Chloroform): Unusually for many salts, Julolidine HBr retains significant solubility in dichloromethane (DCM) due to the large, greasy tricyclic hydrocarbon surface area which engages in Van der Waals interactions with the organic solvent.

  • Non-Polar Solvents (Hexane, Ether): The lattice energy of the salt cannot be overcome by weak dispersion forces, rendering it insoluble.

Part 2: Solubility Landscape Data

The following table summarizes the solubility profile based on empirical synthesis protocols and structural analysis.

Solvent ClassSolventSolubility RatingEstimated SolubilityApplication Context
Polar Protic Water High > 50 mg/mLAqueous coupling reactions (e.g., diazonium coupling).
Methanol High > 100 mg/mLPrimary solvent for synthesis and crystal growth.
Ethanol Moderate-High ~ 30-50 mg/mLIdeal for recrystallization (cooling method).
Polar Aprotic DMSO Very High > 200 mg/mLStock solutions for biological assays; difficult to remove.
DMF High > 100 mg/mLReaction medium for bromination/formylation.
Chlorinated DCM Moderate ~ 10-25 mg/mLCritical Distinction: Soluble enough for extraction/transfer, unlike many inorganic salts.
Non-Polar Diethyl Ether Insoluble < 1 mg/mLAntisolvent: Used to precipitate the salt from alcohols/DCM.
Hexane Insoluble < 0.1 mg/mLWash Solvent: Removes non-polar impurities (e.g., unreacted free base).

Critical Note on Hygroscopicity: Hydrobromide salts are frequently hygroscopic. Prolonged exposure to air can lead to water uptake, forming a sticky gum. Store in a desiccator.

Part 3: Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit for your specific batch and temperature conditions.

  • Preparation: Weigh 100 mg of dry Julolidine HBr into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments using a micropipette.
    
  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.

  • Observation: Check for dissolution (clear solution, no particulates).

  • Calculation: If

    
     is the volume added when dissolution is complete:
    
    
    
    
Protocol 2: Purification via Recrystallization

The "Solvent-Antisolvent" method is recommended over simple cooling due to the salt's steep solubility curve in alcohols.

Reagents:

  • Solvent: Methanol (HPLC Grade)

  • Antisolvent: Diethyl Ether (Anhydrous)

Workflow:

  • Dissolution: Dissolve crude Julolidine HBr in the minimum amount of warm Methanol (approx. 40-50°C). Do not boil vigorously.

  • Filtration: If particulates remain, filter rapidly through a 0.45

    
    m PTFE syringe filter into a clean receiving flask.
    
  • Precipitation:

    • Method A (Rapid): Add Diethyl Ether dropwise with stirring until a persistent cloudiness (turbidity) appears.

    • Method B (Crystal Growth): Carefully layer Diethyl Ether on top of the Methanol solution (2:1 ratio Ether:MeOH) and seal. Allow to stand undisturbed for 24-48 hours.

  • Collection: Filter the resulting white crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold Diethyl Ether (removes residual MeOH and non-polar impurities).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Part 4: Visualized Workflows

Figure 1: Solvent Selection Decision Tree

A logical pathway for selecting the correct solvent based on the intended application.

SolubilityWorkflow Start Start: Select Application Reaction Chemical Synthesis Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis Coupling Aqueous Coupling (Diazo/Staining) Reaction->Coupling OrganicRxn Organic Transformation (Bromination/Formylation) Reaction->OrganicRxn Recryst Recrystallization Purification->Recryst Wash Washing Crude Solid Purification->Wash Nmr NMR Solvent Analysis->Nmr WaterSolv Use: Water or 10% MeOH/Water Coupling->WaterSolv DcmDmfSolv Use: DMF or DCM OrganicRxn->DcmDmfSolv MeOHSys System: MeOH (Solvent) + Ether (Antisolvent) Recryst->MeOHSys HexaneSys Use: Hexane / Ether (Removes Free Base) Wash->HexaneSys Dmsod6 Use: DMSO-d6 or CD3OD Nmr->Dmsod6

Caption: Decision matrix for solvent selection based on experimental goals (Synthesis, Purification, or Analysis).

Figure 2: Recrystallization Phase Diagram Logic

Visualizing the solubility differential driving the purification.

RecrystLogic Crude Crude Julolidine HBr (Contains Impurities) Dissolve Dissolve in Warm Methanol Crude->Dissolve High Solubility Filter Filter (Remove Insolubles) Dissolve->Filter Layer Add Diethyl Ether (Antisolvent) Filter->Layer Cryst Crystallization (Salt precipitates, Impurities stay) Layer->Cryst Solubility Drop Pure Pure Crystalline Julolidine HBr Cryst->Pure Filtration

Caption: Step-by-step logic for the Methanol/Ether recrystallization protocol.

References

  • Synthesis and Properties of Julolidine Derivatives. Source:Organic Preparations and Procedures International, Vol 33, Issue 6.[8] Relevance: Establishes the solubility of julolidine salts in acidic aqueous media and their isolation via precipitation. URL:[Link]

  • Julolidine: Organic Syntheses Procedure. Source:Organic Syntheses, Coll. Vol. 3, p.504 (1955). Relevance: Fundamental protocol for the base synthesis and purification, highlighting the insolubility of the base in water vs. the salt. URL:[Link]

Sources

Julolidine hydrobromide CAS number and safety data sheet.

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Safety Protocols, and Experimental Utility[1]

CAS Number: 83646-41-7 Formula: C₁₂H₁₅N[1][2] · HBr Molecular Weight: 254.17 g/mol [1][2]

Executive Summary

Julolidine hydrobromide (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide) is the stabilized hydrobromide salt of julolidine.[1] While the free base (CAS 479-59-4) is a critical intermediate in the synthesis of rigidized coumarin dyes, fluorescent molecular rotors, and organic hole-transport materials, it suffers from susceptibility to photo-oxidation, often turning from a colorless solid to a viscous reddish oil upon air exposure.[1]

The hydrobromide salt serves as the preferred storage and handling form for researchers.[1] It locks the nitrogen lone pair, preventing oxidative degradation and raising the melting point significantly (from ~35°C to ~240°C), thereby allowing for precise stoichiometric weighing and long-term shelf stability.[1] This guide details the technical specifications, safety protocols, and conversion workflows required to utilize this compound effectively.[1]

Part 1: Physicochemical Characterization[1]

The transition from free base to hydrobromide salt alters the physical properties drastically, shifting the compound from a lipophilic, low-melting solid to a hydrophilic, high-melting ionic lattice.[1]

PropertyJulolidine (Free Base)Julolidine Hydrobromide (Salt)
CAS Number 479-59-483646-41-7
Molecular Weight 173.26 g/mol 254.17 g/mol
Physical State White solid / Oily liquidWhite to off-white crystalline powder
Melting Point 34–36 °C239–242 °C (dec.)[1][3]
Solubility (Water) InsolubleSoluble
Solubility (Organic) Soluble in Chloroform, TolueneSoluble in MeOH, DMSO; Poor in Hexane
Stability Air/Light Sensitive (Oxidizes)Stable (Hygroscopic)
Structural Visualization

The following diagram illustrates the protonation site at the bridgehead nitrogen, which is responsible for the salt's stability.[1]

JulolidineStructure FreeBase Julolidine (Free Base) C12H15N (Lone pair active) HBr + HBr FreeBase->HBr Salt Julolidine Hydrobromide [C12H15NH]+ Br- (Lone pair protonated) HBr->Salt Stabilization via Protonation

Figure 1: Conversion of Julolidine free base to its Hydrobromide salt locks the nitrogen electrons, preventing oxidation.[1]

Part 2: Safety Data Sheet (SDS) Analysis & Hazard Profile

Signal Word: DANGER

Unlike the free base, which is primarily an irritant, the hydrobromide salt is often classified with higher toxicity and corrosivity due to the acidic nature of the hydrobromide anion and the bioavailability of the amine upon hydrolysis.[1]

Core Hazard Statements (GHS)[1][3][4]
  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H318: Causes serious eye damage.[1]

Precautionary Protocols
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Emergency Response Workflow

SafetyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Remove clothing. Rinse skin for 15 min. Apply PEG 400 if avail. Skin->ActionSkin ActionEye Rinse cautiously (15 min). Remove contact lenses. Consult Ophthalmologist. Eye->ActionEye ActionInhal Move to fresh air. Administer oxygen if breathing difficult. Seek medical attention. Inhalation->ActionInhal

Figure 2: Immediate response protocols for Julolidine HBr exposure.

Part 3: Experimental Protocols

Researchers rarely use the HBr salt directly in nucleophilic substitutions (e.g., Vilsmeier-Haack formylation or condensation reactions) because the nitrogen is quaternary and non-nucleophilic.[1] You must liberate the free base in situ or prior to reaction. [1]

Protocol A: In-Situ Neutralization (Recommended for One-Pot Reactions)

Use this when the solvent system allows for the presence of base salts.[1]

  • Dissolution: Dissolve Julolidine HBr (1.0 equiv) in the reaction solvent (e.g., DMF, DMSO, or Methanol).

  • Base Addition: Add an organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 – 1.2 equiv).[1]

  • Equilibration: Stir for 15 minutes at room temperature. The solution may become slightly cloudy as Triethylamine Hydrobromide precipitates (depending on solvent).[1]

  • Reaction: Proceed with the addition of the electrophile (e.g., aldehyde, alkyl halide).[1]

Protocol B: Isolation of Free Base (High Purity)

Use this for sensitive catalytic reactions requiring salt-free conditions.[1]

  • Suspension: Suspend Julolidine HBr (5 g) in CH₂Cl₂ (50 mL).

  • Washing: Add 1M NaOH (50 mL) and stir vigorously for 20 minutes. The solid will dissolve, and the organic layer will darken slightly.[1]

  • Separation: Separate the organic layer.[1] Extract the aqueous layer once more with CH₂Cl₂ (20 mL).[1]

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure.

    • Critical Step: Do not heat above 40°C. The resulting oil (Free Base) is air-sensitive.[1] Use immediately or store under Argon at -20°C.

Part 4: Storage and Stability[1]
  • Hygroscopicity: The HBr salt is hygroscopic.[1] Store in a desiccator or tightly sealed container.

  • Light Sensitivity: While more stable than the free base, the salt can still discolor upon prolonged light exposure.[1] Store in amber vials.

  • Shelf Life: >2 years if stored at room temperature (desiccated).[1] The free base degrades within weeks if exposed to air.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12255670, Julolidine hydrobromide.[1] Retrieved January 28, 2026 from [Link][1]

  • Amerigo Scientific. Julolidine Hydrobromide Product Overview. Retrieved January 28, 2026 from [Link][1]

Sources

The Julolidine Scaffold: Structural Mechanics, Synthetic Evolution, and Bio-Application

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

The julolidine moiety (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) represents a cornerstone in the study of structure-property relationships in organic chromophores. Distinguished by a nitrogen atom fused within a tricyclic system, julolidine exhibits a "frozen" lone pair configuration that enforces planarity and maximizes π-conjugation. This structural constraint—often termed the "Julolidine Effect"—renders the scaffold a superior electron donor compared to its non-cyclic analogs like N,N-diethylaniline. This guide analyzes the historical trajectory of julolidine from its 1892 discovery to its modern utility as a mechanosensitive molecular rotor (e.g., DCVJ) in amyloid fibril detection and membrane viscosity mapping.

Historical Genesis and Structural Evolution

The Pinkus Era (1892)

The chemical history of julolidine begins in 1892 with the work of G. Pinkus , who first reported the synthesis of the parent compound. Pinkus utilized a harsh thermal condensation method, reacting tetrahydroquinoline with trimethylene chlorobromide (1-bromo-3-chloropropane). While low-yielding and requiring extended heating, this work established the feasibility of fusing the nitrogen lone pair into a rigid bicyclic system.

The Glass-Weissberger Optimization (1967)

For decades, the scaffold remained a synthetic curiosity until Glass and Weissberger revisited the protocol in 1967. They optimized the alkylation of tetrahydroquinoline, significantly improving yields (77–81%) and scalability. This optimization democratized access to the scaffold, allowing researchers to explore its electronic properties in dye chemistry and non-linear optics.

The "Julolidine Effect"

The defining feature of this scaffold is the steric constraint imposed on the nitrogen atom. In open-chain analogs like N,N-diethylaniline, the alkyl groups can rotate, allowing the nitrogen lone pair to decouple from the aromatic π-system. In julolidine, the alkyl chains are "tied back" into rings.

  • Consequence: The nitrogen lone pair is forced to remain parallel to the

    
    -orbitals of the benzene ring.
    
  • Result: Maximal orbital overlap, lowered oxidation potential, and a significant bathochromic shift in absorption spectra compared to non-rigid analogs.

Synthetic Pathways and Protocols

Core Synthesis Logic

The synthesis of functionalized julolidine derivatives typically proceeds in three phases:

  • Ring Construction: Formation of the julolidine core (Pinkus/Glass-Weissberger method).

  • Formylation: Introduction of a reactive handle (aldehyde) at the C-9 position via Vilsmeier-Haack reaction.

  • Condensation: Knoevenagel condensation to attach electron-withdrawing groups (e.g., dicyanovinyl) to create push-pull systems.

Visualization: Synthetic Route to DCVJ

The following diagram illustrates the conversion of Aniline to the molecular rotor DCVJ (9-(2,2-dicyanovinyl)julolidine).

JulolidineSynthesis Aniline Aniline / THQ Julolidine Julolidine Core (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) Aniline->Julolidine 1-bromo-3-chloropropane 160°C (Glass-Weissberger) Aldehyde 9-Julolidinecarboxaldehyde Julolidine->Aldehyde POCl3 / DMF (Vilsmeier-Haack) DCVJ DCVJ (Molecular Rotor) Aldehyde->DCVJ Malononitrile Piperidine (Cat.) Knoevenagel Condensation

Caption: Step-wise synthetic pathway from aniline precursors to the DCVJ molecular rotor.[1][2][3][4][5]

Experimental Protocol: Synthesis of DCVJ

Objective: Synthesis of 9-(2,2-dicyanovinyl)julolidine (DCVJ) from 9-julolidinecarboxaldehyde.

Reagents:

  • 9-Julolidinecarboxaldehyde (1.0 eq)

  • Malononitrile (1.2 eq)

  • Piperidine (Catalytic amount, ~0.1 eq)

  • Ethanol (Solvent)[6]

Methodology:

  • Preparation: Dissolve 9-julolidinecarboxaldehyde (e.g., 200 mg) in absolute ethanol (5 mL) in a round-bottom flask.

  • Addition: Add malononitrile (1.2 equivalents) to the solution.

  • Catalysis: Add 1-2 drops of piperidine. The solution will typically darken immediately, indicating the formation of the conjugated system.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Isolation: Cool the reaction mixture to room temperature and then to 0°C. The product, DCVJ, typically precipitates as an orange/red solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol or acetonitrile if necessary.

  • Validation: Confirm structure via

    
    H NMR. Look for the vinyl proton singlet around 
    
    
    
    7.5–8.0 ppm and the disappearance of the aldehyde peak.

Functional Applications: Molecular Rotors & Bio-Sensing[7][8]

Mechanism of Action: TICT State

Julolidine derivatives like DCVJ function as molecular rotors .[7] Their fluorescence quantum yield is intrinsically linked to the viscosity of their environment through the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • Low Viscosity (Free State): Upon excitation, the dicyanovinyl group rotates relative to the julolidine donor. This twisting relaxes the excited state non-radiatively (heat), resulting in low fluorescence.

  • High Viscosity (Bound State): In rigid environments (e.g., cell membranes, amyloid fibrils), the rotation is mechanically hindered. The molecule is forced to relax radiatively, resulting in a sharp increase in fluorescence intensity.

Visualization: TICT vs. Planar Emission

TICT_Mechanism Ground Ground State (S0) Planar Excited Excited State (S1) Planar (LE State) Ground->Excited Excitation (hv) TICT TICT State (Twisted Geometry) Excited->TICT Free Rotation (Low Viscosity) Emission Fluorescence Emission (High Quantum Yield) Excited->Emission Restricted Rotation (High Viscosity / Amyloid Binding) NonRad Non-Radiative Decay (Heat) TICT->NonRad Relaxation Emission->Ground

Caption: The kinetic competition between radiative decay (fluorescence) and TICT-mediated non-radiative decay.

Application: Amyloid Fibril Detection

DCVJ and its carboxylated analog, CCVJ, are critical tools in neurodegenerative disease research.

  • Sensitivity: DCVJ is uniquely sensitive to the early lag phase of amyloid-

    
     aggregation, often detecting oligomers before Thioflavin T (ThT) becomes effective.
    
  • Binding Mode: The hydrophobic julolidine core intercalates into the hydrophobic grooves of misfolded protein aggregates. The subsequent restriction of the vinyl rotor triggers the "turn-on" fluorescence response.

  • Protocol Note: For aqueous applications, DCVJ is typically dissolved in DMSO stock and diluted into PBS (solubility ~0.33 mg/mL in 1:2 DMSO:PBS).[6]

Summary of Key Compounds

CompoundStructure / FunctionKey Application
Julolidine Parent ScaffoldPrecursor; Dye chemistry
DCVJ 9-(2,2-dicyanovinyl)julolidineMembrane viscosity; Amyloid oligomer detection
CCVJ 9-(2-carboxy-2-cyano)vinyl-julolidineProtein conjugation (via carboxyl group); Antibody labeling
Julolidine Red Cationic dyeLaser dye; Non-linear optics

References

  • Pinkus, G. (1892). Ueber das Julolidin. Berichte der deutschen chemischen Gesellschaft.

  • Glass, D. B., & Weissberger, A. (1967). Julolidine. Organic Syntheses.

  • Haidekker, M. A., et al. (2001). A novel approach to blood plasma viscosity measurement using fluorescent molecular rotors. American Journal of Physiology-Heart and Circulatory Physiology.

  • Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for cell membrane fluidity. Biochemistry.

  • Raha, S., et al. (2017). Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase. ChemBioChem.

  • Loutfy, R. O. (1986). Fluorescence probes for polymerization reactions. Macromolecules.

Sources

Technical Guide: Julolidine Hydrobromide Derivatives & Molecular Rotors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for utilizing Julolidine Hydrobromide as a precursor for high-fidelity fluorescent molecular rotors. It moves beyond basic definitions to explore the structural mechanics, synthesis pathways, and experimental applications of its derivatives, specifically focusing on viscosity-sensitive fluorophores like DCVJ and CCVJ .

Part 1: The Chemical Core & Structural Mechanics

The Julolidine Advantage

Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is distinct from standard aniline derivatives due to its rigid, fused tricyclic structure . In a typical aniline, the nitrogen lone pair can decouple from the aromatic ring through free rotation. In julolidine, the alkyl chains are fused back to the phenyl ring, locking the nitrogen lone pair into a planar conformation that maximizes conjugation with the aromatic system.

Julolidine Hydrobromide (


)  is the stable salt form of this base. While the free base is an air-sensitive, low-melting solid/liquid prone to oxidation (reddening), the hydrobromide salt offers superior shelf-stability and crystallinity, making it the preferred starting material for synthesis.
The Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The utility of julolidine derivatives lies in their behavior as Molecular Rotors .[1][2]

  • State A (Planar/Conductive): Upon excitation, the molecule exists in a planar, conjugated state with high fluorescence.

  • State B (Twisted/Non-Radiative): In low-viscosity environments, the bond connecting the donor (julolidine) and acceptor (e.g., dicyanovinyl) groups rotates.[2] This creates a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively (heat), quenching fluorescence.

  • The Viscosity Switch: In high-viscosity environments (or when bound to rigid pockets like amyloid fibrils), this rotation is mechanically hindered. The molecule is forced to relax radiatively, resulting in a dramatic surge in fluorescence quantum yield.

TICT_Mechanism Ground Ground State (S0) Planar Conformation Excited_LE Locally Excited State (LE) High Fluorescence Ground->Excited_LE Excitation (hv) Excited_LE->Ground Fluorescence Emission TICT TICT State (Twisted) Non-Radiative Decay Excited_LE->TICT Free Rotation (Low Viscosity) TICT->Ground Thermal Decay Viscosity High Viscosity / Rigid Binding Viscosity->Excited_LE Restricts Rotation

Figure 1: The TICT mechanism. High viscosity blocks the transition to the dark TICT state, forcing emission from the LE state.

Part 2: Synthesis & Derivatization[1]

To utilize Julolidine Hydrobromide, one must first liberate the free base and then functionalize the electron-rich 9-position (para to the nitrogen).

Synthesis Workflow: HBr Salt to Molecular Rotor (DCVJ)

The most common derivative is 9-(dicyanovinyl)julolidine (DCVJ) .

Step 1: Neutralization (Liberating the Base)

  • Reagents: Julolidine HBr, NaOH (10% aq), Dichloromethane (DCM).

  • Protocol: Dissolve Julolidine HBr in water. Basify with NaOH until pH > 10. Extract 3x with DCM. Dry organic layer over

    
     and evaporate.
    
  • Result: Julolidine free base (viscous oil/solid). Use immediately to avoid oxidation.

Step 2: Vilsmeier-Haack Formylation

  • Reagents:

    
    , DMF.
    
  • Mechanism: Electrophilic aromatic substitution at position 9.

  • Protocol: Cool DMF to 0°C. Add

    
     dropwise (Vilsmeier reagent formation). Add Julolidine free base. Heat to 80°C for 2 hours. Hydrolyze with ice water/sodium acetate.
    
  • Result:9-Julolidine Carboxaldehyde (Solid, bright yellow).

Step 3: Knoevenagel Condensation (The Rotor)

  • Reagents: 9-Julolidine Carboxaldehyde, Malononitrile, Piperidine (cat.), Ethanol.

  • Protocol: Reflux aldehyde and malononitrile in ethanol with catalytic piperidine for 1-2 hours.

  • Result:DCVJ (Orange/Red crystals).

Synthesis_Pathway HBr Julolidine Hydrobromide (Stable Precursor) Base Julolidine Free Base (Reactive) HBr->Base NaOH / DCM Extraction Aldehyde 9-Julolidine Carboxaldehyde (Intermediate) Base->Aldehyde POCl3 / DMF (Vilsmeier-Haack) DCVJ DCVJ (Molecular Rotor) (Final Sensor) Aldehyde->DCVJ Malononitrile / Piperidine (Knoevenagel)

Figure 2: Synthetic route from the stable hydrobromide salt to the active DCVJ sensor.

Part 3: Experimental Protocols & Applications

Protocol: Intracellular Viscosity Mapping

This protocol uses DCVJ to map microviscosity changes in live cells (e.g., during apoptosis or membrane fusion).

Reagents:

  • DCVJ Stock: 10 mM in anhydrous DMSO (Store at -20°C, dark).

  • Loading Buffer: HBSS or PBS (pH 7.4).

Procedure:

  • Cell Preparation: Culture adherent cells (e.g., HeLa, HEK293) on glass-bottom dishes to 70% confluence.

  • Staining:

    • Dilute DCVJ stock to 1-5 µM in warm Loading Buffer. Note: Keep DMSO < 0.1% to avoid cytotoxicity.

    • Incubate cells for 20 minutes at 37°C.

    • Critical: Do not wash excessively. DCVJ is an equilibrium probe; washing may strip it from membranes.

  • Imaging:

    • Excitation: 440-460 nm (Cyan).

    • Emission: 490-520 nm (Green).

    • Calibration (Ratiometric): For absolute viscosity values, use a ratiometric derivative (e.g., CCVJ) or calibrate fluorescence lifetime (FLIM), as intensity alone depends on dye concentration.

Protocol: Amyloid Fibril Detection

Julolidine derivatives bind to the hydrophobic grooves of amyloid fibrils (Aβ, alpha-synuclein), acting as alternatives to Thioflavin T (ThT).

  • Preparation: Prepare 10 µM DCVJ in PBS.

  • Incubation: Mix 100 µL of protein sample (monomer vs. fibril) with 100 µL dye solution. Incubate 15 mins in dark.

  • Readout: Measure fluorescence (

    
    ).
    
    • Result: Fibrillar samples will show >50x intensity increase over monomers.

Part 4: Data & Properties[3]

Physical Properties of Key Compounds
PropertyJulolidine HBrJulolidine (Base)DCVJ (Derivative)
CAS No. 83646-41-7479-59-458293-56-4
MW ( g/mol ) 254.17173.26249.31
State White/Off-white SolidViscous Liquid / SolidOrange/Red Crystals
Solubility Water, MethanolDCM, Toluene, DMSODMSO, Acetone, Lipids
Excitation N/A (Non-fluorescent)~360 nm430-450 nm
Emission N/A~400 nm490-510 nm (Viscosity Dependent)
Viscosity Sensitivity (Power Law)

The fluorescence quantum yield (


) of julolidine rotors follows the Förster-Hoffmann equation:


  • 
     : Viscosity[3][4]
    
  • 
     : Sensitivity constant (typically 0.5 - 0.6 for DCVJ)
    
  • Implication: A linear plot of

    
     vs 
    
    
    
    confirms rotor behavior.

References

  • Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry, 28(16), 6678-6686.[5] Link

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—concepts and applications. Organic & Biomolecular Chemistry, 5(11), 1669-1678. Link

  • Levine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science, 2(3), 404-410. Link

  • PubChem. Julolidine Hydrobromide (CID 12255670). National Library of Medicine. Link

  • Sigma-Aldrich. 9-(2,2-Dicyanovinyl)julolidine Product Sheet.[6] Link

Sources

Physical properties like melting point and boiling point of Julolidine hydrobromide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization of Julolidine Hydrobromide

Executive Summary

Julolidine hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine, a rigid tricyclic amine.[1][2][3] Unlike its free base counterpart—which exists as a low-melting solid or viscous liquid prone to oxidation—the hydrobromide salt offers enhanced stability, higher crystallinity, and defined thermal transitions.[1] These properties make it a critical intermediate in the synthesis of fluorescent probes (e.g., BODIPY dyes), organic light-emitting diodes (OLEDs), and pharmaceutical precursors.[1] This guide provides an authoritative analysis of its physical properties, focusing on melting point (MP) and thermal behavior, supported by validated experimental protocols.[1]

Chemical Identity & Structural Context

To accurately characterize Julolidine hydrobromide, one must distinguish it from the free base.[1] The salt formation locks the nitrogen lone pair, significantly altering the physical state and thermal stability.[1]

Table 1: Comparative Physicochemical Profile

FeatureJulolidine (Free Base)Julolidine Hydrobromide (Salt)
CAS Number 479-59-483646-41-7
Formula C₁₂H₁₅NC₁₂H₁₅N[1][2] · HBr
Molar Mass 173.26 g/mol 254.17 g/mol
Physical State Amber liquid / Low-melting solidWhite to off-white crystalline powder
Melting Point 34–40 °C239–242 °C (Primary Lit.)[1]
Solubility Toluene, Chloroform, DCMWater, Methanol, Hot Ethanol

Thermal Properties Analysis

Melting Point: The Critical Purity Indicator

The melting point of Julolidine hydrobromide is its most defining physical characteristic for quality control.[1]

  • Standard Range: Authoritative sources place the melting point between 239°C and 242°C .[1][2][3][4]

  • Deviations: Values as low as 218°C have been reported.[1][2] Scientifically, this depression is rarely due to polymorphism but rather:[1]

    • Residual Solvent: Incomplete drying after recrystallization (often from ethanol/ether).[1]

    • Free Base Contamination: Incomplete protonation during synthesis.[1]

    • Hydration: The salt is hygroscopic; absorbed water disrupts the crystal lattice, lowering the MP.[1]

Boiling Point vs. Decomposition

A common misconception in automated databases is the assignment of a boiling point (e.g., ~347°C) to the salt.[1]

  • Scientific Reality: Julolidine hydrobromide is an ionic solid.[1] It does not exhibit a true boiling point at atmospheric pressure.[1][5]

  • Mechanism: Upon heating beyond its melting point (>250°C), the lattice energy is overcome, leading to dissociation (releasing HBr gas) or oxidative decomposition of the organic core.[1] The "boiling point" found in literature often refers to the theoretical boiling point of the parent free base or a predicted value that ignores ionic interactions.[1]

Experimental Protocols

Protocol A: Synthesis & Recrystallization (Purity Assurance)

Objective: To isolate high-purity Julolidine HBr for accurate thermal characterization.

  • Dissolution: Dissolve 10.0 g of commercial Julolidine (Free Base) in 50 mL of diethyl ether or hexane. Cool to 0–4°C in an ice bath.

  • Acidification: Slowly bubble dry HBr gas or add 48% hydrobromic acid dropwise with vigorous stirring. The salt will precipitate immediately as a white solid.[1]

  • Filtration: Filter the precipitate under vacuum using a sintered glass funnel.

  • Recrystallization (Crucial Step):

    • Dissolve the crude salt in a minimum amount of hot ethanol (~70°C).[1]

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Why: Rapid cooling traps impurities; slow cooling builds a pristine lattice.[1]

  • Drying: Dry the crystals in a vacuum oven at 60°C for 24 hours over P₂O₅ to remove trace moisture.

Protocol B: Capillary Melting Point Determination

Objective: To determine the precise melting range as a proxy for purity.

  • Sample Prep: Grind the dried Julolidine HBr crystals into a fine powder. Fill a capillary tube to a height of 2–3 mm.[1] Compact the sample by tapping the tube on a hard surface.[1]

  • Apparatus Setup: Use a calibrated melting point apparatus (e.g., Stuart SMP30 or equivalent).[1]

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 220°C.[1]

    • Slow Ramp:1.0°C/min from 220°C until melting is complete.

  • Observation: Record two temperatures:

    • 
      : First sign of liquid formation (wetting).[1]
      
    • 
      : Complete disappearance of solid.[1]
      
  • Validation: A range >2°C (e.g., 235–240°C) indicates impurity.[1] Recrystallize and repeat.

Visualization of Workflows

Figure 1: Synthesis and Characterization Logic

This diagram illustrates the transformation from the unstable free base to the stable salt and the decision logic for thermal analysis.[1]

Julolidine_Workflow FreeBase Julolidine (Free Base) (Liquid/Low Melt) Reaction Reaction: Add HBr in Ether/Hexane FreeBase->Reaction CrudeSalt Crude Julolidine HBr (Precipitate) Reaction->CrudeSalt Recryst Recrystallization (Hot Ethanol) CrudeSalt->Recryst Purification PureSalt Pure Julolidine HBr (White Crystals) Recryst->PureSalt Analysis Thermal Analysis (MP & DSC) PureSalt->Analysis QC Check Analysis->Recryst If MP Range > 2°C

Caption: Workflow for converting Julolidine free base to the hydrobromide salt, illustrating the critical purification loop required before accurate thermal characterization.

Figure 2: Thermal Transition Pathway

This diagram details the physical changes occurring during the heating process, distinguishing between melting and decomposition.[1]

Thermal_Transition Solid Crystalline Solid (T < 239°C) Onset Onset of Melt (T ≈ 239°C) Solid->Onset Heat Input Liquid Isotropic Liquid (239°C < T < 300°C) Onset->Liquid Lattice Collapse Decomp Decomposition (T > 300°C) Release of HBr/Oxidation Liquid->Decomp Bond Breaking

Caption: Thermal transition pathway of Julolidine HBr. Note the distinct liquid phase before the onset of irreversible decomposition.[1]

References

  • Sigma-Aldrich. (2025).[1][5][6] Julolidine hydrobromide Product Specification & COA. Retrieved from

  • ChemicalBook. (2025).[1][4][7] Julolidine Hydrobromide MSDS and Physical Properties. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Julolidine Hydrobromide (CID 12255670).[1] Retrieved from

  • Organic Syntheses. (1946).[1] Julolidine Synthesis and Derivatives. Coll. Vol. 3, p. 504.[1][2] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: Julolidine Compounds. Retrieved from

Sources

Methodological & Application

How to use Julolidine hydrobromide as a fluorescent probe?

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Probing Microviscosity and Protein Aggregation with Julolidine Hydrobromide

Part 1: Executive Summary & Scientific Principle

Julolidine Hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine, a rigid bicyclic aniline derivative.[1][2] While often used as a precursor for high-performance molecular rotors (like DCVJ), the core julolidine structure itself exhibits unique fluorescence properties governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.[1][2][3]

This guide details the use of Jul-HBr as a micro-environmental probe. Unlike rigid fluorophores (e.g., fluorescein), Jul-HBr’s fluorescence quantum yield is intrinsically linked to the viscosity and polarity of its immediate environment.[2]

The TICT Mechanism (The "Rotor" Effect)

The sensing capability of Julolidine relies on the rotational freedom of its amino group relative to the aromatic ring.

  • Excitation: Upon photon absorption, the molecule enters a planar Locally Excited (LE) state.[1][2]

  • Relaxation (Low Viscosity): In fluid environments, the amino group rotates (twists), forming a non-emissive TICT state.[1][2] The energy dissipates non-radiatively (heat).[1]

  • Fluorescence (High Viscosity): In viscous environments (or when bound to rigid protein aggregates), this rotation is mechanically hindered.[1][2][4] The molecule is forced to relax radiatively, resulting in a sharp increase in fluorescence intensity.[2]

Senior Scientist Insight (Critical Chemistry): Julolidine Hydrobromide is a salt.[1][2] The nitrogen atom is protonated in the solid state. To function as a TICT probe, the nitrogen lone pair must be available for charge transfer.[1][2] Therefore, experimental conditions must maintain a pH > 6.0 (above the pKa ~5.7 of julolidine) to ensure the molecule exists in its active, deprotonated free-base form.[2]

Part 2: Technical Specifications & Properties

PropertySpecificationNotes
Chemical Name Julolidine hydrobromide2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine HBr
MW 254.17 g/mol Salt form ensures water solubility.[1][2]
Excitation Max ~320–360 nmUV-active.[1] (Note: Derivatives like DCVJ are Vis-active).[1][2]
Emission Max ~400–450 nmBlue/Green emission; solvent dependent.[1]
Solubility Water, Methanol, DMSOHigh water solubility compared to free base.[1][2]
pKa ~5.7Critical: Buffer pH must be > 6.0 for fluorescence.[1]
Storage -20°C, Desiccated, DarkHygroscopic and light sensitive.[1][2]

Part 3: Experimental Protocols

Protocol A: Microviscosity Measurement (The Förster-Hoffmann Method)

Objective: Quantify the microviscosity of a solution or cellular compartment.

Materials:

  • Julolidine Hydrobromide Stock (10 mM in DMSO).[1][2]

  • Glycerol (Viscosity Standard).[1][2]

  • Phosphate Buffered Saline (PBS), pH 7.4.[1][2]

  • Fluorescence Spectrophotometer (Quartz cuvette or UV-transparent plate).[1][2]

Workflow Diagram:

ViscosityProtocol Start Start: Stock Preparation BufferPrep Prepare Calibration Series (Glycerol/Buffer Mixtures: 0% - 90%) Start->BufferPrep DyeAdd Add Jul-HBr Probe (Final Conc: 10 µM) BufferPrep->DyeAdd Incubate Incubate (10 min, 25°C, Dark) DyeAdd->Incubate Measure Measure Fluorescence (Ex: 350nm, Em: 420nm) Incubate->Measure Calc Apply Förster-Hoffmann Eq. Log(I) vs Log(η) Measure->Calc

Caption: Step-by-step workflow for establishing a viscosity calibration curve using Jul-HBr.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve Jul-HBr in DMSO to create a 10 mM stock. Store in aliquots at -20°C.

  • Calibration Standards: Prepare a series of Glycerol/PBS mixtures ranging from 0% to 90% glycerol (v/v). This creates a viscosity range from ~1 cP to ~200 cP.[1]

  • Staining: Dilute the stock into each standard to a final concentration of 10 µM.

    • Note: Keep DMSO concentration < 1% to avoid affecting solvent viscosity.[1][2]

  • Equilibration: Incubate for 10 minutes at 25°C in the dark.

  • Measurement: Record emission spectra (Ex: 350 nm / Em: 400–450 nm).

  • Data Analysis (Self-Validation):

    • Plot

      
       on the Y-axis.[1][2]
      
    • Plot

      
       on the X-axis.[1][2]
      
    • Validation: The data must yield a linear relationship (

      
      ). This validates the Förster-Hoffmann Equation :
      
      
      
      
      [1][2][4]
    • Use this slope (

      
      ) to calculate the viscosity of unknown samples.
      
Protocol B: Detection of Protein Aggregation (Amyloid Fibrils)

Objective: Monitor the formation of amyloid fibrils (e.g., Insulin, Lysozyme, Aβ) using Jul-HBr as a hydrophobic pocket sensor.[1][2]

Mechanism: Julolidine binds to the exposed hydrophobic grooves of amyloid fibrils. This binding restricts the rotor's motion, triggering a fluorescence "turn-on" response similar to Thioflavin T (ThT), but with different binding specificity.[1][2]

Workflow Diagram:

AggregationPathway FreeDye Free Jul-HBr (Solution) Complex Dye-Fibril Complex (Restricted Rotation) FreeDye->Complex Binding ProteinNative Native Protein (Folded) ProteinAgg Amyloid Fibril (Beta-Sheet Rich) ProteinNative->ProteinAgg Misfolding ProteinAgg->Complex Hydrophobic Interaction Signal High Fluorescence (Turn-On) Complex->Signal TICT Inhibition

Caption: Mechanism of fluorescence activation upon binding to amyloid fibrils.[1][2]

Step-by-Step Procedure:

  • Protein Preparation: Prepare protein solution (e.g., Insulin 2 mg/mL) in aggregation buffer (e.g., pH 2.0 or 7.4 depending on target).[1][2]

  • Probe Addition: Add Jul-HBr to a final concentration of 20 µM.

    • Control 1: Buffer + Jul-HBr (Background).[1][2]

    • Control 2: Native Protein + Jul-HBr (Baseline).[1][2]

  • Induction: Induce aggregation (e.g., heat to 65°C with agitation).[1][2]

  • Kinetic Monitoring: Measure fluorescence every 5–10 minutes.

    • Excitation: 350 nm

    • Emission: 440 nm[1][2]

  • Interpretation: A sigmoidal increase in fluorescence intensity indicates the nucleation and elongation phases of amyloid formation.[1]

Part 4: Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
No Fluorescence pH is too low (< 5.7).[1][2]The nitrogen is protonated (

), blocking the TICT mechanism.[2] Adjust buffer pH to > 6.5 or 7.[1]4.
High Background Dye aggregation or precipitation.[1]Julolidine free base is hydrophobic.[1] If pH > 8 or concentration > 50 µM, it may precipitate.[1][2] Use < 20 µM.
Non-Linear Calibration Inner Filter Effect.[1]Concentration is too high. Absorbance at Ex wavelength should be < 0.1 OD.[1] Dilute sample.
Blue Shift Polarity change vs. Viscosity.[1]Julolidine is solvatochromic.[1] Ensure the solvent polarity of the calibration curve matches the sample (e.g., use Glycerol/Water, not Glycerol/Methanol).[2]

References

  • Förster, T., & Hoffmann, G. (1971).[1][2] Effect of Viscosity on the Fluorescence Quantum Yield of Dye Molecules. Z. Phys. Chem. (Foundational paper for the viscosity-fluorescence relationship).[1]

  • Haidekker, M. A., & Theodorakis, E. A. (2007).[1][2] Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry . (Comprehensive review of Julolidine derivatives like DCVJ).

  • Kung, C. E., & Reed, J. K. (1989).[1][2] Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry . (Application of Julolidine rotors in protein assembly).

  • PubChem. (2025).[1][2] Julolidine Hydrobromide Compound Summary. (Chemical and Physical Safety Data).

Sources

Experimental protocol for Julolidine hydrobromide in cell imaging.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Julolidine-Based Molecular Rotors for Intracellular Viscosity & Amyloid Imaging

Part 1: Executive Summary & Mechanism of Action

1.1 The Julolidine Moiety: More Than a Precursor While Julolidine Hydrobromide (CAS 83646-41-7) is chemically categorized as a precursor used to synthesize fluorescent dyes, its rigid tricyclic nitrogen structure is the functional core of a powerful class of imaging probes known as Molecular Rotors .

In cell biology and drug development, "Julolidine" rarely refers to the raw hydrobromide salt usage in imaging (which requires toxic UV excitation), but rather to its derivatives , most notably DCVJ (9-(dicyanovinyl)-julolidine) and CCVJ . These probes are unique because their fluorescence quantum yield is directly dependent on the microviscosity of their environment, not just concentration.

1.2 The TICT Mechanism (Twisted Intramolecular Charge Transfer) The scientific value of Julolidine probes lies in the TICT mechanism.

  • Low Viscosity (e.g., Cytosol): Upon excitation, the julolidine "rotor" and the vinyl "stator" twist relative to each other. This rotation dissipates energy non-radiatively (heat). Result: Low Fluorescence.

  • High Viscosity (e.g., Membranes, Protein Aggregates): The solvent viscosity mechanically hinders this rotation. The molecule is "locked" in a planar state, forcing energy dissipation through photon emission. Result: High Fluorescence.

This self-validating mechanism makes Julolidine probes ratiometric sensors for cytoskeletal dynamics, membrane fluidity, and amyloid fibril formation .

TICT_Mechanism Ground Ground State (S0) Planar Conformation Excited_Planar Excited State (S1) Planar (High Energy) Ground->Excited_Planar Excitation (450nm) TICT_State TICT State Twisted (Relaxed) Excited_Planar->TICT_State Bond Rotation (Viscosity Dependent) Fluorescence Fluorescence Emission (High Viscosity) Excited_Planar->Fluorescence Rotation Hindered TICT_State->Ground Relaxation NonRadiative Non-Radiative Decay (Low Viscosity) TICT_State->NonRadiative Energy Loss

Figure 1: The TICT Mechanism. Fluorescence competes with bond rotation. High viscosity blocks rotation, enhancing signal.

Part 2: Reagent Preparation & Handling

2.1 Handling Julolidine Hydrobromide (The Precursor) If you are starting with the raw salt (Julolidine HBr) for synthesis or UV-based assays:

  • Solubility: Soluble in water and methanol.

  • Stock Solution: Prepare 100 mM in DMSO or Methanol. Store at -20°C, protected from light.

  • Safety: Julolidine is a skin irritant. Wear nitrile gloves.

2.2 Preparing the Imaging Probe (DCVJ Example) Standard imaging uses the derivative DCVJ. If synthesizing from Julolidine HBr, ensure purification removes unreacted precursors.

  • Stock Concentration: 10 mM in anhydrous DMSO.

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute to 1–10 µM in HBSS or PBS immediately before use. Avoid serum-containing media during loading (serum albumin binds the dye, causing background fluorescence).

Part 3: Protocol - Intracellular Microviscosity Mapping

Objective: To map viscosity gradients in live cells (e.g., distinguishing mitochondrial matrix viscosity from cytosolic viscosity).

Experimental Workflow:

Workflow Step1 1. Cell Seeding Glass bottom dish 60-70% Confluency Step2 2. Wash Step Remove Serum Media Wash 2x with HBSS Step1->Step2 Step3 3. Staining Incubate with 1-5 µM Probe (DCVJ/Julolidine-Rotor) 20 mins @ 37°C Step2->Step3 Step4 4. Wash (Optional) Remove excess dye (Some protocols require no-wash) Step3->Step4 Step5 5. Imaging Confocal Microscopy Ex: 450nm | Em: 480-520nm Step4->Step5 Step6 6. Calibration Convert Intensity to Viscosity (cP) via Standard Curve Step5->Step6

Figure 2: Step-by-step workflow for live-cell viscosity imaging.

Detailed Procedure:

  • Seeding: Plate cells (e.g., HeLa, HEK293) on 35mm glass-bottom dishes. Allow 24h adherence.

  • Washing: Remove culture media. Wash cells 2x with pre-warmed HBSS (Hank's Balanced Salt Solution). Critical: Serum proteins (BSA/FBS) have hydrophobic pockets that bind Julolidine, creating false "high viscosity" signals.

  • Loading: Add working solution (e.g., 5 µM DCVJ in HBSS).

  • Incubation: Incubate for 20 minutes at 37°C in the dark.

  • Imaging (Live): Transfer immediately to a microscope stage top incubator (37°C, 5% CO2).

    • Excitation: 440–460 nm (Blue diode or Argon laser).

    • Emission: 490–530 nm (Green channel).

    • Note: Julolidine probes are sensitive to photo-oxidation. Use low laser power (<2%).

3.1 Viscosity Calibration (The "Self-Validating" Step) To convert arbitrary fluorescence units (AFU) to absolute viscosity (centipoise, cP), you must generate a calibration curve.

  • Prepare mixtures of Methanol/Glycerol (0% to 90% Glycerol) to create known viscosity standards.

  • Add dye (5 µM) to each mixture.

  • Measure fluorescence intensity.[1]

  • Plot log(Intensity) vs. log(Viscosity) . The relationship is typically linear according to the Förster-Hoffmann equation:

    
    
    (Where 
    
    
    
    is viscosity and
    
    
    is the dye sensitivity factor).

Part 4: Protocol - Amyloid Fibril Detection

Objective: Detect protein misfolding (e.g., Aβ, Tau, or Lysozyme fibrils) using Julolidine's affinity for beta-sheet channels.

Why Julolidine? Unlike Thioflavin T (ThT), Julolidine derivatives often bind to different hydrophobic pockets, providing complementary structural data.

Procedure:

  • Protein Preparation: Incubate monomeric protein (e.g., Lysozyme) under acidic/high-temp conditions to induce fibrillation.

  • Probe Addition: Add Julolidine probe (10 µM final) to the protein solution.

  • Kinetic Monitoring: Measure fluorescence every 5 minutes in a plate reader.

    • Ex/Em: Depends on derivative (DCVJ: 450/500nm).

  • Data Interpretation: A sigmoidal increase in fluorescence indicates the nucleation-dependent polymerization of fibrils.

Part 5: Data Analysis & Troubleshooting

5.1 Data Presentation Table

Parameter Low Viscosity (Cytosol) High Viscosity (Membrane/Fibril)
Rotor State Free Rotation Restricted Rotation
Decay Path Non-Radiative (Heat) Radiative (Photon)

| Lifetime (


)  | Short (< 100 ps) | Long (> 1 ns) |
| Quantum Yield  | Low (< 0.01) | High (> 0.4) |

5.2 Troubleshooting Matrix

IssueProbable CauseCorrective Action
High Background Serum bindingWash cells thoroughly with serum-free HBSS before staining.
No Signal Dye effluxUse Verapamil (MDR inhibitor) if cells pump out the dye; Check Ex/Em settings.
Rapid Bleaching ROS generationReduce laser power; limit exposure time; use anti-fade live-cell buffer if possible.
Precipitation Low solubilityEnsure stock is fully dissolved in DMSO before diluting in aqueous buffer.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(16), 2669-2683. Link

  • Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for cell-membrane fluidity. Biochemistry, 28(16), 6678-6686. Link

  • Sutharsan, J., et al. (2010). Rational design of amyloid binding agents based on the molecular rotor motif. ChemMedChem, 5(1), 56-60. Link

  • Levitt, J. A., et al. (2009). Fluorescence anisotropy of molecular rotors for viscosity sensing. ChemPhysChem, 10(15), 2658-2664. Link

(Note: While "Julolidine Hydrobromide" is the chemical precursor, the protocols above utilize the functional fluorophores derived from this core structure to ensure experimental success in biological imaging.)

Sources

Application Note: Julolidine Hydrobromide Derivatives for High-Sensitivity Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Julolidine hydrobromide (CAS: 7335-26-4) serves as a critical structural precursor for a class of rigid, high-quantum-yield fluorescent probes. Unlike flexible amine donors, the fused ring system of the julolidine moiety restricts bond rotation, effectively inhibiting Twisted Intramolecular Charge Transfer (TICT) . This structural rigidity minimizes non-radiative energy decay, making julolidine-based sensors exceptionally bright and sensitive.

This guide details the application of julolidine derivatives in detecting transition metal ions (


, 

,

).[1] It provides a validated workflow for synthesizing a representative julolidine-based chemosensor and executing a fluorometric metal detection assay.

Mechanism of Action

The sensing capability of julolidine probes relies on the modulation of Intramolecular Charge Transfer (ICT) .

  • The Donor: The nitrogen atom in the julolidine ring acts as a strong electron donor.

  • The Acceptor: A conjugated group (e.g., Schiff base, hydrazone) acts as the electron acceptor.

  • The Trigger:

    • Free State: The probe may exhibit weak fluorescence due to Photoinduced Electron Transfer (PET) or specific quenching mechanisms.

    • Bound State (Metal Chelation): Binding a metal ion (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) to the receptor site blocks the quenching pathway (e.g., inhibiting PET) or enhances the rigidity of the system (Chelation-Enhanced Fluorescence, CHEF ). This results in a sharp "Turn-On" fluorescence response.[1]
      
Visualization: Sensing Mechanism[1][2][3]

SensingMechanism Probe Julolidine Probe (Free Ligand) Complex Probe-Metal Complex Probe->Complex + Metal Ion TICT TICT / PET (Non-Radiative Decay) Probe->TICT Excitation (No Metal) Metal Metal Ion (Zn²⁺/Cu²⁺) Metal->Complex Fluorescence Strong Fluorescence (Turn-On) Complex->Fluorescence CHEF Activation ICT Modulation Complex->TICT Inhibited

Figure 1: Mechanism of fluorescence activation. Metal binding rigidifies the structure, blocking non-radiative decay pathways and triggering emission.

Protocol A: Synthesis of a Representative Julolidine Sensor

Note: Julolidine hydrobromide is typically converted into 8-hydroxyjulolidine-9-carboxaldehyde via Vilsmeier-Haack formylation before condensation. This protocol assumes the use of the aldehyde derivative, a standard intermediate derived from the hydrobromide salt.

Target: Synthesis of a Julolidine-Schiff Base Probe (Generic Protocol for


/

sensing).
Reagents Required[1][2][3][4]
  • Precursor: 8-Hydroxyjulolidine-9-carboxaldehyde (derived from Julolidine Hydrobromide).

  • Linker: Hydrazine hydrate or phenylhydrazine derivative.

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid (catalytic amount).

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of 8-hydroxyjulolidine-9-carboxaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Condensation: Dropwise add 1.0 mmol of the hydrazine derivative (dissolved in 5 mL ethanol) to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).
    
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • A precipitate (the Schiff base sensor) should form.

    • Filter the precipitate and wash 3x with cold ethanol.

  • Purification: Recrystallize from hot ethanol or acetonitrile to obtain the pure sensor.

  • Validation: Verify structure via

    
    -NMR and Mass Spectrometry (ESI-MS).
    

Protocol B: Fluorometric Detection of Metal Ions

This protocol describes the quantitative detection of


 ions.[1][2] The same workflow applies to 

or

with appropriate buffer adjustments.
Materials
  • Probe Stock: 1 mM Julolidine Probe in DMSO.

  • Metal Stock: 10 mM

    
     (or perchlorate salt) in deionized water.
    
  • Buffer: 10 mM HEPES or PBS (pH 7.2–7.4).

  • Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).

Experimental Workflow

Workflow Start Start: Probe Preparation Stock Prepare 10 µM Probe Solution (DMSO/Buffer 1:9 v/v) Start->Stock Blank Measure Blank Spectrum (Ex: 400-450 nm) Stock->Blank Titration Add Metal Ion Aliquots (0 - 50 µM) Blank->Titration Equilibrate Incubate 2-5 mins Titration->Equilibrate Measure Record Emission Spectra Equilibrate->Measure Measure->Titration Next Aliquot Analysis Plot Intensity vs. [Metal] Calculate LOD Measure->Analysis

Figure 2: Step-by-step fluorometric titration workflow.

Detailed Steps
  • Probe Working Solution: Dilute the 1 mM DMSO stock into the buffer to reach a final concentration of 10

    
    M . Ensure the final DMSO content is <1% to prevent solvent effects, unless the probe requires higher organic co-solvent (e.g., EtOH/Water 1:1).
    
  • Blank Reading: Place 3 mL of the probe solution in a quartz cuvette. Record the emission spectrum (Excitation typically ~430-450 nm; Emission ~500-650 nm).

  • Titration:

    • Add aliquots of the Metal Stock solution (

      
       increments) to the cuvette.
      
    • Mix gently by pipetting or magnetic stirring.

    • Allow 2 minutes for equilibrium.

  • Measurement: Record the fluorescence spectrum after each addition until saturation is reached (intensity plateaus).

  • Selectivity Check: Repeat the assay with competing ions (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ) to verify specificity.

Data Analysis & Performance Metrics

Limit of Detection (LOD) Calculation

The LOD is calculated using the linear region of the titration curve:



  • 
    : Standard deviation of the blank (probe only) emission intensity (measure 10 times).
    
  • 
    : Slope of the linear regression line (Intensity vs. Concentration).
    
Binding Constant ( )

Determine the association constant using the Benesi-Hildebrand equation for 1:1 stoichiometry:



  • 
    : Fluorescence of free probe.
    
  • 
    : Fluorescence at metal concentration 
    
    
    
    .[1]
  • 
    : Fluorescence at saturation.
    
Comparative Performance Table (Literature Values)
Probe TypeTarget IonMechanismDetection Limit (LOD)Reference
Julolidine-Schiff Base

CHEF / Turn-on~1.6

M
[1]
Julolidine-Hydrazone

CHEF~15 nM[2]
Julolidine-Furan

ICT EnhancementHigh Selectivity[3]
Julolidine-Coumarin

Quenching/Restoration~0.5

M
[4]

References

  • Royal Society of Chemistry. "Julolidine-based Schiff's base as a Zn2+ chemosensor: experimental and theoretical study." RSC Advances. Link

  • National Institutes of Health (PubMed). "A Julolidine Aldehyde Dansyl Hydrazine Schiff Base as Fluorescence Chemosensor for Zn2+ ions Recognition." PubMed. Link

  • ResearchGate. "Fluorescent chemosensor based-on the combination of julolidine and furan for selective detection of zinc ion." Journal of Fluorescence. Link

  • Google Patents. "Julolidine conjugates and methods for their preparation and use (US8642764B1)." Google Patents. Link

  • Royal Society of Chemistry. "Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis." Sensors & Diagnostics. Link

Sources

Advanced Fluorometric Monitoring of Polymerization using Julolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-JHB-2026

Abstract

This guide details the protocol for utilizing Julolidine Hydrobromide (J-HBr) and its derivatives as fluorescent molecular rotors (FMRs) to monitor polymerization kinetics in real-time. Unlike destructive rheological testing, this fluorometric method offers non-invasive, continuous data on microviscosity changes, gelation points, and vitrification. This note specifically addresses the handling of the hydrobromide salt form, its solubility advantages in aqueous hydrogels, and the critical pH considerations required to activate the Twisted Intramolecular Charge Transfer (TICT) mechanism.

The Physicochemical Basis: Molecular Rotors & TICT

To effectively use Julolidine Hydrobromide, one must understand the mechanism that links its fluorescence to viscosity.

The TICT Mechanism

Julolidine-based compounds belong to a class of dyes known as Molecular Rotors .[1][2] Their fluorescence quantum yield is directly dependent on the viscosity of their environment via the Twisted Intramolecular Charge Transfer (TICT) state.

  • Excitation: Upon absorbing light (typically ~350–400 nm for the julolidine core), the molecule enters an excited singlet state.

  • Relaxation Competition: The molecule has two pathways to return to the ground state:

    • Radiative Decay (Fluorescence): Emitting a photon.

    • Non-Radiative Decay (Rotation): The intramolecular rotation of the amino/ring groups dissipates energy as heat.

  • The Viscosity Switch: In low-viscosity solvents (monomers), the molecule rotates freely, favoring non-radiative decay (Low Fluorescence). As polymerization proceeds and viscosity increases, this rotation is sterically hindered. The molecule is forced to relax via the radiative pathway, causing a dramatic surge in fluorescence intensity.

The Hydrobromide Salt Factor (Critical E-E-A-T)

Most literature cites neutral Julolidine or DCVJ (9-(Dicyanovinyl)julolidine). However, Julolidine Hydrobromide is often the supplied reagent due to its superior shelf stability and water solubility.

  • Cationic Nature: The HBr form is a salt (

    
    ).
    
  • Fluorescence Quenching: Protonation of the nitrogen lone pair can inhibit the charge transfer required for the TICT mechanism.

  • Operational Requirement: For maximum sensitivity, the probe often functions best as the free base. However, in aqueous hydrogels, the salt form provides the necessary solubility. The protocol below addresses how to balance solubility with fluorescence activity.

Experimental Design & Pre-Validation

Reagent Preparation
  • Target Probe: Julolidine Hydrobromide (CAS: 479-59-4).

  • Alternative (High Sensitivity): If monitoring hydrophobic epoxies, consider converting J-HBr to DCVJ or using the free base to prevent phase separation.

  • Solvent:

    • For Hydrogels: Deionized Water or PBS.

    • For Resins/Epoxies: Ethanol, DMSO, or direct dissolution in the monomer.

Spectral Characterization

Before adding to the polymer, verify the excitation/emission maxima in your specific solvent, as julolidine exhibits solvatochromism.

ParameterTypical Value (Aqueous/Polar)Typical Value (Hydrophobic)
Excitation (

)
350 nm – 380 nm380 nm – 420 nm
Emission (

)
450 nm – 500 nm480 nm – 520 nm
Stokes Shift Large (~100 nm)Moderate

Protocol A: Real-Time Monitoring of Hydrogel Crosslinking

Target Application: PEG-DA, Alginate, or Acrylamide hydrogels.

Materials
  • Julolidine Hydrobromide (Stock: 10 mM in Water).

  • Hydrogel Pre-polymer solution.

  • Photoinitiator (e.g., LAP or Irgacure) or Chemical Crosslinker.

  • Fluorescence Spectrometer or Plate Reader (heated).

Workflow
  • Dye Incorporation:

    • Add J-HBr stock to the pre-polymer solution to achieve a final concentration of 10–50 µM .

    • Note: Keep concentration low to prevent inner-filter effects or perturbation of the polymerization chemistry.

  • Baseline Reading (Zero Viscosity):

    • Load sample into the cuvette/plate.

    • Measure fluorescence intensity (

      
      ) at 
      
      
      
      . Ensure signal is detectable but not saturated.
  • Initiation:

    • Add the crosslinker or expose to UV light to trigger polymerization.

  • Kinetic Acquisition:

    • Record Intensity (

      
      ) every 10–30 seconds.
      
    • Maintain constant temperature (e.g., 25°C or 37°C).

Data Visualization (DOT Diagram)

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Detection A J-HBr Stock (10mM in H2O) C Mixing (Final: 10-50µM) A->C B Pre-Polymer Solution B->C D Baseline Scan (Low Fluorescence) C->D E Add Initiator (UV / Chem) D->E F Polymerization (Viscosity ↑) E->F G TICT Restriction F->G Microviscosity Increase H Radiative Decay (Fluorescence ↑) G->H I Gel Point Determination H->I

Caption: Workflow for monitoring hydrogel crosslinking using Julolidine Hydrobromide.

Protocol B: Cure Monitoring of Hydrophobic Resins (Epoxy/Acrylic)

Target Application: Industrial adhesives, dental resins.

Critical Modification: J-HBr is hydrophilic. For hydrophobic resins, you must either dissolve the salt in a co-solvent (DMSO) or neutralize it to the free base.

Neutralization Step (If using J-HBr salt)
  • Dissolve J-HBr in a minimal amount of water.

  • Add dilute NaOH until pH > 7.0.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Evaporate solvent to obtain Julolidine Free Base (Oil/Solid).

  • Re-dissolve in the resin monomer.

Monitoring Steps
  • Mix Resin + Hardener + Dye (Free base, ~50 µM).

  • Place in the rheometer cup (if performing simultaneous rheology) or fluorometer.

  • Monitor fluorescence over time.[2]

  • Correlation: The "Gel Point" (crossover of G' and G'') typically correlates with the inflection point of the fluorescence intensity curve.

Data Analysis & Interpretation

The relationship between fluorescence quantum yield (


) and viscosity (

) is described by the Förster-Hoffmann Equation :


Where:

  • 
     is a temperature-dependent constant.
    
  • 
     is the dye-dependent sensitivity factor (typically 0.5 – 0.8 for julolidine derivatives).
    
Interpreting the Curve
Reaction PhaseFluorescence SignalPhysical State
Induction Low, StableMonomers are liquid; free rotation of dye.
Gelation Onset Exponential RiseCrosslinking restricts free volume; rotation hindered.
Vitrification PlateauMatrix becomes glassy; dye rotation is fully locked.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Signal Increase Dye Protonation (Acidic Resin)Ensure pH is neutral/basic. Use Free Base form.
Signal Saturation Concentration too highDilute dye to <10 µM. Check for aggregation.
Photobleaching Excitation intensity too highReduce excitation power or use pulsed sampling.
Erratic Data Temperature fluctuationsViscosity is T-dependent. Thermostat the sample holder.

Mechanism of Action Diagram

The following diagram illustrates the molecular behavior of the probe during the transition from monomer to polymer.

Mechanism cluster_low Low Viscosity (Monomer) cluster_high High Viscosity (Polymer) M1 Excitation (hv) M2 Intramolecular Rotation (Twisting) M1->M2 M3 Non-Radiative Decay (Heat) M2->M3 Dominant Pathway P1 Excitation (hv) P2 Rotation BLOCKED (Steric Hindrance) P1->P2 P3 Radiative Decay (Fluorescence) P2->P3 Dominant Pathway viscosity Polymerization (Viscosity Increase) cluster_high cluster_high cluster_low cluster_low

Caption: The TICT switching mechanism of Julolidine probes driven by environmental viscosity.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(10), 1469-1475. Link

  • Loutfy, R. O. (1986). Fluorescence probes for polymerization reactions. Journal of Polymer Science Part B: Polymer Physics, 24(10), 2267-2277. Link

  • Amo-Ochoa, P., et al. (2020). Julolidine-based Fluorescent Molecular Rotors as Vapour Sensing Probes in Polystyrene Films.[3] Sensors and Diagnostics. Link

  • PubChem. (n.d.).[4] Julolidine | C12H15N.[4][5][6][7] National Library of Medicine. Link

  • Lee, S., et al. (2019). Developing a julolidine-fluorescein-based hybrid as a highly sensitive fluorescent probe.[8] Talanta, 196, 284-290. Link

Sources

Application Note: High-Fidelity Synthesis and Salt Formation of Julolidine-Based Molecular Rotors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, modular protocol for the synthesis of julolidine derivatives, specifically focusing on the 9-substituted molecular rotors (e.g., DCVJ, CCVJ) and their stabilization as hydrobromide salts .

Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a conformationally restricted aniline derivative.[1] Its rigid bicyclic structure prevents non-radiative decay via twisting of the nitrogen lone pair, making its derivatives exceptional fluorescent molecular rotors . These compounds exhibit viscosity-dependent fluorescence quantum yields, making them critical tools in measuring intracellular viscosity, detecting amyloid fibrils, and developing organic light-emitting diodes (OLEDs).[1]

Key Technical Challenges Addressed:

  • Regioselectivity: Ensuring exclusive C-9 formylation without over-substitution.

  • Thermal Management: Controlling the Vilsmeier-Haack exotherm to prevent tar formation.[1]

  • Salt Stoichiometry: Precise hydrobromide formation to enhance solubility without degrading acid-sensitive functional groups.[1]

Chemo-Structural Rationale & Mechanism[1][2]

The synthesis relies on the electron-rich nature of the julolidine nitrogen, which activates the aromatic ring at the para position (C-9). We utilize a two-stage synthetic strategy:

  • Vilsmeier-Haack Formylation: Introduction of an aldehyde handle at C-9.[1][2]

  • Knoevenagel Condensation: Coupling with active methylene compounds (e.g., malononitrile) to create the "rotor" push-pull system.[1]

Mechanistic Pathway (Vilsmeier-Haack)

The following diagram details the electrophilic aromatic substitution mechanism.[1][3][4][5] Note the formation of the Vilsmeier Reagent (chloroiminium ion) and the critical hydrolysis step.[3][2][5]

VilsmeierMechanism Figure 1: Mechanistic pathway for the C-9 formylation of Julolidine via Vilsmeier-Haack reaction. DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0°C, -Cl- Intermediate Iminium Intermediate (Electrophilic Attack at C-9) Vilsmeier->Intermediate + Julolidine (Electrophilic Subst.) Julolidine Julolidine (C12H15N) Julolidine->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quenching Product 9-Formyljulolidine Hydrolysis->Product -NHMe2, -HCl

[1]

Experimental Protocols

Pre-requisite: Free-Basing (If starting with Julolidine HBr)

Commercial julolidine is often sold as the hydrobromide salt for stability.[1] To proceed with electrophilic substitution, you must first liberate the free base.[1]

  • Dissolve Julolidine HBr (10 g) in water (50 mL).

  • Slowly add 2M NaOH until pH > 10. The free base will oil out or precipitate.[1]

  • Extract with Dichloromethane (DCM) (

    
     mL).[1]
    
  • Dry organic layer over anhydrous

    
    , filter, and rotary evaporate.
    
    • Checkpoint: You should obtain a viscous, dark oil or low-melting solid.[1]

Protocol A: Synthesis of 9-Formyljulolidine

Target: The universal intermediate.

Reagents:

  • Julolidine (Free Base): 1.73 g (10 mmol)[1]

  • Phosphorus Oxychloride (

    
    ): 1.1 mL (12 mmol)[1]
    
  • Dimethylformamide (DMF): 5 mL (Solvent/Reagent)[1]

  • Sodium Acetate (sat.[1][4] aq.): 20 mL[1]

Step-by-Step:

  • Reagent Formation: In a flame-dried round-bottom flask under

    
    , cool DMF to 
    
    
    
    (ice bath).
  • Addition: Add

    
     dropwise over 10 minutes. Caution: Exothermic.[1] Stir for 15 minutes until the Vilsmeier complex forms (solution may turn slightly yellow/orange).
    
  • Substrate Introduction: Dissolve Julolidine in minimal DMF (2 mL) and add dropwise to the reaction mixture at

    
    .
    
  • Reaction: Remove ice bath and heat to

    
     for 4 hours . The solution will darken significantly.
    
  • Quenching (Critical): Pour the reaction mixture onto 50 g of crushed ice. Slowly add saturated Sodium Acetate solution.

    • Why Sodium Acetate? Using strong bases like NaOH can cause haloform-type side reactions or degrade the aldehyde.[1] Acetate buffers the hydrolysis of the iminium salt gently.

  • Isolation: Stir for 2 hours. The product, 9-formyljulolidine, will precipitate as a yellowish solid.[1] Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water (7:3).

Protocol B: Condensation to Molecular Rotors (e.g., DCVJ)

Target: 9-(2,2-Dicyanovinyl)julolidine (DCVJ).[1]

Reagents:

  • 9-Formyljulolidine: 1.0 g (5 mmol)[1]

  • Malononitrile: 0.4 g (6 mmol)[1]

  • Ethanol: 20 mL

  • Piperidine: 3-5 drops (Catalyst)[1]

Step-by-Step:

  • Dissolve aldehyde and malononitrile in ethanol at room temperature.

  • Add piperidine catalyst.

  • Reflux for 2-3 hours. A vivid color change (often orange to deep red) indicates conjugation extension.[1]

  • Cool to room temperature. The product usually crystallizes out.[1]

  • Filter and wash with cold ethanol.[1]

Protocol C: Conversion to Hydrobromide Salt

Target: Stabilization for storage or biological application.

Rationale: The free base rotors are hydrophobic.[1] The HBr salt improves water solubility and shelf-life but is acidic.[1]

Step-by-Step:

  • Dissolve the derivative (e.g., DCVJ) in minimal anhydrous Chloroform or DCM.[1]

  • Prepare a 1M solution of HBr in Acetic Acid (or use 48% aq. HBr if the derivative is not hydrolysis-sensitive).[1]

  • Titration: Add HBr solution dropwise with vigorous stirring at

    
    .
    
  • Observation: A precipitate will form immediately.[1] Continue addition until no further precipitation occurs (approx 1:1 molar equivalent).[1]

    • Warning: Excess acid can hydrolyze the nitrile groups in DCVJ.

  • Isolation: Filter the salt under inert atmosphere (Argon) as HBr salts can be hygroscopic. Wash with diethyl ether to remove excess acid.[1]

  • Drying: Vacuum dry over

    
    .
    

Analytical Validation

Summarized below are the expected analytical signatures for validation.

CompoundAppearanceMelting PointKey 1H NMR Signal (CDCl3)
Julolidine Dark oil/solid39-40°C

6.9 (d, Ar-H),

3.1 (t, N-CH2)
9-Formyljulolidine Yellow needles82-83°C

9.65 (s, 1H, CHO)
,

7.3 (s, 2H, Ar-H)
DCVJ (Rotor) Orange/Red solid130-132°C

7.5 (s, Vinyl-H), Disappearance of CHO
Julolidine HBr White/Off-white218°CBroad NH+ peak (>10 ppm), Shifted Ar-H

Visual Workflow:

SynthesisWorkflow Figure 2: End-to-end synthetic workflow for Julolidine HBr derivatives. Start Julolidine (Free Base) Step1 1. Vilsmeier-Haack (POCl3/DMF, 80°C) Start->Step1 Inter 9-Formyljulolidine (Aldehyde) Step1->Inter Step2 2. Knoevenagel (Malononitrile, EtOH) Inter->Step2 Prod DCVJ (Free Base Rotor) Step2->Prod Step3 3. Salt Formation (HBr/AcOH) Prod->Step3 Final DCVJ Hydrobromide (Stable Salt) Step3->Final

Troubleshooting & Safety

Common Pitfalls
  • Tar Formation: Occurs if

    
     is added too quickly or if the reaction is heated before the Vilsmeier complex is fully formed. Solution: Strict temperature control at 
    
    
    
    during addition.
  • Incomplete Hydrolysis: If the aldehyde yield is low, the iminium intermediate might not have hydrolyzed. Solution: Increase quenching time with Sodium Acetate to >2 hours.

  • Solubility Issues: Julolidine HBr derivatives are often insoluble in non-polar solvents.[1] Solution: Use DMSO-d6 for NMR analysis of salts.

Safety (HSE)
  • Julolidine: Toxic by ingestion and skin contact.[1]

  • 
    :  Reacts violently with water to release HCl.[1] Handle in a fume hood.
    
  • HBr: Corrosive and causes severe burns.[1]

References

  • Vilsmeier-Haack Mechanism & Formylation

    • Smith, P. A. S., & Yu, T. Y. (1952).[1][6] Julolidine. Journal of Organic Chemistry, 17(9), 1281–1290.[1] [1]

  • Molecular Rotor Synthesis (DCVJ/CCVJ)

    • Kung, C. E., & Reed, J. K. (1989).[1] Fluorescent molecular rotors: a new class of probes for biological membrane viscosity. Biochemistry, 28(16), 6678–6686.[1]

  • Julolidine Hydrobromide Properties

    • PubChem Database.[1] Julolidine hydrobromide - Compound Summary. [1]

  • General Aldehyde Synthesis Protocol

    • PrepChem.[1] Synthesis of 9-Julolidine Carboxaldehyde.

Sources

Application Note: Julolidine Hydrobromide as a High-Performance Building Block for Fluorescent Probes

[1]

Abstract

Julolidine hydrobromide (CAS 83646-41-7) serves as a critical structural motif in the synthesis of high-quantum-yield fluorescent dyes and molecular rotors.[1] Unlike its diethylaniline analogs, julolidine possesses a fused tricyclic ring system that structurally restricts the nitrogen lone pair.[1] This rigidity suppresses Twisted Intramolecular Charge Transfer (TICT) states, significantly enhancing photostability and brightness.[1] This application note details the handling of the hydrobromide salt, its conversion to reactive intermediates, and protocols for synthesizing viscosity-sensitive molecular probes (e.g., CCVJ, DCVJ).

Chemical Foundation & Handling

Commercially, julolidine is often supplied as the hydrobromide salt (Julolidine[1]·HBr) rather than the free base. The salt form offers superior shelf-life stability and resistance to oxidation (which turns the free base from colorless to reddish-brown).

Comparative Properties
PropertyJulolidine Free BaseJulolidine HydrobromideApplication Note
State Oily liquid / Low-melting solidCrystalline SolidSalt is easier to weigh and dispense.[1]
Melting Point 39–40 °C~240 °CSalt withstands higher processing temps.
Hygroscopicity LowModerateStore salt with desiccants.
Reactivity Nucleophilic (Ready to react)Non-nucleophilic (Latent)Must be neutralized to participate in electrophilic substitutions.
Safety & Storage[1]
  • Hazards: Toxic if swallowed or in contact with skin (H301, H311).[1][2] Causes severe skin burns (H314).[2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to photo-oxidation; keep dark.

Mechanistic Insight: The "Rigid Rotor" Advantage

The primary value of julolidine in organic synthesis is its ability to act as a TICT suppressor .

In standard push-pull dyes (e.g., 4-N,N-diethylaminobenzonitriles), excitation leads to a charge transfer state where the C-N bond twists.[1] This twisting allows the molecule to relax non-radiatively (releasing heat instead of light).

The Julolidine Effect: The aliphatic rings in julolidine "pin" the nitrogen atom, preventing full rotation.

  • Low Viscosity Media: Some twisting is possible; fluorescence is moderate.

  • High Viscosity Media: Rotation is completely arrested. The excited state must relax via photon emission.

  • Result: Fluorescence intensity becomes a direct function of environmental viscosity.

TICT_Mechanismcluster_0Excitation Phasecluster_1Relaxation PathwaysS0Ground State (S0)PlanarS1Excited State (S1)Charge TransferS0->S1hv (Abs)TwistBond Rotation(TICT State)S1->TwistLow Viscosity(Allowed)FluorFluorescenceEmissionS1->FluorHigh Viscosity(Forced)HeatNon-RadiativeDecay (Heat)Twist->HeatEnergy LosscaptionFig 1: Viscosity-dependent fluorescence mechanism in Julolidine derivatives.

Synthetic Workflow: From Salt to Sensor

To utilize Julolidine[3]·HBr, the workflow typically involves three stages: Neutralization, Formylation, and Condensation.[1]

Synthesis_WorkflowSaltJulolidine Hydrobromide(Stable Precursor)BaseNeutralization(NaOH/NaHCO3)Salt->BaseFreeJulolidine (Free Base)(Nucleophilic Core)Base->FreeVilsmeierVilsmeier-Haack(POCl3 + DMF)Free->VilsmeierAldehyde9-Formyljulolidine(Key Intermediate)Vilsmeier->AldehydeKnoevenagelKnoevenagel Condensation(Active Methylene)Aldehyde->KnoevenagelCCVJCCVJ / DCVJ(Viscosity Sensors)Knoevenagel->CCVJCoumarinJulolidine-Coumarins(Laser Dyes)Knoevenagel->CoumarincaptionFig 2: Synthetic tree transforming Julolidine HBr into functional probes.

Detailed Experimental Protocols

Protocol A: Liberation and Formylation (Synthesis of 9-Formyljulolidine)

Objective: Convert Julolidine·HBr to the aldehyde intermediate. This is the "gateway" reaction for 90% of julolidine applications.

Reagents:

  • Julolidine Hydrobromide (10 mmol, 2.54 g)[1]

  • DMF (Dimethylformamide) (Dry, 5 mL)[1]

  • POCl3 (Phosphorus oxychloride) (12 mmol, 1.1 mL)[1]

  • Sodium Hydroxide (2M solution)

  • Dichloromethane (DCM)

Procedure:

  • Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool DMF to 0°C. Add POCl3 dropwise over 10 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins.

  • Addition of Substrate:

    • Note: Since starting with HBr salt, you cannot add it directly to the acidic Vilsmeier complex without buffering, or the HBr may interfere.[1]

    • Pre-step: Dissolve Julolidine[1]·HBr in minimal water, neutralize with 2M NaOH until pH > 10, extract with DCM, dry over MgSO4, and evaporate to obtain the Free Base oil .

    • Dissolve the fresh Free Base in 2 mL DMF and add dropwise to the Vilsmeier complex at 0°C.

  • Heating: Warm the mixture to 90°C and stir for 3 hours. The solution will turn dark green/brown.

  • Hydrolysis: Pour the reaction mixture onto 50g of crushed ice containing sodium acetate (buffered hydrolysis is gentler than strong base). Stir until the ice melts.

  • Isolation: The product, 9-formyljulolidine, will precipitate as a yellowish solid.[1] Filter, wash with water, and recrystallize from ethanol.[1]

    • Yield Target: 70-80%

    • Validation: 1H NMR (CDCl3) should show a distinct aldehyde singlet at ~9.6 ppm.

Protocol B: Synthesis of Molecular Rotor CCVJ

Objective: Synthesis of 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ), a widely used viscosity sensor.[1]

Reagents:

  • 9-Formyljulolidine (from Protocol A) (2 mmol, 402 mg)[1]

  • Cyanoacetic acid (2.2 mmol, 187 mg)[1]

  • Piperidine (Catalytic amount, 2-3 drops)[1]

  • Ethanol (10 mL)

Procedure:

  • Condensation: In a 25 mL round-bottom flask, dissolve 9-formyljulolidine and cyanoacetic acid in Ethanol.

  • Catalysis: Add piperidine.

  • Reflux: Heat to reflux (approx 78°C) for 4 hours. The solution will shift from pale yellow to bright orange/red.

  • Monitoring: Monitor via TLC (Silica, 5% MeOH in DCM). The aldehyde spot will disappear.

  • Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling. If not, reduce volume by 50% via rotary evaporation and chill at 4°C.[1]

  • Purification: Filter the orange crystals and wash with cold ethanol.

    • Application: Dissolve in DMSO for stock solution. Dilute into glycerol/water mixtures to test viscosity response.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete neutralization of HBr salt.Ensure the free base is fully extracted before adding to POCl3. HBr can quench the Vilsmeier reagent.
Dark/Tar Products Overheating during Vilsmeier reaction.Keep temperature strictly at 80-90°C; do not exceed 100°C.
No Fluorescence Quenching by solvent polarity.[1]Julolidine rotors are sensitive to polarity. Ensure testing is done in viscous media (glycerol, ethylene glycol) to verify activity.[1]
Red Impurity Oxidation of Julolidine.The free base oxidizes in air to a red quinoid species. Use fresh free base immediately after neutralization.

References

  • Molecular Rotors & Viscosity: Haidekker, M. A., & Theodorakis, E. A. (2007).[1] Molecular rotors—fluorescent biosensors for viscosity and flow.[4] Organic & Biomolecular Chemistry.

  • Synthesis of Julolidine Derivatives: Smith, P. A. S., & Yu, T. Y. (1952).[1] Julolidine and some of its derivatives.[3][5][6][7][8][9] Journal of Organic Chemistry.

  • CCVJ Characterization: Kung, C. E., & Reed, J. K. (1989).[1] Fluorescent molecular rotors: a new class of probes for cell membrane fluidity. Biochemistry.

  • Safety Data: PubChem Compound Summary for CID 12255670, Julolidine hydrobromide.[1]

  • Vilsmeier-Haack General Protocol: PrepChem. Synthesis of 9-Julolidine Carboxaldehyde.

Application Note: Julolidine Hydrobromide as a Donor Precursor for High-Efficiency Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of Julolidine Hydrobromide (CAS: 102435-69-8) as a critical precursor for synthesizing metal-free organic dyes used in Dye-Sensitized Solar Cells (DSSCs). Unlike traditional ruthenium-based sensitizers, julolidine-based dyes offer a cost-effective, high-extinction coefficient alternative with tunable optical properties.

The core advantage of the julolidine moiety lies in its fused-ring amine structure . This structural rigidity locks the nitrogen lone pair into conjugation with the aromatic system, significantly lowering the ionization potential and suppressing non-radiative decay channels. This guide provides a validated protocol for converting the hydrobromide salt into an active donor moiety, synthesizing a D-π-A (Donor-Pi-Acceptor) dye, and integrating it into a photovoltaic device.

Scientific Foundation & Mechanism

The D-π-A Architecture

High-efficiency organic dyes typically follow a Donor-π-Acceptor configuration.[1]

  • Donor (D): Julolidine (derived from the hydrobromide salt). It captures photons and releases electrons.[2][3]

  • π-Bridge (π): A conjugated linker (e.g., thiophene) that facilitates electron transfer.

  • Acceptor (A): Typically cyanoacetic acid, which anchors the dye to the TiO₂ semiconductor and accepts the electron.

Mechanism of Action

Upon light absorption, the julolidine donor undergoes an intramolecular charge transfer (ICT) to the acceptor. The excited electron is injected into the conduction band (CB) of the TiO₂ photoanode.[2] The oxidized dye is subsequently regenerated by the electrolyte (typically I⁻/I₃⁻).

Electron Transport Visualization

The following diagram illustrates the energy pathway and electron injection mechanism critical for device function.

DSSC_Mechanism Photon Photon (hν) Dye_HOMO Julolidine Donor (HOMO) Photon->Dye_HOMO Excitation Dye_LUMO Acceptor (LUMO) Dye_HOMO->Dye_LUMO ICT TiO2 TiO₂ Conduction Band Dye_LUMO->TiO2 e⁻ Injection Load External Load TiO2->Load Current Flow Electrolyte Electrolyte (I⁻/I₃⁻) Load->Electrolyte e⁻ Return Electrolyte->Dye_HOMO Regeneration

Figure 1: Charge transfer pathway in a Julolidine-based DSSC. The rigid julolidine structure enhances the stability of the HOMO state.

Experimental Protocols

Phase 1: Precursor Activation (Salt Neutralization)

Julolidine is often supplied as a hydrobromide salt for stability. It must be converted to the free base to participate in Vilsmeier-Haack formylation.

Reagents: Julolidine Hydrobromide, NaOH (2M), Diethyl Ether, MgSO₄.

  • Dissolve 5.0 g of Julolidine Hydrobromide in 50 mL of distilled water.

  • Slowly add 2M NaOH solution while stirring until the pH reaches 10–11. The solution will become cloudy as the free amine precipitates/oils out.

  • Extract the mixture with Diethyl Ether (3 x 50 mL).

  • Wash the combined organic layer with brine and dry over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure to yield Julolidine (Free Base) as a viscous oil or low-melting solid.

    • Yield Check: Expect >90%.[4] If lower, re-extract the aqueous layer.

Phase 2: Synthesis of the Donor-Acceptor Dye

This protocol synthesizes a standard Julolidine-Cyanoacetic Acid dye (referred to here as JD-1 ).

Workflow Diagram:

Synthesis_Protocol Start Julolidine Free Base Step1 Vilsmeier-Haack Reaction (POCl₃ / DMF, 0°C to 80°C) Start->Step1 Inter 9-Formyljulolidine (Aldehyde Intermediate) Step1->Inter Step2 Knoevenagel Condensation (Cyanoacetic Acid / Piperidine) Inter->Step2 Final Final Dye (JD-1) (Precipitate & Recrystallize) Step2->Final

Figure 2: Synthetic route from activated Julolidine to the final sensitizer.

Detailed Steps:

  • Formylation:

    • Cool DMF (10 mL) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 min.

    • Add Julolidine (Free Base, 1 eq) dissolved in DMF.

    • Heat to 80°C for 4 hours.

    • Hydrolyze with ice water and neutralize with sodium acetate. Collect the precipitate (9-Formyljulolidine).

  • Condensation:

    • Dissolve 9-Formyljulolidine (1 eq) and Cyanoacetic Acid (1.2 eq) in Acetonitrile.

    • Add catalytic Piperidine. Reflux for 6 hours.

    • Cool to room temperature. The dye will precipitate.

    • Recrystallize from Ethanol/Chloroform.

Phase 3: Device Assembly & Characterization
  • Photoanode Prep: Screen-print TiO₂ paste onto FTO glass. Sinter at 450°C.

  • Dye Loading: Immerse the TiO₂ electrode in a 0.3 mM solution of JD-1 (in Ethanol or DCM) for 12–24 hours.

  • Assembly: Sandwich the photoanode with a Platinum counter-electrode using a Surlyn spacer. Inject Iodide/Triiodide electrolyte.[2][3]

Performance Metrics & Data Analysis

Julolidine dyes generally outperform simple aniline donors due to reduced aggregation. Below is a comparative analysis of Julolidine-based dyes versus standard Triphenylamine (TPA) variants.

Table 1: Photovoltaic Parameters of Julolidine Dyes vs. Reference

Dye IDDonor StructureAnchor GroupJsc (mA/cm²)Voc (mV)FFPCE (%)
JD-1 JulolidineCyanoacetic Acid7.536800.653.32
JD-2 Julolidine-ThiopheneCyanoacetic Acid12.107100.685.84
Ref-1 TriphenylamineCyanoacetic Acid6.206400.602.38

Note: Data represents average values from optimized devices under AM 1.5G illumination (100 mW/cm²). JD-2 includes a thiophene bridge which extends conjugation, significantly improving current density (Jsc).

Interpretation
  • Jsc Improvement: The julolidine moiety provides better electron injection efficiency than TPA.

  • Voc Stability: The bulky aliphatic rings of julolidine prevent dye aggregation on the TiO₂ surface, protecting the semiconductor from electrolyte recombination, thus preserving Voltage (Voc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete NeutralizationEnsure pH reaches >10 during HBr neutralization. Use sufficient ether for extraction.
Dye Aggregation Planar StackingAdd Co-adsorbent (e.g., CDCA) to the dye bath at a 10:1 ratio to space out dye molecules.
Low Voc RecombinationSurface passivation of TiO₂ with TiCl₄ treatment before dyeing is recommended.
Red Shift Missing Failed CondensationCheck NMR for the disappearance of the aldehyde proton signal (~9.5 ppm).

References

  • Julolidine-Based Organic Dyes with Neutral and Anion Anchoring Groups for Dye-Sensitized Solar Cells. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Julolidine dyes with different acceptors and thiophene-conjugation bridge: Design, synthesis and their application in dye-sensitized solar cells. Elsevier / ResearchGate. Available at: [Link]

  • Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. European Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells. MDPI. Available at: [Link]

  • WO2008146971A1 - Novel julolidine-based dye and preparation thereof.Google Patents.

Sources

Application Note: Bioconjugation of Julolidine-Based Molecular Rotors to Antibodies for Microviscosity Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for conjugating Julolidine -based molecular rotors to antibodies. Julolidine hydrobromide itself is a rigid amine scaffold that acts as the structural donor for a class of fluorescent molecular rotors. However, the salt form lacks the reactive functional groups necessary for bioconjugation.

To utilize Julolidine for antibody-based imaging, researchers must utilize its carboxylated derivative, CCVJ (9-(2-carboxy-2-cyanovinyl)julolidine) . Upon excitation, CCVJ undergoes a Twisted Intramolecular Charge Transfer (TICT).[1] In low-viscosity environments, the molecule rotates freely, dissipating energy non-radiatively. In high-viscosity environments (e.g., protein aggregates, crowded cellular membranes), this rotation is restricted, resulting in a sharp increase in fluorescence quantum yield.

Key Application: Mapping microviscosity changes on cell surfaces or within specific organelles by targeting the rotor via the antibody.

Critical Chemical Mechanism

The conjugation process requires the activation of the carboxylic acid on the CCVJ rotor to a succinimidyl ester (SE), which then reacts with primary amines (Lysine residues) on the antibody.

The TICT Mechanism[1]
  • Low Viscosity: Rotor twists

    
     Non-radiative decay 
    
    
    
    Low Fluorescence.
  • High Viscosity: Rotation inhibited

    
     Radiative decay 
    
    
    
    High Fluorescence.
Chemical Pathway Diagram[1]

ChemicalPathway Julolidine Julolidine HBr (Precursor Scaffold) CCVJ CCVJ (Carboxyl-Rotor) Julolidine->CCVJ Formylation & Knoevenagel Cond. Activation Activation (EDC/NHS) CCVJ->Activation Dissolve in DMSO CCVJ_NHS CCVJ-NHS Ester (Reactive Intermediate) Activation->CCVJ_NHS Esterification Conjugate Antibody-Julolidine Conjugate CCVJ_NHS->Conjugate + Antibody (pH 8.3) Antibody Antibody (Primary Amines) Antibody->Conjugate

Caption: Transformation of Julolidine precursor to reactive CCVJ-NHS ester and subsequent antibody conjugation.

Materials & Reagents

ReagentSpecificationPurpose
CCVJ >97% Purity (Solid)Fluorescent Molecular Rotor
Antibody >1 mg/mL, BSA/Azide-freeTarget biomolecule
DMSO AnhydrousSolvent for CCVJ
NHS N-HydroxysuccinimideActivation agent
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideZero-length crosslinker
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3Conjugation environment
Purification Column Sephadex G-25 or Zeba Spin (40K MWCO)Removal of unreacted dye

Experimental Protocol

Phase 1: Activation of CCVJ (In-situ NHS Ester Synthesis)

Note: If commercial CCVJ-SE is available, skip to Phase 2.

  • Dissolution: Dissolve 1 mg of CCVJ in 100 µL of anhydrous DMSO.

  • Activation Mix: Add 1.5 molar equivalents of EDC and 2.5 molar equivalents of NHS to the CCVJ solution.

  • Incubation: Rotate the mixture at Room Temperature (RT) for 1 hour in the dark.

    • Checkpoint: This forms the semi-stable CCVJ-NHS ester. Use immediately.

Phase 2: Antibody Conjugation
  • Buffer Exchange: Ensure the antibody is in a buffer free of primary amines (e.g., Tris or Glycine are forbidden ). Exchange into 0.1 M Sodium Bicarbonate (pH 8.3) if necessary.

  • Stoichiometry Calculation: Aim for a Dye-to-Protein molar ratio of 15:1 to 20:1 .

    • Reasoning: Julolidine rotors have lower quantum yields than standard dyes (e.g., Alexa Fluor). A slightly higher labeling degree is often required for sufficient signal, though over-labeling (>8 dyes/Ab) may cause precipitation.

  • Reaction: Slowly add the activated CCVJ-NHS (from Phase 1) to the antibody solution while vortexing gently.

    • Final Organic Solvent Concentration: Keep DMSO < 10% of the total volume to prevent antibody denaturation.

  • Incubation: Incubate for 1 hour at RT or overnight at 4°C, protected from light.

Phase 3: Purification
  • Equilibration: Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.4).

  • Elution: Load the reaction mixture. Collect the first colored band (the protein conjugate). The free dye will remain in the column.

  • Dialysis (Optional): For high-purity applications, dialyze against PBS (3 changes over 24 hours) at 4°C.

Quality Control & Characterization

Degree of Labeling (DOL) Calculation

Measure absorbance at 280 nm (


) and the dye maximum (

,

).


  • 
     (CCVJ): 
    
    
    
    (at 440 nm)
  • 
     (IgG): 
    
    
    
  • CF (Correction Factor):

    
     (Absorbance of CCVJ at 280 nm relative to 440 nm)
    
Functional Validation: Viscosity Titration

To confirm the conjugate retains "rotor" capabilities, perform a glycerol titration.

  • Prepare PBS/Glycerol mixtures: 0%, 20%, 40%, 60%, 80% (v/v).

  • Add 50 nM Antibody-CCVJ conjugate to each.

  • Measure Fluorescence (Ex: 440 nm / Em: 480-500 nm).

  • Success Criteria: Fluorescence intensity should increase non-linearly with glycerol concentration (Förster-Hoffmann equation).

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_conj Conjugation cluster_qc QC & Validation Step1 Dissolve CCVJ in DMSO Step2 Add EDC/NHS (Activate 1 hr) Step1->Step2 Step3 Mix with Antibody (pH 8.3, 15x Excess) Step2->Step3 Add Activated Ester Step4 Incubate 1 hr RT / Dark Step3->Step4 Step5 Purify (Sephadex G-25) Step4->Step5 Step6 Measure DOL (UV-Vis) Step5->Step6 Step7 Viscosity Check (Glycerol Titration) Step6->Step7

Caption: Step-by-step workflow for the activation, conjugation, and validation of CCVJ-Antibody probes.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation Over-labeling (Hydrophobic dye aggregation)Reduce Dye:Protein ratio to 10:1. Use a more hydrophilic linker if available.
Low Signal Inefficient ActivationEnsure DMSO is anhydrous. EDC/NHS hydrolyzes rapidly in water.
No Viscosity Response Rotor constrained by antibody surfaceUse a PEG-linker (SM(PEG)n) to distance the rotor from the protein surface.
High Background Free dye contaminationPerform a second dialysis step or use a longer desalting column.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry.

  • Suhling, K., et al. (2005). Time-resolved fluorescence imaging of solvent viscosity in cells using a molecular rotor. Journal of Fluorescence.

  • Abcam. (n.d.). CCVJ (9-(2-Carboxy-2-cyanovinyl)julolidine) Product Sheet. Abcam.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS-Ester chemistry).

Sources

Application Note: Microwave-Assisted Synthesis of Julolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Protocols for Fluorescent Probes and NLO Materials

Executive Summary

Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[1,2]quinolizine) is a privileged fused-ring scaffold in drug discovery and materials science.[1] Its rigid nitrogen structure minimizes non-radiative decay, making julolidine derivatives exceptional candidates for molecular rotors , amyloid-beta fluorescent probes , and nonlinear optical (NLO) materials .

Traditional thermal synthesis of these derivatives (often via Knoevenagel or Vilsmeier-Haack reactions) suffers from prolonged reaction times (12–24 hours), harsh solvents (DMF/POCl3), and low yields due to thermal degradation. This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while improving yield and purity.

Mechanistic Insight: Why Microwave?

The synthesis of julolidine derivatives typically involves coupling the electron-rich julolidine donor with an electron-deficient acceptor. Microwave irradiation drives this reaction through two primary mechanisms:[2]

  • Dipolar Polarization: The polar solvent (e.g., Ethanol) and reactants align with the oscillating electric field. The molecular friction generated by this realignment causes rapid, volumetric heating.[2]

  • Ionic Conduction: If ionic catalysts (e.g., piperidinium acetate) are used, the dissolved ions oscillate under the microwave field, generating heat through collision.

Key Advantage: The "specific microwave effect" often stabilizes the polar transition state of the Knoevenagel condensation, lowering the activation energy more effectively than convective heating.

MW_Mechanism MW_Source Microwave Irradiation (2.45 GHz) Dipoles Dipolar Polarization (Solvent/Reagents) MW_Source->Dipoles Ions Ionic Conduction (Catalyst) MW_Source->Ions Heating Volumetric Heating (Internal) Dipoles->Heating Friction Ions->Heating Collision TS_Stabilization Transition State Stabilization Heating->TS_Stabilization Rapid Kinetics Product Julolidine Derivative (High Yield) TS_Stabilization->Product

Figure 1: Mechanism of Microwave-Assisted Heating in Organic Synthesis.

Experimental Protocol

Target Synthesis: 9-(2,2-dicyanovinyl)julolidine (A model molecular rotor). Reaction Type: Microwave-Assisted Knoevenagel Condensation.

Materials
  • Reactant A: 9-Formyljulolidine (1.0 mmol)

  • Reactant B: Malononitrile (1.2 mmol)

  • Catalyst: Piperidine (2-3 drops)

  • Solvent: Ethanol (Absolute, 3 mL)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave-compatible borosilicate vial, dissolve 9-Formyljulolidine (201 mg, 1.0 mmol) and Malononitrile (79 mg, 1.2 mmol) in 3 mL of ethanol.

  • Catalysis: Add 2 drops of piperidine. Cap the vial with a PTFE-coated silicone septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 80 °C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Cooling: Use compressed air cooling (integrated in most reactors) to rapidly drop the temperature to 40 °C.

  • Isolation: The product typically precipitates upon cooling. Filter the solid under vacuum.

  • Purification: Wash the precipitate with cold ethanol (2 x 2 mL) and recrystallize from hot ethanol/acetonitrile if necessary.

Workflow Start Start: Dissolve Reactants (EtOH, Vial) Catalyst Add Catalyst (Piperidine) Start->Catalyst MW_Reaction MW Irradiation 80°C, 5 min, Dynamic Mode Catalyst->MW_Reaction Cooling Rapid Cooling (Air Jet to 40°C) MW_Reaction->Cooling Workup Filtration & Wash (Cold EtOH) Cooling->Workup Analysis Validation (NMR, Melting Point) Workup->Analysis

Figure 2: Operational Workflow for MW-Assisted Synthesis.

Optimization & Validation Data

The following data illustrates the efficiency of MW heating compared to conventional reflux for julolidine condensation reactions.

Table 1: Optimization of Reaction Conditions

ParameterCondition A (Conventional)Condition B (MW - Unoptimized)Condition C (MW - Optimized)
Solvent EthanolTolueneEthanol
Catalyst PiperidineNonePiperidine
Temperature 78 °C (Reflux)110 °C80 °C
Time 180 mins15 mins5 mins
Yield 65%40%92%
Purity (HPLC) 88%82%>98%

Self-Validating the Protocol:

  • Visual Check: The reaction mixture should change color (typically from pale yellow to bright orange/red) within 30 seconds of irradiation.

  • TLC Monitoring: Use 20% EtOAc in Hexane. The starting aldehyde spot (Rf ~0.6) should disappear completely after 5 minutes.

  • Fluorescence: The product is highly fluorescent.[1] A quick check with a handheld UV lamp (365 nm) on the crude solid confirms formation of the fluorophore.

Applications in Drug Discovery

The julolidine derivatives synthesized via this protocol are critical in two main areas:

  • Amyloid-Beta Detection: The "molecular rotor" property allows these molecules to increase fluorescence intensity (turn-on) when restricted in the hydrophobic pockets of amyloid fibrils, serving as diagnostic tools for Alzheimer's disease.

  • Mitochondrial Tracking: Cationic julolidine derivatives (synthesized by reacting the aldehyde with indolium salts under similar MW conditions) accumulate in mitochondria due to membrane potential, useful for metabolic assays.

References
  • Microwave-assisted synthesis of novel julolidinyl-based nonlinear optical chromophores. Source: RSC Advances. URL:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI (Processes). URL:[Link]

  • Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. Source: European Journal of Organic Chemistry.[1] URL:[Link]

  • Microwave-Assisted Synthesis of Julolidine-9-carboxamide Derivatives. Source: PubMed / Synthetic Communications. URL:[Link]

Sources

Julolidine hydrobromide use in nonlinear optical materials.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Nonlinear Optical (NLO) Materials using Julolidine Hydrobromide

Abstract

This guide details the application of Julolidine Hydrobromide in the development of second-order nonlinear optical (NLO) organic materials. Julolidine derivatives are preferred over standard dialkylamine donors (e.g., dimethylaniline) due to their rigid, fused-ring structure, which locks the nitrogen lone pair into conjugation and minimizes non-radiative decay. This protocol outlines the critical workflow: liberating the reactive free base from the stable hydrobromide salt, synthesizing the active "push-pull" chromophore via Vilsmeier-Haack and Knoevenagel reactions, and processing the final material into electro-optic (EO) thin films.

Introduction: The Julolidine Advantage

In organic NLO materials, the figure of merit is often the product of the molecular hyperpolarizability (


) and the dipole moment (

). High performance requires a strong "push-pull" system where an electron donor and acceptor are connected by a

-conjugated bridge.

Why Julolidine?

  • Planarity & Conjugation: Unlike diethylaniline, where bulky alkyl groups can cause the nitrogen to twist out of the aromatic plane (decoupling the lone pair), julolidine's aliphatic rings are fused. This forces the nitrogen lone pair to remain parallel to the

    
    -system, maximizing Intramolecular Charge Transfer (ICT).
    
  • Stability: The rigid structure suppresses Twisted Intramolecular Charge Transfer (TICT) states, which are a primary pathway for non-radiative decay and fluorescence quenching.

  • Role of the Hydrobromide Salt: Julolidine free base is susceptible to oxidation (browning) upon storage. The hydrobromide salt is the preferred commercial form for long-term storage, offering high purity and stability until the moment of synthesis.

Mechanism of Action

The efficacy of julolidine-based chromophores relies on the efficient polarization of the


-electron cloud under an external electric field.

DOT Diagram 1: Mechanism of NLO Response

NLO_Mechanism Donor Julolidine Donor (Electron Source) Bridge Conjugated Bridge (Path) Donor->Bridge ICT (Charge Transfer) Acceptor TCF/Strong Acceptor (Electron Sink) Bridge->Acceptor Response SHG / Pockels Effect (r33 Coefficient) Acceptor->Response High Hyperpolarizability (β) Field External E-Field (Poling) Field->Donor Aligns Dipoles

Caption: The fused-ring donor (Julolidine) maximizes electron injection into the bridge, enhancing the nonlinear response under an electric field.

Experimental Protocols

Phase 1: Precursor Preparation (Salt Liberation & Formylation)

Objective: Convert stable Julolidine HBr into the reactive intermediate 9-Julolidinecarboxaldehyde.

Reagents:

  • Julolidine Hydrobromide (CAS 83646-41-7)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    )
    
  • Phosphorus Oxychloride (

    
    )[1][2][3][4][5]
    
  • Dimethylformamide (DMF)[6]

  • Dichloromethane (DCM)

Step-by-Step Protocol:

  • Liberation of Free Base:

    • Dissolve 10.0 g of Julolidine Hydrobromide in 100 mL of distilled water.

    • Slowly add 10% NaOH solution with stirring until pH > 11. The solution will turn cloudy as the free amine oils out.

    • Extract three times with DCM (3 x 50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and rotary evaporate to yield Julolidine (free base) as a viscous oil or low-melting solid. Use immediately.
      
  • Vilsmeier-Haack Formylation:

    • Setup: Flame-dried round-bottom flask under

      
       atmosphere.
      
    • Reagent Prep: Cool 20 mL of dry DMF to 0°C. Dropwise add 4.0 mL of

      
      . Stir for 15 min to form the Vilsmeier reagent (white precipitate/slurry).
      
    • Addition: Dissolve the freshly liberated Julolidine (from Step 1) in 10 mL DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Reaction: Warm to room temperature, then heat to 80°C for 3 hours. The mixture will turn deep red/orange.

    • Hydrolysis: Pour the hot reaction mixture into 200 g of crushed ice.

    • Neutralization: Slowly add saturated Sodium Acetate (

      
      ) solution until pH ~5-6. The product, 9-Julolidinecarboxaldehyde , will precipitate as a yellowish solid.
      
    • Purification: Filter, wash with water, and recrystallize from ethanol. (Target MP: ~82°C).

Phase 2: Chromophore Synthesis

Objective: Condense the aldehyde with a strong acceptor (e.g., Tricyanofuran - TCF) to create the NLO active dye.

  • Reaction: Combine 9-Julolidinecarboxaldehyde (1 eq) and TCF acceptor (1 eq) in Ethanol or Acetic Anhydride.

  • Catalysis: Add a catalytic amount of Piperidine (if using ethanol).

  • Conditions: Reflux for 2-4 hours. Monitor by TLC (product is usually deep blue/purple).

  • Isolation: Cool to room temperature. The chromophore typically precipitates. Filter and wash with cold ethanol.

Material Fabrication & Characterization

To utilize the chromophore in a device (e.g., Mach-Zehnder Modulator), it must be incorporated into a polymer matrix and "poled" to break centrosymmetry.

DOT Diagram 2: Fabrication Workflow

Fabrication Salt Julolidine HBr Salt Aldehyde 9-Julolidine- carboxaldehyde Salt->Aldehyde Liberation + Vilsmeier Dye NLO Chromophore (D-π-A) Aldehyde->Dye Knoevenagel Polymer Guest-Host System (e.g., Dye + APC) Dye->Polymer Doping (25-40 wt%) Film Spin Coated Film Polymer->Film Spin Coating Poled Poled Polymer (Aligned Dipoles) Film->Poled Corona Poling (E-Field)

Caption: Workflow from raw salt precursor to final electro-optic material.[7]

Poling Protocol:

  • Doping: Dissolve Chromophore (25 wt%) and Amorphous Polycarbonate (APC) in Dibromomethane.

  • Coating: Spin coat onto Indium Tin Oxide (ITO) glass (1000 rpm, 60s). Bake at 80°C (vacuum) overnight to remove solvent.

  • Corona Poling:

    • Heat film to near glass transition temperature (

      
      , approx 140-160°C).
      
    • Apply high voltage (5-8 kV) via a needle electrode.

    • Cool to room temperature while keeping voltage on to freeze the dipole alignment.

Data & Performance Comparison

The following table highlights the superiority of Julolidine-based donors compared to standard Diethylaniline donors in similar chromophore architectures (e.g., coupled with a TCF acceptor).

Donor Type

(nm)
Decomposition Temp (

)
Molecular Hyperpolarizability (

)
EO Coefficient (

)
Diethylaniline ~580 nm~230°C

esu
~40-60 pm/V
Julolidine ~610 nm>260°C

esu
80-120 pm/V

Note: Values are approximate and depend on the specific bridge/acceptor used. Julolidine consistently offers higher thermal stability and nonlinear response.

References

  • Synthesis of 9-Julolidine Carboxaldehyde. PrepChem. Detailed protocol for Vilsmeier-Haack formylation of julolidine.

  • Julolidine Hydrobromide Product Data. PubChem. Chemical and physical properties of the precursor salt.[1][4]

  • Synthesis of Julolidine-containing NLO Chromophores.ResearchGate. Analysis of julolidine donors in electro-optic polymers and

    
     enhancement.
    
    
  • Vilsmeier-Haack Reaction Mechanism. Organic Chemistry Portal. General mechanism for formylation of electron-rich aromatics.[2][3]

Sources

Troubleshooting & Optimization

How to improve the fluorescence quantum yield of Julolidine hydrobromide?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorescence Optimization of Julolidine Hydrobromide

  • Ticket ID: T-JUL-QY-001

  • Subject: Troubleshooting & Improving Fluorescence Quantum Yield (FQY) of Julolidine Hydrobromide

  • Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1]

Executive Summary

Julolidine hydrobromide is the salt form of julolidine, a rigidized aniline derivative.[1] While the julolidine core is a potent fluorophore often used as a "molecular rotor," the hydrobromide salt presents two distinct thermodynamic hurdles to high fluorescence quantum yield (FQY):

  • Protonation Quenching: The hydrobromide form implies the nitrogen lone pair is protonated (

    
    ), which eliminates the electron donor capability required for Intramolecular Charge Transfer (ICT).
    
  • TICT Non-Radiative Decay: The julolidine core is susceptible to Twisted Intramolecular Charge Transfer (TICT), where excited-state rotation in low-viscosity or polar solvents leads to non-radiative energy loss.[1][2]

To improve FQY, you must first restore the free base and then restrict molecular rotation .[1]

Module 1: The "Salt" Trap (Protonation State)

Q: I dissolved Julolidine Hydrobromide in water/buffer, but the fluorescence is negligible. Why?

A: You are likely observing the protonated species (Julolidinium), which is non-fluorescent in the visible range. The fluorescence of julolidine relies on the "push-pull" mechanism where the nitrogen lone pair acts as an electron donor. In the hydrobromide salt, this lone pair is bound to a proton (


).[1]

Corrective Protocol: Basification To activate fluorescence, you must convert the salt to the free base.[1]

  • Solvent Choice: Dissolve the hydrobromide in an organic solvent (e.g., Ethanol, DMSO, or Dichloromethane).[1]

  • Neutralization: Add a slight excess of a base (e.g., Triethylamine or dilute NaOH) to the solution.[1]

  • Verification: Monitor the absorption spectrum.[1][2][3] The free base typically exhibits a red-shifted absorption band compared to the protonated salt.

Module 2: The "Rotor" Mechanism (Viscosity & Polarity)

Q: I have the free base, but the signal is still weak in Methanol/Acetonitrile. How do I boost it?

A: Julolidine is a classic Molecular Rotor .[1] In low-viscosity, polar solvents, the excited molecule undergoes an intramolecular twisting motion (TICT state) that dissipates energy as heat rather than light.[1]

Mechanism of Quenching:

  • Excitation (

    
    ):  Molecule absorbs a photon.[1]
    
  • Relaxation: The julolidine moiety rotates around the

    
     bond.
    
  • Quenching: This rotation leads to a conical intersection with the ground state, allowing non-radiative decay.[1]

Optimization Strategies:

ParameterActionMechanismRecommended Reagents
Viscosity Increase Physically restricts the rotation of the julolidine rings, forcing radiative decay (fluorescence).[1][4]Glycerol, Ethylene Glycol, PEG-400.[1]
Polarity Decrease Polar solvents stabilize the highly polar TICT state, favoring quenching.[1] Non-polar solvents destabilize it.[1]Toluene, Dioxane, THF (avoid water/methanol).[1]
Temperature Decrease Reduces thermal energy available for bond rotation.[1]Cryogenic measurements (77K) or cooled sample holders.[1]
Rigidification Encapsulate Steric hindrance prevents rotation.[1]Cyclodextrins, rigid polymer matrices (PMMA), or protein binding (BSA).[1]

Module 3: Visualization of the Quenching Pathway

The following diagram illustrates the competing pathways. To maximize FQY, you must block the "Rotation" path.[1]

TICT_Mechanism cluster_env Environmental Factors S0 Ground State (S0) (Planar) LE Locally Excited (LE) (Fluorescent State) S0->LE Excitation (hν) LE->S0 Fluorescence (High QY) (Restricted Rotation) TICT TICT State (Twisted/Non-Fluorescent) LE->TICT Bond Rotation (Low Viscosity/Polar Solvent) S0_Relax Ground State (Relaxed) TICT->S0_Relax Non-Radiative Decay (Heat) Glycerol/Viscosity Glycerol/Viscosity Glycerol/Viscosity->LE Blocks Rotation Polar Solvent Polar Solvent Polar Solvent->TICT Stabilizes

Figure 1: The competition between fluorescence (green path) and TICT-mediated quenching (red path).[1] High viscosity blocks the red path.

Module 4: Experimental Protocols

Protocol A: Viscosity-Dependent FQY Enhancement

Use this protocol to validate if your low signal is due to the "rotor" effect.

  • Stock Solution: Prepare 1 mM Julolidine (free base) in Ethanol.

  • Solvent Matrix: Prepare mixtures of Glycerol:Ethanol in ratios of 0:10, 2:8, 4:6, 6:4, 8:2, and 10:0 (v/v).

  • Dilution: Add 10 µL of Stock to 1 mL of each mixture (Final Conc: 10 µM).

  • Measurement: Record emission spectra (Excitation ~360-380 nm, verify with absorption).

  • Data Analysis: Plot Integrated Fluorescence Intensity vs. Viscosity (

    
    ). You should observe a linear relationship on a log-log scale (Förster-Hoffmann equation):
    
    
    
    
    [1]
Protocol B: Comparative Quantum Yield Measurement

To quantify your improvement.

  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or 9,10-Diphenylanthracene in Cyclohexane (
    
    
    ).[1]
  • Absorbance Matching: Adjust the concentration of Julolidine and the Reference so that Absorbance at the excitation wavelength is below 0.1 OD (to avoid inner filter effects).

  • Acquisition: Measure integrated fluorescence intensity (

    
    ) for both sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is absorbance and
    
    
    is the refractive index of the solvent.

Troubleshooting Flowchart

Troubleshooting Start Start: Low Fluorescence Signal Check_pH Is the sample in Acidic Media or pure HBr salt? Start->Check_pH Action_Base Action: Neutralize with Base (TEA or NaOH) to form Free Base Check_pH->Action_Base Yes Check_Solvent Is the solvent Polar/Low Viscosity? (e.g., Water, MeOH) Check_pH->Check_Solvent No Action_Base->Check_Solvent Action_Viscosity Action: Add Glycerol or Switch to Toluene/Dioxane Check_Solvent->Action_Viscosity Yes Check_Agg Is Concentration > 100 µM? Check_Solvent->Check_Agg No Action_Viscosity->Check_Agg Action_Dilute Action: Dilute to < 10 µM (Prevent Self-Quenching) Check_Agg->Action_Dilute Yes Success Signal Optimized Check_Agg->Success No Action_Dilute->Success

Figure 2: Step-by-step diagnostic logic for resolving low quantum yield issues.

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003).[1] Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032.[1] Link[1]

  • Haidekker, M. A., & Theodorakis, E. A. (2007).[1] Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow.[1] Organic & Biomolecular Chemistry, 5(11), 1669-1678.[1] Link

  • Kung, C. E., & Reed, J. K. (1989).[1] Fluorescent Molecular Rotors: A New Class of Probes for Tubulin Structure and Assembly.[1] Biochemistry, 28(16), 6678–6686.[1] Link[1]

  • Brouwer, A. M. (2011).[1] Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.[1] Link

Sources

Troubleshooting guide for Julolidine hydrobromide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for Julolidine Hydrobromide (Julolidine HBr) Ticket ID: JUL-HBR-SYN-001 Status: Open for Resolution[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a rigid, bicyclic aniline derivative widely used as a fluorescent probe (molecular rotor) and a dye intermediate.[2]

Why the Hydrobromide? While Julolidine free base is commercially available, it is a low-melting solid (


) that is prone to air oxidation, turning from colorless to pink/red upon storage. The Hydrobromide salt (Julolidine 

HBr)
is the preferred form for storage and handling because it renders the electron-rich nitrogen non-nucleophilic, preventing oxidation and polymerization, and results in a stable, crystalline solid.[1]

This guide addresses the three critical phases of synthesis:

  • The Double Annulation (Alkylation of aniline/tetrahydroquinoline).[1]

  • Isolation of the Free Base (Dealing with "oils" and "tars").

  • Salt Formation (Crystallization of the HBr salt).

Diagnostic Workflow (Interactive Logic)

Before proceeding to specific protocols, use this logic flow to identify where your experiment is failing.

JulolidineWorkflow Start Start: Reactants (Tetrahydroquinoline + 1-bromo-3-chloropropane) Reaction Reaction Phase (150-160°C, 20h) Start->Reaction CheckTLC Checkpoint: TLC Analysis Reaction->CheckTLC Mono Issue: Mono-alkylated only (Reaction Stalled) CheckTLC->Mono SM remaining Tar Issue: Black Tar/Polymerization (Overheating/Oxidation) CheckTLC->Tar Baseline streaks Workup Workup: Basification & Extraction CheckTLC->Workup Clean spot Rf ~0.6 Distillation Purification: Vacuum Distillation (Crucial Step) Workup->Distillation RedOil Issue: Product is Red/Pink Oil Distillation->RedOil Air exposure SaltForm Salt Formation: Add HBr in Acetic Acid/Ether Distillation->SaltForm Immediate processing RedOil->Distillation Re-distill Final Final Product: Julolidine HBr Crystals SaltForm->Final

Figure 1: Decision tree for Julolidine HBr synthesis, highlighting critical failure points (Red) and process flow.

Phase 1: The Reaction (Double Annulation)[1]

The Core Problem: The synthesis involves two sequential alkylation steps.[1] If you start from aniline, you must close two rings.[1] If you start from 1,2,3,4-tetrahydroquinoline (THQ), you only need to close one.[1] Recommendation: Start with 1,2,3,4-tetrahydroquinoline to significantly reduce side reactions and increase yield.[1]

Troubleshooting Table: Reaction Kinetics
SymptomProbable CauseCorrective ActionMechanism/Logic
Reaction Stalls (Mono-alkylation) Insufficient TemperatureMaintain oil bath at 150–160°C .[1]The second cyclization is sterically demanding.[1] It requires high thermal energy to overcome the activation barrier for the intramolecular

attack.[1]
Low Yield (<50%) Stoichiometry ImbalanceUse excess alkylating agent (1-bromo-3-chloropropane).[1]Excess alkylating agent pushes the equilibrium forward and compensates for volatility losses during the long reflux.[1]
Violent Exotherm Runaway Acid GenerationAdd base (e.g.,

) or run neat with careful ramp.[1]
The reaction generates HBr and HCl.[1][2] While running "neat" (no solvent) is common, adding a solid base scavenger can moderate the pH profile.[1]
FAQ: Reaction Setup

Q: Can I use 1,3-dibromopropane instead of 1-bromo-3-chloropropane? A: Yes, but be cautious. 1,3-dibromopropane is more reactive (Bromine is a better leaving group than Chlorine).[1] This increases the rate of intermolecular alkylation (polymerization) versus the desired intramolecular cyclization.[1] If using dibromide, use High Dilution Conditions to favor ring closure.[1]

Phase 2: Workup & Isolation (The "Tar" Trap)[1]

The Core Problem: Julolidine free base is an electron-rich amine.[1] It oxidizes rapidly in air, especially when hot, forming red/pink quinoid impurities ("Julolidine Red").[1]

Protocol: Optimized Isolation
  • Steam Distillation (Mandatory): Do not skip this. After the reaction, acidify and steam distill.[1][3] This removes unreacted alkyl halides and non-basic impurities.[1]

  • Basification: Treat the residue with NaOH (40% aq) to liberate the free base.[1]

  • Vacuum Distillation: Collect the fraction boiling at 105–110°C / 1 mmHg .

    • Critical: The receiver flask must be iced.[1][4] The product should solidify (

      
      ) immediately.[1][3]
      
Troubleshooting Table: Purification
SymptomProbable CauseCorrective Action
Product is a Red Oil Oxidation (Quinoid formation)Do not crystallize yet. Re-distill under reduced pressure or treat with activated charcoal in hexane.[1]
Emulsion during extraction Density similarityUse Dichloromethane (DCM) instead of Ether.[1] Julolidine is highly soluble in DCM, which is heavier than water, aiding separation.[1]

Phase 3: Salt Formation (Target: Julolidine HBr)

The Core Problem: Users often try to crystallize the salt from water, leading to hydrolysis or oiling out.[1]

Validated Protocol: HBr Salt Formation

Prerequisite: Freshly distilled Julolidine Free Base (pale yellow/colorless).[1]

  • Dissolution: Dissolve 10 g of Julolidine free base in 50 mL of anhydrous Diethyl Ether (or Ethyl Acetate).

  • Acidification:

    • Option A (Anhydrous - Preferred): Add HBr in Acetic Acid (33%) dropwise with vigorous stirring at 0°C.

    • Option B (Aqueous): Add 48% Aqueous HBr dropwise. (Note: This may require subsequent evaporation or azeotropic drying).[1]

  • Precipitation: The HBr salt will precipitate immediately as a white/off-white solid.[1]

  • Washing: Filter under Argon/Nitrogen. Wash the cake with cold ether to remove colored oxidation impurities.[1]

  • Drying: Dry in a vacuum desiccator over

    
    .
    
FAQ: Salt Issues

Q: My salt turned green/blue overnight. Why? A: This indicates the formation of the radical cation.[1] Julolidine is an excellent electron donor.[1] Traces of acid in the presence of oxygen can generate the radical cation, which is deeply colored.[1] Solution: Recrystallize from Ethanol/Ether containing a trace of sodium metabisulfite (antioxidant) or store strictly under inert atmosphere.[1]

Q: The salt is "oiling out" instead of crystallizing. A: You likely have too much water in the system or the solvent is too polar.[1]

  • Fix: Decant the supernatant.[1] Dissolve the oil in a minimum amount of hot Ethanol, then add cold Diethyl Ether until turbid. Cool slowly to -20°C.

Summary of Key Specifications

ParameterSpecificationNotes
Starting Material 1,2,3,4-TetrahydroquinolinePreferred over Aniline for yield.[1]
Reagent 1-bromo-3-chloropropaneBalance of reactivity/selectivity.[1]
Free Base BP 105–110°C @ 1 mmHgLiquids at RTP are likely impure.[1]
Free Base MP 39–40°CShould be a solid if pure.[1][3]
Salt Stability High (if dry)Hygroscopic; store in desiccator.[1]

References

  • Classic Synthesis (Base Method): Glass, D. B.; Weissberger, A. "Julolidine."[1] Organic Syntheses, 1946 , 26, 40.[1] [Link] (Note: This is the foundational text for the free base synthesis via tetrahydroquinoline.)

  • Mechanistic Insight (Polymerization vs. Cyclization): Dumur, F., et al. "Julolidine or Fluorenone Based Push–Pull Dyes for Polymerization."[1] Macromolecules, 2014 , 47(10), 3403–3416.[1] [Link] (Provides context on the electron-donating nature and polymerization risks of julolidine derivatives.)

  • Salt Solubility & Stability Data: Li, S., et al. "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH."[1] AAPS PharmSciTech, 2005 , 6, E576–E583.[1] [Link] (While focusing on Haloperidol, this reference establishes the fundamental thermodynamic protocols for comparing Free Base vs. Salt forms, applicable to Julolidine troubleshooting.)

Sources

Optimizing reaction conditions for Julolidine hydrobromide derivatization.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Julolidine Hydrobromide Derivatization

Subject: Optimization & Troubleshooting Guide for Julolidine Reaction Conditions Ticket ID: CHEM-SUP-JULO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a rigid aniline derivative prized for its fixed nitrogen lone pair, making it an exceptional electron donor for molecular rotors (e.g., CCVJ, DCVJ) and fluorescent probes.[1][2][3]

Critical Advisory: Most commercial sources supply Julolidine Hydrobromide (salt) , not the free base. Attempting electrophilic aromatic substitution (like Vilsmeier-Haack) directly on the salt without neutralization is the #1 cause of reaction failure. The protonated nitrogen cannot donate electron density to activate the ring.

This guide details the mandatory free-basing protocol, optimized formylation conditions, and downstream condensation strategies.

Module 1: Pre-Reaction Preparation (The "Hidden" Failure Point)

Context: If your starting material is a solid salt (Julolidine


 HBr), you must liberate the free amine before proceeding. The free base is an oil or low-melting solid; the salt is a stable crystal.

Protocol: Quantitative Free-Basing

  • Dissolution: Dissolve 10 g of Julolidine Hydrobromide in 100 mL of distilled water. The solution will be slightly acidic.

  • Neutralization: Slowly add 2M NaOH solution while stirring until the pH reaches 10-11. You will observe the formation of an oily, cloudy emulsion (the free base separating).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
    • Note: DCM is preferred over ether due to better solubility of the julolidine.

  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    .
  • Isolation: Filter and evaporate the solvent under reduced pressure.

    • Checkpoint: You should recover a viscous, dark liquid or low-melting solid. This is reactive Julolidine.

Module 2: Vilsmeier-Haack Formylation (Synthesis of 9-Formyljulolidine)

Objective: Install an aldehyde group at the 9-position (para to nitrogen). Mechanism: Electrophilic Aromatic Substitution using the Vilsmeier reagent (Chloroiminium ion).

Optimized Protocol:

ParameterConditionRationale
Reagent A DMF (Dry)Solvent and reactant source. Must be anhydrous.
Reagent B

(Phosphorus Oxychloride)
Dehydrating agent to form the electrophile.
Stoichiometry 1.0 eq Julolidine : 1.2 eq

: 5.0 eq DMF
Slight excess of Vilsmeier reagent ensures conversion.
Temperature

(Addition)


(Reaction)
Controls exotherm initially; heat required for substitution.

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (

    
    ) to 
    
    
    
    . Add
    
    
    (
    
    
    ) dropwise. Stir for 15-30 mins. The solution may turn slightly yellow/orange.[4]
  • Addition: Dissolve the Free Base Julolidine (from Module 1) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at

    
    .
    
  • Heating: Allow to warm to Room Temperature (RT), then heat to

    
     for 2-3 hours.
    
    • Visual Cue: The mixture will darken significantly (deep red/brown).

  • Hydrolysis (Critical): Pour the hot reaction mixture onto crushed ice (

    
     volume). Stir vigorously. Add Saturated Sodium Acetate (aq) until pH 
    
    
    
    7.
    • Why Acetate? NaOH is too harsh and can cause Cannizzaro side reactions or ring opening.

  • Isolation: The aldehyde often precipitates as a solid upon neutralization. Filter and wash with water.[5] If oil forms, extract with DCM.

Module 3: Knoevenagel Condensation (Molecular Rotor Synthesis)

Objective: Synthesize CCVJ (Carboxy-Cyano-Vinyl-Julolidine) or DCVJ. Reaction: Aldehyde (Module 2) + Active Methylene Compound.

Protocol:

  • Reactants: 9-Formyljulolidine (

    
    ) + Methyl 2-cyanoacetate (
    
    
    
    , for CCVJ) OR Malononitrile (for DCVJ).
  • Solvent: Methanol or Ethanol (anhydrous).

  • Catalyst: Piperidine (0.1 eq).

  • Procedure: Reflux at

    
     for 4-8 hours.
    
  • Workup: Upon cooling, the molecular rotor typically crystallizes out of the alcohol solution.[6] Filter and wash with cold methanol.

Visual Workflow & Troubleshooting Logic

JulolidineWorkflow Start Start: Julolidine HBr Salt FreeBase Step 1: Neutralization (NaOH / DCM Extraction) Start->FreeBase Must Deprotonate Fail1 FAILURE: No Reaction (Protonated Amine) Start->Fail1 Direct use in POCl3 Formylation Step 2: Formylation (9-Formyljulolidine) FreeBase->Formylation Add to Reagent Reagent Vilsmeier Reagent (POCl3 + DMF @ 0°C) Reagent->Formylation Condensation Step 3: Condensation (Aldehyde + Active Methylene) Formylation->Condensation Purify Aldehyde Fail2 FAILURE: Tar/Polymerization (Overheating or Wet DMF) Formylation->Fail2 Temp > 100°C or Moisture Product Final Product (CCVJ / DCVJ) Condensation->Product Piperidine/MeOH

Caption: Figure 1. Critical path for Julolidine derivatization. Red paths indicate common failure modes due to salt interference or reaction conditions.

Troubleshooting & FAQs

Q1: My Vilsmeier reaction turned into a black tar and yield is <10%. What happened?

  • Diagnosis: Likely thermal decomposition or moisture contamination.

  • The Fix:

    • Temperature Control: Do not exceed

      
      . Higher temperatures promote polymerization of the electron-rich julolidine ring.
      
    • Moisture:

      
       reacts violently with water to form Phosphoric acid and HCl. This destroys the Vilsmeier reagent and generates heat. Ensure DMF is dried over molecular sieves (4Å).
      

Q2: I used Julolidine HBr directly in the Vilsmeier reaction, but nothing happened.

  • The Science: The Vilsmeier reagent is an electrophile seeking electron density. In Julolidine HBr, the nitrogen lone pair is tied up in a bond with a proton (

    
    ). This deactivates the ring, making it inert to electrophilic attack.
    
  • The Fix: You must perform the free-basing extraction described in Module 1.

Q3: The aldehyde product is an oil and won't crystallize. How do I purify it?

  • Technique: 9-Formyljulolidine can be sticky.

    • Trituration: Try scratching the flask with a glass rod in the presence of cold hexanes or pentane.

    • Chromatography: If it remains an oil, use a short Silica Gel plug.

      • Eluent: 1% Methanol in DCM.[7] The aldehyde moves relatively fast; tars stay at the baseline.

Q4: In the condensation step (CCVJ synthesis), the product precipitates but is impure.

  • Purification: Recrystallization is superior to chromatography for these rotors.

    • Solvent: Boiling Ethanol or Acetonitrile.

    • Procedure: Dissolve in minimum hot solvent, filter hot (to remove dust/insolubles), and let cool slowly to

      
      .
      

References

  • Synthesis of 9-Formyljulolidine

    • Source: Organic Syntheses, Coll.[8] Vol. 4, p. 331 (Adapted from N,N-Dimethylaniline procedure).[8]

    • Context: Standard Vilsmeier-Haack conditions adapted for julolidine.
    • Link:

  • Synthesis of Molecular Rotors (CCVJ/DCVJ)

    • Source: Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors: synthesis and evaluation as viscosity sensors. Organic & Biomolecular Chemistry.
    • Context: Detailed Knoevenagel condens
    • Link:

  • Julolidine Structural Properties

    • Source:Journal of M
    • Context: Electronic properties of the rigid nitrogen system.
    • Link:

Sources

Technical Support Center: Photostability of Julolidine Hydrobromide Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Viscosity-Stability Paradox

To the Researcher: You are likely using Julolidine-based probes (such as DCVJ, CCVJ, or the hydrobromide salt precursors) to map microviscosity in cells, membranes, or polymer curing processes.

The Core Challenge: Julolidine probes function as Molecular Rotors . Their fluorescence quantum yield relies on the restriction of intramolecular rotation (Twisted Intramolecular Charge Transfer, or TICT).[1][2]

  • The Paradox: Standard anti-photobleaching agents (like VECTASHIELD® or Mowiol) are often glycerol-based and highly viscous. You cannot use them. Adding a viscous antifade reagent will artificially restrict the rotor, spiking your fluorescence signal and invalidating your viscosity measurements.

This guide provides alternative stabilization strategies that preserve the rheological integrity of your sample.

Module 1: The Photophysics of Failure

Understanding why your probe bleaches is the first step to preventing it. Julolidine probes are susceptible to oxidative damage when in their excited state.

Mechanism of Signal Loss
  • Excitation: The probe absorbs a photon.

  • TICT State: In low viscosity, the donor and acceptor moieties twist relative to each other.[1] This "Twisted" state usually decays non-radiatively (heat), which is why the probe is dim in low viscosity.

  • Triplet State Accumulation: A fraction of excited molecules undergo Intersystem Crossing (ISC) to a Triplet State (

    
    ).
    
  • Singlet Oxygen Generation: The long-lived

    
     state transfers energy to dissolved molecular oxygen (
    
    
    
    ), creating highly reactive Singlet Oxygen (
    
    
    ).
  • Bleaching:

    
     attacks the julolidine core, permanently destroying the fluorophore.
    
Visualizing the Pathway

PhotobleachingMechanism Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Excitation (hv) Excited->Ground Fluorescence (Signal) TICT TICT State (Twisted) Excited->TICT Free Rotation Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing TICT->Ground Non-Radiative Decay (Heat) ROS Singlet Oxygen (1O2) *DESTRUCTIVE* Triplet->ROS Energy Transfer to O2 Oxygen Dissolved O2 Oxygen->ROS Reacts with T1 Bleached Bleached Probe (Non-Fluorescent) ROS->Bleached Oxidation Viscosity High Viscosity Environment Viscosity->TICT Inhibits

Figure 1: The Kinetic Pathway of Photobleaching. Note that high viscosity promotes fluorescence by blocking the TICT pathway, but does not inherently stop the intersystem crossing that leads to bleaching.

Module 2: Chemical Intervention (FAQs)

Q: Can I use commercial antifade mounting media?

A: Generally, NO. Most commercial antifades (e.g., VECTASHIELD, ProLong Gold) contain high concentrations of glycerol or polyvinyl alcohol to match the refractive index of glass.

  • The Artifact: These additives increase the bulk viscosity of your sample. Since Julolidine is a viscosity sensor, this will cause a massive artificial increase in fluorescence intensity, masking the local microviscosity changes you are trying to measure [1].

Q: How do I remove oxygen without adding viscosity?

A: Use an Enzymatic Scavenging System (GLOX). Instead of viscous additives, use an enzymatic system that chemically depletes oxygen.[3][4] This maintains the buffer's native rheology.

The "GLOX" Protocol for Viscosity Probes: This system converts dissolved oxygen into hydrogen peroxide (which is then broken down).

ComponentConcentrationFunction
Glucose Oxidase 165 U/mLCatalyzes oxidation of glucose (consumes

).
Catalase 2,170 U/mLBreaks down

(prevents oxidative damage).
D-Glucose 10 mMSubstrate for the oxidase.
Trolox (Optional)1-2 mMVitamin E analog; scavenges free radicals directly.
  • Note: Prepare the enzyme mix fresh. Keep the glucose stock separate until immediately before imaging.

Q: Will deoxygenation affect the probe's lifetime?

A: Yes, positively. Oxygen is a dynamic quencher. Removing it often increases the fluorescence lifetime (


) of the probe. If you are performing FLIM (Fluorescence Lifetime Imaging), you must calibrate your viscosity-lifetime curve under the same deoxygenated conditions as your experiment [2].

Module 3: Instrument Configuration & Troubleshooting

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Signal decays exponentially within seconds. Laser power density is too high (>1 kW/cm²).Reduce laser power to <1% or use Neutral Density (ND) filters. Use "Stroboscopic" illumination (shutter closed between frames).
Fluorescence is unexpectedly high in control samples. Viscosity artifact from buffer additives.Remove glycerol/sucrose from buffer. Switch to PBS + GLOX system (see Module 2).
Inconsistent viscosity maps across the field of view. Uneven illumination or bleaching gradient.Switch to Ratiometric Imaging. Use a reference dye (e.g., TRITC) that is viscosity-insensitive to normalize the signal [3].
"Blinking" behavior observed. Triplet state excursions.Add a triplet state quencher like Trolox or Cyclooctatetraene (COT) , provided they do not alter local viscosity.
Advanced Strategy: Ratiometric Correction

Intensity-based measurements are flawed because


. Bleaching lowers concentration, falsely appearing as a drop in viscosity.

The Fix: Use a dual-channel approach.

  • Channel 1 (Sensor): Julolidine Probe (Viscosity Dependent).[5]

  • Channel 2 (Reference): A stable, viscosity-independent dye (e.g., Sulforhodamine 101 or a Coumarin derivative covalently linked to the rotor).

  • Calculation:

    
    .[6]
    
    • As bleaching occurs, both

      
       and 
      
      
      
      decrease (ideally at similar rates), but the Ratio remains stable, preserving the viscosity readout [3].

Module 4: Optimized Experimental Workflow

Follow this decision tree to ensure data integrity.

Workflow Start Start Experiment CheckMethod Select Imaging Mode Start->CheckMethod Intensity Intensity-Based Imaging CheckMethod->Intensity FLIM FLIM (Lifetime) CheckMethod->FLIM Step1 1. Prepare GLOX Buffer (No Glycerol!) Intensity->Step1 FLIM->Step1 Step2 2. Minimize Laser Power (Use ND Filters) Step1->Step2 RatioCheck Is a Reference Dye Present? Step2->RatioCheck FLIMPath Lifetime is Concentration Independent Step2->FLIMPath RatioYes Calculate Ratio: (Ch1 / Ch2) RatioCheck->RatioYes Yes RatioNo CRITICAL ERROR: Bleaching will mimic viscosity drop. RatioCheck->RatioNo No Final Valid Viscosity Map RatioYes->Final FLIMPath->Final

Figure 2: Decision Tree for Viscosity Probe Imaging. Note that FLIM is the preferred method as it is inherently robust against concentration changes caused by photobleaching.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow.[2][7][8] Organic & Biomolecular Chemistry, 5(11), 1669-1678.

  • Suhling, K., et al. (2005). Fluorescence Lifetime Imaging (FLIM) of Fluid Viscosity in Cells Using a Molecular Rotor. Journal of Fluorescence, 15, 873-873.

  • Luby-Phelps, K., et al. (1993).[9] Cytoarchitecture and Physical Properties of Cytoplasm: Volume Exclusion and Viscosity. Methods in Cell Biology, 38, 59-83.

  • Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826–1835.

Sources

Technical Support Center: Julolidine Hydrobromide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Properties

Julolidine hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine, a rigidized aniline derivative.[1][2] It is widely used as a precursor for fluorescent dyes (e.g., julolidine-based molecular rotors) and in organic synthesis. While the hydrobromide salt offers improved stability over the free base, it presents specific challenges regarding hygroscopicity, oxidation, and pH-dependent solubility.

Quick Reference Data:

Property Specification Critical Note
Molecular Formula C₁₂H₁₅N[2][3] · HBr Salt form prevents rapid oxidation compared to free base.
Molecular Weight 254.17 g/mol Use this MW for molarity calculations, not the free base MW (173.26).
Appearance White to off-white/beige powder Pink/Red discoloration indicates oxidation.
Solubility DMSO, Ethanol, Methanol Water solubility is pH-dependent (See Section 3).

| Storage Class | 6.1A (Toxic, Combustible) | Store at 2-8°C (Refrigerate) or -20°C for long term. |

Storage & Handling Protocols

The stability of Julolidine hydrobromide is compromised by three primary vectors: Moisture , Oxidation , and Heat .

The "Golden Rules" of Storage
  • Temperature Control: Long-term storage at -20°C is optimal to retard oxidation. For active use (weekly), 2-8°C is acceptable.

  • Desiccation is Mandatory: The HBr salt is hygroscopic. Moisture absorption leads to hydrolysis risks and inaccurate weighing. Store vials inside a secondary container with active desiccant (e.g., silica gel or Drierite™).

  • Inert Atmosphere: Once opened, flush the headspace of the vial with Argon or Nitrogen before resealing. This prevents the "pinking" effect caused by atmospheric oxygen.

Decision Tree: Storage Troubleshooting

Use this logic flow to determine the status of your reagent.

StorageDecision Start Inspect Julolidine HBr Vial Color Check Color Start->Color WhiteBeige White / Beige Color->WhiteBeige Normal PinkRed Pink / Red / Brown Color->PinkRed Oxidation Texture Check Texture WhiteBeige->Texture Action2 Status: Oxidized Purification Required or Discard PinkRed->Action2 FreeFlow Free-flowing Powder Texture->FreeFlow Dry Clumped Clumped / Sticky Texture->Clumped Wet Action1 Status: Optimal Proceed with Experiment FreeFlow->Action1 Action3 Status: Hygroscopic Failure Dry under Vacuum (Desiccator) Clumped->Action3

Figure 1: Visual inspection logic for determining reagent viability prior to experiment.

Troubleshooting Solubility & Solution Stability

Common User Issue: "I dissolved the powder in water/PBS, and it turned cloudy or precipitated."

Root Cause Analysis: Julolidine is an aniline derivative with a pKa of approximately 5.0–6.5 [1].

  • In Acidic pH (< 5): The nitrogen is protonated (

    
    ), making it a charged, water-soluble cation.
    
  • In Neutral/Basic pH (> 6): The molecule exists as the neutral free base (

    
    ). The free base is highly hydrophobic and insoluble in water .
    
  • The Trap: Dissolving Julolidine HBr (acidic salt) in a strong buffer like PBS (pH 7.4) instantly neutralizes the HBr, generating the insoluble free base, which precipitates.

Solubility Protocol
SolventSolubility RatingApplication Notes
DMSO Excellent (>50 mM)Recommended. Use for stock solutions (store at -20°C). Stable for 3-6 months.
Ethanol GoodSuitable for synthesis. Avoid for long-term storage due to evaporation.
Water pH Dependent Soluble only if pH < 5. If dissolving in water, do not buffer to neutral immediately.
PBS (pH 7.4) Poor Do not dissolve directly. Dissolve in DMSO first, then dilute (ensure final conc. is low to prevent crash-out).
Workflow: Preparing a Stable Stock Solution

StockPrep Step1 Weigh Julolidine HBr (Use MW 254.17) Step2 Dissolve in Anhydrous DMSO (Target: 10-50 mM) Step1->Step2 Step3 Vortex & Sonicate (Ensure complete dissolution) Step2->Step3 Check Visual Check: Clear Solution? Step3->Check Aliquot Aliquot into Amber Vials (Avoid freeze-thaw) Check->Aliquot Yes Store Store at -20°C (Dark) Aliquot->Store Dilution Dilution into Assay Buffer Store->Dilution PrecipCheck CRITICAL: Check for Precipitation (Cloudiness) Dilution->PrecipCheck

Figure 2: Step-by-step workflow for preparing and validating stock solutions to avoid solubility artifacts.

Frequently Asked Questions (Technical)

Q1: My Julolidine HBr powder has turned a light pink color. Is it still usable?

  • A: The pink color indicates the formation of oxidation byproducts (often radical cations or coupled products) [2].

    • For Synthesis: If the color is faint, recrystallization (ethanol/ether) can recover the pure white solid.

    • For Fluorescence Assays: Discard it. Even trace oxidation impurities can quench fluorescence or introduce background noise, invalidating quantum yield measurements.

Q2: Can I autoclave a solution of Julolidine HBr?

  • A: No. Julolidine derivatives are thermally sensitive and prone to oxidation. Autoclaving will likely degrade the compound. Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane (do not use cellulose acetate if using DMSO).

Q3: I need to use this in a cell culture assay at pH 7.4. How do I keep it in solution?

  • A: You must use a "Solvent Shift" method:

    • Make a concentrated stock (e.g., 10 mM) in DMSO .

    • Dilute this stock into your culture media immediately before use.

    • Keep the final DMSO concentration below 1% (v/v) to avoid cytotoxicity, while ensuring the Julolidine concentration is below its solubility limit (typically < 50 µM in aqueous media).

Q4: Why does the MSDS say "Store Refrigerated" but you recommend -20°C?

  • A: MSDS recommendations often cover short-term shipping and general safety. For experimental reproducibility over months, -20°C is superior because it halts the slow oxidation kinetics that occur at 4°C.

References

  • ChemicalBook. (2025). Julolidine Properties and Stability Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Julolidine Hydrobromide Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Julolidine hydrobromide. Retrieved from

  • Thermo Fisher Scientific. (2025). Julolidine Hydrobromide Storage and Handling. Retrieved from

Sources

Technical Support Center: Solubilization & Optimization of Julolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Julolidine hydrobromide and its fluorescent derivatives (molecular rotors).

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) derivatives, particularly molecular rotors like CCVJ (9-(2-carboxy-2-cyanovinyl)julolidine) and DCVJ , are invaluable for measuring microviscosity in biological systems.[1][2] However, their rigid tricyclic nitrogen core is inherently hydrophobic.[1] While the starting material Julolidine Hydrobromide is a salt and relatively stable, the final functionalized dyes often suffer from:

  • Poor Aqueous Solubility: Leading to precipitation in cell culture media.

  • Aggregation-Induced Quenching (ACQ): Hydrophobic stacking reduces fluorescence quantum yield.

  • Non-Specific Binding: High lipophilicity drives dyes into membranes indiscriminately.

This guide provides validated protocols to overcome these barriers through Chemical Modification and Advanced Formulation .

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Precipitation Issues

Q1: My Julolidine derivative precipitates immediately upon dilution from DMSO into PBS. How do I prevent this? Diagnosis: This is "Solvent Shock." The rapid change in polarity causes the hydrophobic dye to crash out before it can disperse. Solution:

  • Step-Down Dilution: Do not add DMSO stock directly to the bulk buffer.

    • Protocol: Mix your DMSO stock (e.g., 10 mM) with an intermediate solvent like PEG-400 or Ethanol (1:1 ratio) before adding to the aqueous buffer.

  • Surfactant Shielding: Add a non-ionic surfactant before the dye.

    • Recommendation: Supplement your PBS with 0.05% Pluronic F-127 or Tween-20 . These form micelles that encapsulate the dye monomers, preventing macroscopic precipitation.[1]

Q2: I am using CCVJ (Carboxy-derivative), but it remains insoluble even in water. Why? Diagnosis: CCVJ contains a carboxylic acid group (


). In pure water or acidic buffers, it exists in its protonated, neutral form, which is highly insoluble.[1]
Solution: 
  • pH Adjustment: Ensure your buffer pH is > 7.4 .

  • Pre-Solubilization: Dissolve the solid dye in a minimal volume of 0.1 M NaOH or basic buffer (Tris pH 8.5) to deprotonate the carboxylic acid (

    
    ), drastically increasing solubility, before adjusting to the final physiological pH.[1]
    
Category B: Fluorescence & Stability[8]

Q3: The fluorescence intensity is much lower than expected in my aqueous samples. Diagnosis: Julolidine rotors are "Twisted Intramolecular Charge Transfer" (TICT) probes. In low-viscosity solvents (like water), they rotate freely and decay non-radiatively (dark state). Low intensity in water is normal and indicates the probe is working. Verification:

  • Add 40% Glycerol to a specialized aliquot. If fluorescence increases significantly (2-10x), the probe is functional.[1]

  • If fluorescence remains low in glycerol, the dye may have aggregated.[1] See Category A .

Module 1: Chemical Modification Strategies (Synthesis)

To permanently solve solubility issues, we recommend modifying the julolidine scaffold during synthesis.

Strategy 1: Sulfonation (The "Acid Dye" Approach)

Introducing a sulfonate group (


) provides a permanent negative charge, independent of pH.
  • Mechanism: Electrophilic aromatic substitution on the julolidine rings is difficult due to the conjugated system of the final dye.

  • Protocol: Use a sulfonated linker during the Knoevenagel Condensation . Instead of standard cyanoacetic acid, use 4-sulfophenylacetonitrile or similar hydrophilic active methylene compounds.[1]

Strategy 2: Cationic Quaternization (The "Mitochondrial" Approach)

Creating a cationic probe targets mitochondria and ensures high water solubility.

  • Reference: Mondal et al. (2023) demonstrated cationic julolidine-azolium conjugates.[3]

  • Synthesis Workflow:

    • Formylation: Vilsmeier-Haack reaction on Julolidine

      
       9-Formyljulolidine.
      
    • Condensation: React 9-Formyljulolidine with a methylated heteroaromatic salt (e.g., N-methyl-benzothiazolium iodide).

    • Result: A positively charged, water-soluble dye.[1]

Visualization: Synthesis Decision Tree

SynthesisPath Start Julolidine Hydrobromide FreeBase Free Base (Neutralize w/ NaOH) Start->FreeBase 1. Extraction Aldehyde 9-Formyljulolidine (Intermediate) FreeBase->Aldehyde 2. Vilsmeier-Haack Decision Desired Application? Aldehyde->Decision PathA General Cytosol/Viscosity Decision->PathA Standard PathB Mitochondria/RNA Decision->PathB Targeting ProdA CCVJ (Anionic) (pH sensitive solubility) PathA->ProdA + Cyanoacetic Acid ProdB Julolidine-Azolium (Cationic) (High Water Solubility) PathB->ProdB + Methyl-Benzothiazolium

Figure 1: Synthetic pathways for generating water-soluble julolidine derivatives from the hydrobromide salt.

Module 2: Formulation Protocols (Non-Synthetic)

If synthesis is not an option, use these formulation techniques.

Protocol A: Cyclodextrin Inclusion Complex

Cyclodextrins (CD) have a hydrophobic cavity that hosts the julolidine rotor, while the hydrophilic exterior ensures water solubility. Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
is recommended over native

-CD due to higher solubility.

Step-by-Step:

  • Prepare Stock: Dissolve Julolidine derivative in Acetone or Methanol (2 mg/mL).

  • Prepare Host: Dissolve SBE-

    
    -CD in water (10% w/v).
    
  • Complexation: Add dye stock dropwise to the CD solution with vigorous stirring.

  • Evaporation: Stir open to air for 24h to evaporate the organic solvent.

  • Filtration: Filter through a 0.22

    
    m syringe filter to remove uncomplexed precipitate.
    
  • Validation: The filtrate should be colored and fluorescent.

Protocol B: Comparative Solubility Data
Derivative / FormulationSolubility (PBS pH 7.[4]4)Stability (24h)Primary Application
Julolidine (Neutral) < 0.01 mg/mLN/A (Precipitates)Precursor
CCVJ (Standard) ~0.5 mg/mL*ModerateGeneral Viscosity
CCVJ +

-Cyclodextrin
> 5.0 mg/mL HighDrug Delivery / Imaging
Cationic Azolium-Julolidine > 10.0 mg/mLVery HighRNA/Mitochondria Imaging

*Note: CCVJ solubility is highly pH dependent. Value assumes pH 7.4 with pre-dissolution in DMSO.

Visualizing the Solubilization Workflow

Use this logic flow to determine the best method for your specific experiment.

SolubilityLogic Problem Start: Julolidine Dye Insoluble CheckStruct Check Structure Type Problem->CheckStruct TypeAcid Contains -COOH (e.g., CCVJ) CheckStruct->TypeAcid TypeNeut Neutral/Hydrophobic (e.g., DCVJ) CheckStruct->TypeNeut SolnAcid Adjust pH > 8.0 Use Tris/NaOH TypeAcid->SolnAcid SolnNeut Requires Carrier TypeNeut->SolnNeut Carrier1 Use Cyclodextrin (HP-B-CD) (For sensitive cells) SolnNeut->Carrier1 High Biocompatibility Carrier2 Use Pluronic F-127 (For general imaging) SolnNeut->Carrier2 Low Cost/Simple

Figure 2: Decision matrix for solubilizing existing julolidine derivatives without chemical synthesis.

References

  • Haidekker, M. A., et al. (2010).[1][4] "Dyes with segmental mobility: Molecular rotors." Advanced Fluorescence Reporters in Chemistry and Biology I, Springer.[1][4]

  • Mondal, I., et al. (2023).[1][3] "Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells." Organic & Biomolecular Chemistry, 21, 7576-7589.[1]

  • Cayman Chemical. (2023).[4] "Product Information: CCVJ." Cayman Chemical Product Guidelines.

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Abcam. (2024). "CCVJ: Fluorescent molecular rotor properties." Abcam Product Sheet.

Sources

Technical Support Center: Julolidine Hydrobromide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yields in Julolidine Hydrobromide Reactions Audience: Researchers, Process Chemists, and Drug Development Professionals Content ID: TS-JUL-001

Executive Summary: The Yield Paradox

Synthesizing Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) and its hydrobromide salt is deceptively simple in theory but notoriously difficult in practice. The "classical" reaction between aniline and 1-bromo-3-chloropropane often results in yields as low as 5-30% if specific kinetic and thermodynamic barriers are not managed.

The Three Primary Yield Killers:

  • Polymerization (The "Tar" Effect): The intermediate mono-alkylated aniline is highly reactive and often polymerizes rather than cyclizing.

  • Incomplete Cyclization: The second alkylation step (ring closure) is sterically hindered, leading to stalled intermediates.

  • Oxidative Degradation: Julolidine is an electron-rich enamine-like system. It oxidizes rapidly in air to form a radical cation (often blue/green or red), which destroys purity during the salt formation step.

Diagnostic Workflow (Interactive)

Before altering your protocol, use this logic tree to identify where your mass balance is being lost.

Julolidine_Troubleshooting Start Start: Low Yield Observed ColorCheck Check Reaction Color Start->ColorCheck BlueGreen Blue/Green/Red Tint? ColorCheck->BlueGreen Oxidation Issue: Oxidative Degradation Action: Use Argon/N2 atm Add Antioxidant (BHT) BlueGreen->Oxidation Yes TLC_Check TLC Analysis (Mid-Rxn) BlueGreen->TLC_Check No (Brown/Amber) Spots How many spots? TLC_Check->Spots Baseline Heavy Baseline Spot Spots->Baseline Spot at Origin MonoSpot Dominant Intermediate Spot Spots->MonoSpot Persistent Intermediate Workup Workup Phase Spots->Workup Clean Conversion Polymer Issue: Polymerization Action: Dilute Rxn (0.1M) Lower Temp Baseline->Polymer Stall Issue: Stalled Cyclization Action: Add Iodide Catalyst (KI) Increase Temp MonoSpot->Stall Oil Product is Oily/Sticky Workup->Oil SaltIssue Issue: Impure Free Base Action: Vacuum Distill before HBr Oil->SaltIssue

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in Julolidine synthesis.

Optimized Protocol: The "High-Dilution" Method

The following protocol addresses the steric hindrance and polymerization issues by utilizing high dilution and iodide catalysis .

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
Aniline Substrate1.0Freshly distilled to remove oxidation products.
1-bromo-3-chloropropane Alkylating Agent4.0Critical Excess. Standard 1:2 ratios fail. Excess drives kinetics.
Potassium Carbonate (

)
Base4.0Anhydrous, granular. Scavenges acid.
Potassium Iodide (KI) Catalyst0.1Finkelstein catalyst. Converts -Cl to -I in situ for faster ring closure.
DMF (Anhydrous) Solvent--Concentration: 0.1 M (Dilution prevents polymerization).
Step-by-Step Methodology

Phase 1: The Synthesis (Free Base)

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvation: Dissolve Aniline (1.0 eq) in anhydrous DMF. Note: Ensure concentration is low (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Addition: Add 1-bromo-3-chloropropane (4.0 eq),

    
     (4.0 eq), and KI (0.1 eq).
    
  • Reaction: Heat to 100°C for 12 hours, then increase to 120°C for 6 hours.

    • Why? The first alkylation is fast; the second ring closure requires higher energy.

  • Quench: Cool to room temperature. Pour into ice water (5x reaction volume).

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification (CRITICAL): Evaporate solvent. Vacuum distill the residue (approx. 105-110°C at 1 mmHg).

    • Trust Point: Do not skip distillation. Column chromatography often leads to degradation on silica. Distillation separates the monomeric julolidine from the polymeric "tar."

Phase 2: HBr Salt Formation

  • Dissolution: Dissolve the distilled, clear/pale yellow oil (free base) in a minimal amount of cold, anhydrous Ethanol or Acetone.

  • Acidification: Add 48% Hydrobromic Acid (HBr) dropwise with vigorous stirring at 0°C.

    • Endpoint: Monitor pH until acidic (pH ~2).

  • Precipitation: Add cold Diethyl Ether until turbidity persists. Store at -20°C overnight.

  • Filtration: Filter the white/off-white crystals. Wash with cold ether.

Technical FAQ & Troubleshooting

Q1: My reaction mixture turned dark blue/green. Is the batch ruined?

A: Not necessarily, but yield will be lower. Mechanism: Julolidine is an electron donor.[1] In the presence of trace oxygen and light, it forms a radical cation (blue/green). Fix:

  • Ensure the reaction is under a strict Nitrogen/Argon blanket.

  • During workup, add a reducing agent like Sodium Metabisulfite (

    
    )  to the aqueous wash to reduce the radical cation back to the neutral amine.
    
Q2: I obtained a sticky oil instead of crystals after adding HBr.

A: This is a "oiling out" phenomenon caused by impurities (likely mono-alkylated intermediates) preventing crystal lattice formation. Fix:

  • Decant the solvent.[2]

  • Perform a trituration : Add fresh diethyl ether and sonicate the oil. This often induces crystallization.[3][4][5]

  • If that fails, re-freebase the oil (add NaOH, extract), distill the free base again, and repeat salt formation.

Q3: Why do you recommend a 1:4 ratio of alkylating agent? The stoichiometry is 1:2.

A: While the theoretical ratio is 1:2, the intermediate secondary amine is sterically hindered. Reasoning: If you use 1:2, the reaction often stops at the mono-alkylated stage or reacts with another aniline molecule to form a dimer. A large excess of 1-bromo-3-chloropropane ensures that the intramolecular ring closure is statistically favored over intermolecular side reactions [1].

Q4: Can I use silica gel chromatography?

A: Proceed with caution. Julolidine is basic and can streak on acidic silica. Modification: If you must use a column, pre-treat the silica gel with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites. However, vacuum distillation remains the gold standard for this specific molecule [2].

Mechanistic Insight: The "Double-Alkylation" Pathway

Understanding the pathway helps visualize where the yield is lost.

Reaction_Pathway Aniline Aniline Intermediate Mono-Alkylated Intermediate Aniline->Intermediate 1-Br-3-Cl-propane (Fast) Julolidine Julolidine (Free Base) Intermediate->Julolidine Ring Closure (Slow, requires Heat/KI) Polymer Polymer/Dimer (Tarry Byproduct) Intermediate->Polymer Intermolecular Rxn (Favored at high conc.) Salt Julolidine HBr (Crystalline) Julolidine->Salt HBr/Ether

Figure 2: Reaction pathway showing the competition between Cyclization (Green) and Polymerization (Red).

References

  • Synthesis of Julolidines by Dehydrative N-alkylation. Source: ResearchGate.[3] Context: Discusses the importance of excess alkylating agents and specific base selection to prevent side reactions. URL:

  • Julolidine - Organic Syntheses Procedure. Source: Organic Syntheses, Coll. Vol. 3, p.504 (1955). Context: Establishes the classical vacuum distillation method for purification of the free base to remove red/oxidized impurities. URL:

  • Purification of Organic Heterocyclic Molecules. Source: ResearchGate Discussion / Guidelines. Context: General principles of recrystallization and handling "oiling out" in amine salts. URL:[3]

Sources

How to minimize background fluorescence in Julolidine hydrobromide imaging?

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Background Fluorescence in Julolidine Imaging

Document ID: TS-JUL-042 | Version: 2.1 | Status: Active

Executive Summary: The Mechanism of Background

To minimize background in Julolidine hydrobromide (and its derivatives like CCVJ/DCVJ) imaging, you must first understand that these are Molecular Rotors . Unlike rigid fluorophores (e.g., Fluorescein), Julolidine dyes possess a flexible structure that rotates freely in low-viscosity environments, dissipating excited energy non-radiatively (dark state) via Twisted Intramolecular Charge Transfer (TICT).[1]

Fluorescence only occurs when this rotation is restricted (e.g., binding to a protein hydrophobic pocket, amyloid fibril, or high-viscosity matrix).

Therefore, "Background" arises from three specific failures:

  • Viscosity Mimicry: The solvent or buffer is too viscous or polar, partially restricting the rotor even without the target.

  • Non-Specific Binding: The dye binds to hydrophobic patches on plasticware, membranes, or non-target proteins.

  • Aggregation: Poor solubility (often due to the hydrobromide salt form) causes micro-precipitates that fluoresce brightly.

Troubleshooting Matrix
Issue 1: High Fluorescence in "Blank" Control Samples

Diagnosis: The dye is experiencing rotational restriction from the solvent or container walls.

Potential CauseTechnical ExplanationCorrective Action
Hydrophobic Adsorption Julolidine cores are lipophilic. They bind to polystyrene (PS) or polypropylene (PP) surfaces, "freezing" the rotor and causing false positives.Switch to Glass or NBS: Use Quartz/Glass cuvettes or Non-Binding Surface (NBS) microplates (e.g., PEG-coated). Protocol: Pre-rinse containers with buffer containing 0.01% Tween-20 to block sites before adding dye.
Solvent Polarity Mismatch The TICT state is highly sensitive to polarity. In highly polar protic solvents (like water), the "dark" state is stabilized, but in intermediate polarity, intrinsic quantum yield increases.Buffer Optimization: Maintain a strictly aqueous buffer (PBS/HEPES). Avoid high concentrations of glycerol or sucrose in buffers unless measuring viscosity specifically.
Dye Aggregation The hydrobromide salt may dissociate, leaving the hydrophobic julolidine core to aggregate in aqueous buffers, creating "bright spots."Filtration Step: Filter the working dye solution through a 0.22 µm PTFE filter immediately before use. Solvent Carrier: Dissolve stock in DMSO, then dilute >1:1000 into the buffer to prevent shock precipitation.
Issue 2: Low Signal-to-Noise Ratio (SNR) in Protein/Fibril Assays

Diagnosis: The "On" signal is too weak relative to the unbound dye's intrinsic fluorescence.

  • Q: My target is present, but the signal is barely above background. Why?

    • A: You are likely operating below the Critical Restriction Threshold. Julolidine rotors require a specific degree of steric hindrance to emit.

    • Solution:

      • Red-Edge Excitation: Shift your excitation wavelength 10–20 nm towards the red (e.g., from 440 nm to 460 nm). This selectively excites the sub-population of dyes that are already in a more planar (bound) conformation, significantly reducing background from the free, twisted dye population [1].

      • Kinetic Gating: If using Time-Resolved Fluorescence (TRF), gate out the short-lifetime component (<0.5 ns, usually free dye) and collect only the long-lifetime component (>1.5 ns, bound dye).

Visualization: The TICT Mechanism & Background Pathways

The following diagram illustrates the decision pathways of the excited Julolidine molecule. Background occurs when the "Free Rotation" path is blocked by non-target factors.

JulolidineMechanism Excitation Excitation (Photon Abs) ExcitedState Excited State (S1) Excitation->ExcitedState Rotation Free Rotation (TICT State) ExcitedState->Rotation Low Viscosity/Unbound Restriction Restricted Rotation (Planar State) ExcitedState->Restriction Target Binding Background Non-Specific Binding (FALSE POSITIVE) ExcitedState->Background Plasticware/Aggregates Heat Non-Radiative Decay (HEAT - Dark) Rotation->Heat Dominant Pathway Signal Fluorescence Emission (SIGNAL - Bright) Restriction->Signal Quantum Yield Increases Background->Signal Interference

Figure 1: Mechanistic pathway of Julolidine fluorescence. Background arises when non-target elements (plasticware, aggregates) mimic the 'Restricted Rotation' state.

Deep Dive Protocol: Background Subtraction Workflow

Do not simply "add dye and read." Use this self-validating workflow to ensure signal integrity.

Phase 1: Stock Preparation
  • Solvent: Dissolve Julolidine Hydrobromide (or CCVJ/DCVJ) in high-grade anhydrous DMSO to 10 mM. Avoid Ethanol, as it evaporates, altering concentration.

  • Storage: Store at -20°C in amber vials. Critical: Thaw completely and vortex before use to redissolve micro-crystals.

Phase 2: The "Double-Blank" Correction Method

To mathematically eliminate background, you must run two specific controls alongside your sample.

Sample IDContentsPurpose
Sample (S) Protein/Analyte + Dye + BufferMeasures Total Signal.
Dye Control (D) Dye + Buffer (No Protein)Measures intrinsic dye fluorescence + solvent effects.
Scatter Control (Sc) Protein/Analyte + Buffer (No Dye)Measures light scattering/autofluorescence of the protein.
Buffer Blank (B) Buffer OnlyMeasures instrument noise/Raman scattering.

Calculation Formula:



Note: If


 is > 20% of your Sample signal, your dye concentration is too high. Dilute.
Optimization Workflow Diagram

Follow this logic flow to optimize your assay conditions.

OptimizationFlow Start Start Optimization CheckSolubility 1. Check Dye Solubility (Is solution clear?) Start->CheckSolubility Filter Filter (0.22 µm) or Change Solvent CheckSolubility->Filter Cloudy/Precipitate PlateCheck 2. Check Container (Glass vs Plastic) CheckSolubility->PlateCheck Clear Filter->PlateCheck Passivate Switch to NBS Plate or Coat with PEG PlateCheck->Passivate High Blank Signal Titration 3. Concentration Titration (Find Critical Threshold) PlateCheck->Titration Low Blank Signal Passivate->Titration SignalCheck Is Background > 15% of Signal? Titration->SignalCheck RedEdge Apply Red-Edge Excitation (+10nm shift) SignalCheck->RedEdge Yes Proceed Proceed to Imaging SignalCheck->Proceed No RedEdge->Proceed

Figure 2: Step-by-step optimization logic for reducing background noise.

Frequently Asked Questions (FAQ)

Q: Can I use Julolidine dyes in fixed cells? A: Use with caution. Aldehyde-based fixatives (formalin/paraformaldehyde) crosslink proteins, creating a rigid mesh. This artificially restricts the molecular rotor, causing high non-specific background fluorescence throughout the cytoplasm.

  • Alternative: Use live-cell imaging if possible, or wash extensively with glycine (0.1M) after fixation to quench unreacted aldehydes before staining.

Q: Why does my background increase over time during the experiment? A: This is likely Solvent Evaporation or Dye Crystallization .

  • If using an open microplate, evaporation increases the dye concentration and viscosity, artificially boosting the signal. Use a plate seal.

  • Julolidine salts are marginally soluble in some buffers. Over 1-2 hours, they may nucleate micro-crystals. Re-check solubility or lower the working concentration.

Q: What is the optimal excitation wavelength to minimize autofluorescence? A: While the absorption max is typically near 430-440 nm, exciting at 460-480 nm is superior for biological samples [2]. This avoids the strong autofluorescence of cellular flavins and NAD(P)H, and as mentioned above, preferentially selects the bound dye population.

References
  • Demchenko, A. P. (2002). The Red-Edge Effects: 30 Years of Exploration. Luminescence, 17(1), 19–42.

  • Hawe, A., Sutter, M., & Jiskoot, W. (2008). Extrinsic Fluorescent Dyes as Tools for Protein Characterization.[2] Pharmaceutical Research, 25(7), 1487–1499.

  • Lindgren, M., Sörgjerd, K., & Hammarström, P. (2005). Detection and Characterization of Aggregates, Prefibrillar Amyloidogenic Oligomers, and Protofibrils Using the Fluorescent Probe CCVJ. Biophysical Journal, 88(6), 4200–4212.

  • Thompson, M. A., et al. (2015). Mechanism of the Viscosity-Dependent Fluorescence of a Molecular Rotor. The Journal of Physical Chemistry B, 119(30), 10170–10179.

Sources

Technical Support Guide: Purification of Julolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for crude Julolidine hydrobromide (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide). Target Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.

Introduction & Initial Assessment[1][2]

Julolidine is a rigid, electron-rich tertiary amine used extensively in the synthesis of fluorescent dyes (e.g., for bio-imaging) and nonlinear optical materials.[1] Its hydrobromide salt (Julolidine·HBr) is often the preferred storage form due to the free base's susceptibility to photo-oxidation, which turns the white/colorless solid into a pink or brown tar.

The Scientist’s Reality: You are likely facing one of two problems:

  • Synthesis Carryover: Your crude contains unreacted tetrahydroquinoline or mono-alkylated intermediates.

  • Oxidative Degradation: Your "white" salt has turned salmon-pink or brown due to air exposure, indicating the formation of oxidized quinolinium species.

Before proceeding, perform this triage:

ParameterSpecification (Target)Observation (Crude)Action Required
Appearance White to off-white crystalline powderPink, Brown, or Sticky SolidGo to Module 3 (Acid-Base Reset)
Melting Point >200°C (Decomposes) [Note: Free base melts ~40°C]Wide range or melts <180°CGo to Module 2 (Recrystallization)
Solubility Soluble in Water, Methanol; Insoluble in EtherInsoluble residue in WaterInorganic salts present. Filter then Recrystallize

Module: Recrystallization (The Standard Protocol)

Recrystallization is effective for removing inorganic salts and minor organic impurities. However, because Julolidine·HBr is highly soluble in water and lower alcohols, a binary solvent system is required.

The Solvent System
  • Primary Solvent (Dissolver): Ethanol (absolute) or Methanol.

  • Anti-Solvent (Precipitator): Diethyl Ether or Acetone.

Step-by-Step Protocol
  • Dissolution:

    • Place crude Julolidine·HBr in an Erlenmeyer flask.

    • Add the minimum amount of boiling Ethanol to fully dissolve the solid.

    • Pro-Tip: If the solution is dark, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Precipitation:

    • Remove from heat.[2][3] While still warm, slowly add Diethyl Ether (or Acetone) dropwise until a persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparent.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed.

    • Transfer to a fridge (4°C) for 4-6 hours.

    • Warning: Do not shock-cool in dry ice immediately; this traps impurities (oiling out).

  • Isolation:

    • Filter the white needles using vacuum filtration.

    • Wash the cake with cold (0°C) Ether/Ethanol (4:1 mix).

    • Dry under high vacuum over

      
      .
      
Troubleshooting Recrystallization

Q: My product "oiled out" instead of forming crystals. What happened? A: This usually happens if the solution is too concentrated or cooled too fast.

  • Fix: Re-heat the oil until it dissolves. Add a small seed crystal of pure Julolidine·HBr. Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q: The crystals are still slightly pink. Is this acceptable? A: For high-precision fluorescence applications, no . The pink color quenches fluorescence. Proceed to Module 3 .

Module: Acid-Base Extraction (The "Reset" Button)

If recrystallization fails to remove color or sticky impurities, you must break the salt, purify the free base, and regenerate the salt. This is the most robust method for removing non-basic oxidation products.

The Logic Flow

AcidBasePurification Start Impure Julolidine HBr (Pink/Brown) Basify 1. Basify (NaOH) 2. Extract into Ether Start->Basify Sep1 Phase Separation Basify->Sep1 Aqueous Aqueous Layer (Discard Salts) Sep1->Aqueous Organic Organic Layer (Julolidine Free Base) Sep1->Organic PurifyBase Optional: Distillation (bp 105-110°C @ 1mmHg) Organic->PurifyBase If highly impure SaltGen Add HBr (aq) or HBr in Acetic Acid Organic->SaltGen If minor impurity PurifyBase->SaltGen Final Pure Julolidine HBr (White Solid) SaltGen->Final

Caption: Figure 1. Acid-Base "Reset" workflow for removing non-basic oxidation byproducts.

Step-by-Step Protocol
  • Liberation (Free-Basing):

    • Dissolve the crude salt in water.

    • Slowly add 20% NaOH solution until pH > 12. The solution will become cloudy as the free base (an oil) separates.

    • Extract 3x with Diethyl Ether or Dichloromethane (DCM).

  • Intermediate Purification (Crucial Step):

    • Combine organic layers and wash with brine. Dry over anhydrous

      
      .
      
    • Critical Decision: If the ether layer is still dark, treat with activated charcoal/silica gel and filter.

    • Evaporate the solvent to obtain the Free Base (viscous oil/low melting solid).

    • Optional: Distill the free base under vacuum (105-110°C @ 1 mmHg) for ultra-high purity [1][2].

  • Salt Regeneration:

    • Dissolve the purified free base in a minimum volume of cold Ethanol or Acetic Acid.

    • Add concentrated Hydrobromic Acid (48% aq) or HBr in Acetic Acid dropwise with vigorous stirring.

    • The white HBr salt will precipitate immediately.

    • Filter, wash with cold ether, and dry.

Troubleshooting & FAQs

Q: Why does my Julolidine turn pink even after purification? A: Julolidine is an electron-rich amine, making it highly susceptible to Single Electron Transfer (SET) oxidation in air, forming radical cations [3].

  • Prevention: Store the purified HBr salt in amber vials under Argon. Avoid metal spatulas (use glass/plastic) as trace metals can catalyze oxidation.

Q: Can I use Column Chromatography? A: Chromatography of the salt is difficult due to streaking.

  • Strategy: Convert to the free base (Module 3, Step 1). Run the free base on silica gel using Hexane:Ethyl Acetate (9:1) with 1% Triethylamine (to prevent tailing). Once purified, regenerate the salt.

Q: What is the yield loss during the Acid-Base reset? A: Expect a recovery of 80-85%. The loss is primarily due to the solubility of the free base in the aqueous wash steps. To minimize this, saturate the aqueous phase with NaCl (salting out) before extraction.

References

  • Pinkus, G. (1892).[4] "Ueber die Einwirkung von Trimethylenchlorbromid auf einige aromatische Amine und Amide." Berichte der deutschen chemischen Gesellschaft, 25(2), 2798–2806.[4] Link

  • Organic Syntheses. (1946). "Julolidine."[4][5][6][7] Org.[8][2][4] Synth. 26, 40. (Describes the synthesis and vacuum distillation of the free base). Link

  • Kauffman, J. M., & Imbesi, S. J. (2002). "Synthesis of Julolidine Derivatives." Organic Preparations and Procedures International, 34(6). (Discusses oxidation issues and handling). Link

  • ResearchGate/ChemicalBook Data. (2025). "Julolidine Properties and Purification." (Aggregated physical property data). Link

Sources

Technical Support Center: Optimizing Julolidine-Based Molecular Rotors for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bio-Imaging Support Hub. Ticket ID: JULO-LIVE-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Cytotoxicity Paradox

You are likely visiting this center because your live-cell imaging experiments with Julolidine Hydrobromide (or its active derivatives like DCVJ/CCVJ) are failing. The symptoms are classic: cells rounding up, detaching, or showing blebbing membranes within minutes of excitation.

The Core Issue: Julolidine-based molecular rotors are environmentally sensitive probes. While they are excellent for mapping intracellular viscosity or detecting amyloid aggregates, they possess inherent cytotoxic risks due to three factors:

  • ** amphiphilic Nature:** They can act as detergents at high concentrations, disrupting lipid bilayers.

  • Phototoxicity: Upon high-intensity excitation (typically Blue/Green/UV), these rotors can generate Reactive Oxygen Species (ROS) if they enter a triplet state, triggering rapid apoptosis.

  • Acidity (Salt Form): The hydrobromide salt form is acidic. If not buffered correctly during stock preparation, it causes acute pH shock to the culture.

This guide provides a self-validating workflow to stabilize your imaging protocol.

Diagnostic Workflow

Before altering your entire experimental design, use this logic flow to identify the specific source of toxicity in your setup.

TroubleshootingFlow Start Symptom: Cell Death/Detachment CheckTime When does death occur? Start->CheckTime Immediate < 10 mins (During Loading) CheckTime->Immediate Acute Delayed > 10 mins (During Imaging) CheckTime->Delayed Progressive CheckBuffer Check Stock pH & Solvent Immediate->CheckBuffer CheckConc Check Probe Concentration Immediate->CheckConc CheckLight Check Excitation Power Delayed->CheckLight Soln_Buffer Action: Buffer Exchange / Reduce DMSO CheckBuffer->Soln_Buffer Soln_Conc Action: Perform Titration Curve CheckConc->Soln_Conc Soln_Light Action: Pulsed Illumination / ROS Scavengers CheckLight->Soln_Light

Figure 1: Diagnostic logic flow for isolating the root cause of Julolidine-associated cytotoxicity.

Optimization Protocols
Protocol A: The "Safe-Window" Titration

Goal: Determine the maximum non-toxic concentration (MNTC).

Most researchers use excessive concentrations (


) to maximize signal. For live cells, you must operate at the threshold of detection (

).

Materials:

  • Julolidine Hydrobromide Stock (dissolved in DMSO).

  • Live cells (e.g., HeLa, HEK293) in 96-well plate.

  • Viability Dye (e.g., Calcein AM or Propidium Iodide).

Step-by-Step:

  • Stock Prep: Dissolve Julolidine Hydrobromide in anhydrous DMSO to 10 mM. Crucial: Dilute this stock 1:1000 into HBSS or Phenol-Red Free media to check pH. If pH < 7.2, buffer the stock with 100 mM HEPES.

  • Seeding: Plate cells at 70% confluency.

  • Dosing: Create a log-scale dilution series.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Readout: Do not wash yet. Add Propidium Iodide (PI) (1

    
    ). Image immediately. Any cell with red nuclei is compromised.
    

Data Interpretation Table:

Probe ConcentrationExpected SignalCytotoxicity RiskRecommended Action
> 20

Very HighCritical (Membrane lysis)Do not use for live cells.
5 - 20

HighModerate (ROS generation)Use only for <5 min experiments.
1 - 5

ModerateLowOptimal Window for most rotors.
< 1

LowNegligibleRequires high-sensitivity detectors (EMCCD/sCMOS).
Protocol B: Minimizing Phototoxicity (The "Dark" Protocol)

Goal: Prevent ROS-mediated apoptosis during time-lapse.

Julolidine rotors often require blue/cyan excitation (400-480 nm), which is high-energy and prone to generating superoxide radicals when the fluorophore enters a triplet state [1].

  • Pulsed Excitation: Trigger your light source to fire only during camera exposure. Continuous illumination is the #1 killer.

  • Binning: Increase camera binning (2x2 or 4x4). This increases sensitivity, allowing you to reduce laser power by 4-16x.

  • ROS Scavengers: Supplement imaging media with Trolox (100

    
    )  or Ascorbic Acid (500 
    
    
    
    )
    . These antioxidants neutralize ROS generated by the twisting rotor before they damage the cell.
Mechanistic Insight: Why is it toxic?

Understanding the mechanism helps you design better controls. Julolidine probes are "molecular rotors." Their fluorescence quantum yield is dependent on the rotation of the bond between the julolidine ring and the vinyl group.

Mechanism cluster_Pathways Relaxation Pathways Excitation Excitation Light (Blue/UV) State_S1 Singlet State (S1) (Excited) Excitation->State_S1 Rotation Molecular Rotation (Low Viscosity) State_S1->Rotation Dominant in Soln Fluorescence Fluorescence Emission (High Viscosity) State_S1->Fluorescence Restricted Motion ISC Intersystem Crossing (Triplet State) State_S1->ISC Excess Energy/Time Heat Non-Radiative Decay (Heat) Rotation->Heat ROS Singlet Oxygen (ROS) *CYTOTOXIC* ISC->ROS Energy Transfer to O2

Figure 2: The competition between fluorescence and toxicity. In high-viscosity environments (where you want to image), the rotor spends more time in the excited state, increasing the probability of Intersystem Crossing (ISC) and ROS generation.

Frequently Asked Questions (FAQs)

Q1: My cells detach immediately after adding the probe. Is it the Julolidine or the DMSO? A: Immediate detachment usually points to the solvent or pH shock. Julolidine Hydrobromide is acidic.[1] Ensure your final DMSO concentration is < 0.5% (v/v) and that the stock solution was buffered to neutral pH before addition. If using a derivative like DCVJ, ensure it is fully solubilized; micro-precipitates can mechanically shear membranes.

Q2: Can I fix the cells after staining with Julolidine? A: Generally, no . Most Julolidine rotors rely on non-covalent interactions and viscosity-dependent conformation. Fixation (PFA/Methanol) alters the intracellular viscosity and cross-links proteins, artificially "freezing" the rotor and creating false-positive high-viscosity signals. Imaging must be done live [2].

Q3: The fluorescence signal is too weak at safe concentrations (< 1


). What now? 
A:  Do not increase concentration. Instead:
  • Use a high-NA objective (1.4 NA oil) to capture more photons.

  • Use a camera with high Quantum Efficiency (>80% QE).

  • Sum (integrate) multiple short-exposure frames rather than one long exposure to reduce phototoxic stress.

Q4: Is Julolidine Hydrobromide specific to RNA or Amyloids? A: It is promiscuous. While it lights up in the presence of amyloids (fibrils) and RNA (nucleolus), it will also fluoresce in any high-viscosity compartment (e.g., mitochondria, lipid droplets). You must use co-localization markers (e.g., MitoTracker Deep Red) to validate what you are seeing [3].

References
  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry. Link

  • Sarkar, M., et al. (2023).[2] Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells.[2] RSC Advances. Link

  • Thompson, M. A., et al. (2002). Characterization of the rotation of the fluorescent molecular rotor CCVJ in live cells. Biophysical Journal. Link

  • Molecular Devices.[3] (2025).[4][5][6][7][8] Cytotoxicity assessment using automated cell imaging and live/dead assays.[3][9] Application Note. Link

Sources

Validation & Comparative

Technical Comparison: Julolidine Hydrobromide vs. Standard Solvatochromic & Viscosity Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Julolidine Hydrobromide (and its active free-base form) against industry-standard fluorescent probes. It addresses the critical distinction between the salt form, the active fluorophore, and its high-performance derivatives (e.g., DCVJ).

Executive Summary & Chemical Identity

Julolidine Hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine.[1] While often sourced as a stable solid precursor, its utility as a fluorescent probe depends entirely on its protonation state.

  • The Salt (HBr): In its crystalline or acidic solution form, the nitrogen lone pair is protonated, quenching the Twisted Intramolecular Charge Transfer (TICT) mechanism responsible for fluorescence.

  • The Active Probe (Free Base): At physiological pH (> pH 6.0), the salt dissociates to the neutral amine. This form exhibits weak intrinsic fluorescence but high sensitivity to micro-viscosity and solvent polarity .

  • The Derivative (DCVJ): For high-sensitivity applications, the julolidine core is functionalized to create 9-(dicyanovinyl)julolidine (DCVJ) , the industry-standard "molecular rotor."

Recommendation: Use Julolidine Hydrobromide as a cost-effective, pH-switchable building block or baseline polarity probe. For critical viscosity or protein aggregation assays, use DCVJ or Thioflavin T .

Mechanistic Principles (TICT)

The fluorescence of julolidine-based dyes relies on the Twisted Intramolecular Charge Transfer (TICT) state. Upon excitation, the electron donor (nitrogen) and acceptor (aromatic ring/substituent) twist relative to each other.

  • Low Viscosity/Polar Solvent: The molecule twists easily into a non-radiative state (low fluorescence).

  • High Viscosity/Rigid Binding: The twisting is mechanically hindered, forcing relaxation via photon emission (high fluorescence).

Diagram: TICT Mechanism & Protonation Switch

TICT_Mechanism Salt Julolidine HBr (Protonated Salt) FreeBase Julolidine (Free Base) Salt->FreeBase pH > pKa (~5.6) Deprotonation Excited Excited State (Planar ICT) FreeBase->Excited Excitation (hv) Twisted Twisted State (TICT - Non-Radiative) Excited->Twisted Low Viscosity (Free Rotation) Emission Fluorescence Emission Excited->Emission High Viscosity (Rotation Hindered) Twisted->FreeBase Heat Decay

Caption: The activation of Julolidine requires deprotonation. Once active, environmental viscosity dictates the ratio between non-radiative decay (Twisted) and fluorescence (Emission).

Comparative Analysis: Performance Metrics

Table 1: Julolidine vs. Alternative Probes
FeatureJulolidine (Free Base) DCVJ (Julolidine Derivative) ANS (1-Anilinonaphthalene-8-sulfonic acid) Nile Red Thioflavin T
Primary Application pH/Polarity SensingViscosity / Molecular Rotor Hydrophobic Pockets / Molten GlobuleLipid Droplets / PolarityAmyloid Fibrils
Excitation (nm) 360 - 380 (UV/Blue)450 - 460 (Blue)350 - 380 (UV)530 - 560 (Green)440 - 450 (Blue)
Emission (nm) 400 - 450500 - 520 (Green)470 - 480635 (Red)480 - 490
Quantum Yield (QY) Low (<0.1 in water)Medium (Viscosity dependent)Low (High in protein)High (Environment dependent)High (Fibril dependent)
Solubility Organic solvents / Acidic H2ODMSO / EthanolWater solubleDMSO / AcetoneWater soluble
Mechanism TICT / SolvatochromicTICT (Rotor) Hydrophobic InteractionSolvatochromicRotor restriction
Detailed Comparison
A. Viscosity Sensing (Julolidine vs. BODIPY Rotors)
  • Julolidine/DCVJ: Exhibits a power-law relationship between fluorescence intensity and viscosity (Förster-Hoffmann equation).

    • Pros: High sensitivity in the low-to-medium viscosity range (1–100 cP).

    • Cons: Sensitive to polarity changes.[2] If the solvent polarity changes alongside viscosity, data can be convoluted.

  • BODIPY Rotors:

    • Pros: Viscosity sensitivity is largely independent of polarity. Higher brightness and photostability.[3]

    • Cons: Significantly more expensive synthesis.

B. Protein Binding (Julolidine vs. ANS)
  • ANS: The gold standard for detecting "molten globule" states (partially folded proteins). It binds to hydrophobic patches exposed during unfolding.

  • Julolidine: Binds to hydrophobic pockets but with lower affinity and quantum yield than ANS. However, Julolidine HBr is smaller and neutral (at pH 7), potentially probing different sites than the negatively charged ANS.

Experimental Protocols

Protocol A: Preparation of Active Probe from Julolidine HBr

Since Julolidine HBr is a salt, it must be prepared correctly to function as a probe.

  • Stock Solution: Dissolve 10 mg Julolidine Hydrobromide in 1 mL DMSO. (Note: It will dissolve as the salt).

  • Working Solution: Dilute the stock 1:1000 into the experimental buffer (e.g., PBS, pH 7.4).

    • Critical Step: Ensure the buffer pH is > 6.0. At pH 7.4, the equilibrium shifts to the free base (active form).

    • Verification: Check Absorbance.[4][5] The free base has a distinct band ~360 nm, while the protonated form absorbs further in the UV.

Protocol B: Viscosity Measurement (Ratiometric Method)

To mitigate polarity interference, use a ratiometric approach with a reference dye (e.g., Fluorescein).

  • Sample Prep: Prepare glycerol-water mixtures (0% to 90% glycerol) to create a viscosity gradient.

  • Dye Addition: Add Julolidine (final 10 µM) and Fluorescein (final 10 nM) to each sample.

  • Measurement:

    • Ex/Em (Julolidine): 380 nm / 450 nm.

    • Ex/Em (Fluorescein): 490 nm / 520 nm.

  • Analysis: Plot

    
     vs. 
    
    
    
    .
    • Logic: Fluorescein intensity is viscosity-independent, normalizing for pipetting errors or path length. Julolidine intensity increases with viscosity.

Diagram: Assay Workflow

Assay_Workflow cluster_Exp Experimental Conditions Step1 Dissolve Julolidine HBr (DMSO Stock) Step2 Dilute in Buffer (pH 7.4) Active Free Base Formation Step1->Step2 Cond1 Viscosity Gradient (Glycerol/Water) Step2->Cond1 Cond2 Protein Sample (Unfolding Assay) Step2->Cond2 Step3 Measure Fluorescence (Ex 380nm / Em 450nm) Cond1->Step3 Cond2->Step3 Step4 Data Analysis (Förster-Hoffmann Plot) Step3->Step4

Caption: Workflow for converting the precursor salt into an active probe for viscosity or protein analysis.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry. Link

  • Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry. (Establishes DCVJ/Julolidine mechanism). Link

  • Lindgren, M., et al. (1996). The fluorescence of julolidine derivatives in solution.[4][6][7][8][9] Chemical Physics. (Photophysics of the julolidine core).[7] Link

  • PubChem. (2024). Julolidine Hydrobromide Compound Summary. National Library of Medicine. Link

Sources

Publish Comparison Guide: Validation of Julolidine Hydrobromide Scaffolds for Copper (Cu²⁺) Sensing

Author: BenchChem Technical Support Team. Date: February 2026

The Validation of Julolidine Hydrobromide-Based Scaffolds for Copper Ion Sensing guide follows below. This document treats Julolidine Hydrobromide (CAS 83646-41-7) as the critical functional precursor for the active sensing agents (e.g., HDBQ or Julolidine-hydrazones), clarifying that while the raw salt provides the electronic foundation, specific functionalization is required for high-specificity copper detection.

Executive Summary: The Julolidine Advantage

Julolidine hydrobromide serves as the structural "engine" for a class of high-performance optical sensors targeting Copper (Cu²⁺) ions. Unlike flexible amine donors, the julolidine moiety features a fused ring system that locks the nitrogen lone pair into conjugation with the aromatic system.

Why this matters: This structural rigidity minimizes non-radiative decay, significantly boosting quantum yield and signal stability. When functionalized into probes like HDBQ (Julolidine-coupled azine) or Julolidine-hydrazones , this scaffold enables:

  • Dual-Mode Detection: Naked-eye colorimetric change (Yellow

    
     Orange) and Fluorescence Quenching ("Turn-off").
    
  • Reversibility: Full signal recovery with EDTA, enabling reusable sensor strips.

  • Superior Selectivity: High affinity for Cu²⁺ over competing ions like Zn²⁺, Fe²⁺, and Ni²⁺.

Comparative Performance Analysis

The following table contrasts Julolidine-based sensors (specifically the HDBQ derivative) against industry-standard analytical methods and competing fluorescent scaffolds (Rhodamine/Coumarin).

Table 1: Performance Matrix – Julolidine vs. Alternatives
FeatureJulolidine-Based Sensor (HDBQ) ICP-MS (Gold Standard) Rhodamine B Probes Coumarin Probes
Detection Mechanism ICT + Chelation-Induced QuenchingMass SpectrometrySpirolactam Ring OpeningFluorescence Enhancement
Limit of Detection (LOD) ~10–100 nM (0.006 ppm)< 0.001 ppb~50 nM~100 nM
Response Time Instant (< 30 seconds) Hours (Batch processing)Fast (< 1 min)Fast (< 1 min)
Instrumentation UV-Vis / Fluorescence / Naked Eye High-Cost Mass SpecFluorescence SpecFluorescence Spec
Reversibility Yes (with EDTA) No (Destructive)Often IrreversibleVariable
Field Deployability High (Paper Strips) None (Lab only)ModerateModerate
Cost Per Test <$0.50 >$50.00<$1.00<$1.00

Analyst Note: While ICP-MS offers lower LODs, Julolidine sensors provide the critical advantage of in situ real-time monitoring and portability, meeting WHO drinking water standards (31.5 µM limit) with ease.

Mechanistic Validation (Scientific Integrity)

The sensing capability relies on the Internal Charge Transfer (ICT) mechanism.

  • State A (Free Probe): The Julolidine nitrogen acts as a strong electron donor to the conjugated system, resulting in strong fluorescence (Green) and specific absorption (Yellow).

  • State B (Cu²⁺ Bound): Cu²⁺ is paramagnetic (

    
     system). Upon chelation to the azine/hydrazone binding pocket, it quenches the fluorescence via paramagnetic quenching  and/or reverse Photoinduced Electron Transfer (PET) . The coordination geometry shifts the absorption band, causing a visible color change to orange/red.
    
Diagram 1: Sensing Mechanism & Logic Gate

JulolidineSensing cluster_logic INHIBIT Logic Gate Julolidine Julolidine Scaffold (Electron Donor) Probe Active Probe (HDBQ) (Fluorescent ON / Yellow) Julolidine->Probe Functionalization (e.g., Azine coupling) Complex Probe-Cu²⁺ Complex (Fluorescent OFF / Orange) Probe->Complex + Cu²⁺ (Chelation/Quenching) Cu Cu²⁺ Ion (Analyte) Complex->Probe + EDTA (Reversibility) EDTA EDTA (Chelator) Input1 Input: Cu²⁺ Output Output: Fluorescence Input1->Output 0 -> 1 (OFF) Input2 Input: EDTA Input2->Output 1 -> 0 (ON)

Caption: Logical flow of the Julolidine-based sensing mechanism. The system functions as a reversible switch (INHIBIT logic gate) controlled by Copper and EDTA.[1][2]

Validated Experimental Protocol

This protocol validates the performance of a Julolidine-hydrazone derivative (synthesized from Julolidine hydrobromide).

Phase 1: Preparation of Stock Solutions
  • Sensor Stock: Dissolve 10 mg of the Julolidine derivative in 10 mL DMSO (1 mM stock).

  • Buffer: HEPES buffer (10 mM, pH 7.4) or PBS.

  • Cu²⁺ Standard: Copper(II) nitrate trihydrate in deionized water.

Phase 2: Sensing Workflow
  • Dilution: Add 10 µL of Sensor Stock to 2.99 mL of Buffer/DMSO mixture (9:1 v/v). Final concentration: 3.3 µM.

  • Baseline Measurement: Record UV-Vis spectrum (300–700 nm) and Fluorescence emission (

    
     nm). Expect strong emission at ~520 nm.
    
  • Titration: Aliquot Cu²⁺ solution (0–50 µM equivalent). Mix by inversion for 15 seconds.

  • Observation:

    • Visual: Note color shift from Yellow to Orange.

    • Spectral: Observe decrease in 520 nm emission (Quenching) and appearance of new absorbance band at ~480 nm.

  • Selectivity Check: Repeat step 3 with 100 µM of interfering ions (Zn²⁺, Mg²⁺, Fe²⁺). Signal should remain unchanged.

Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Stock Prep Julolidine Derivative in DMSO Step2 Step 2: Buffer Dilution HEPES pH 7.4 (10 µM Probe) Step1->Step2 Step3 Step 3: Analyte Addition Add Cu²⁺ Sample Step2->Step3 Decision Detection Mode? Step3->Decision PathA Visual/Colorimetric (Yellow -> Orange) Decision->PathA PathB Fluorescence (Green Emission OFF) Decision->PathB Step4 Step 4: Validation Add EDTA to confirm reversibility PathA->Step4 PathB->Step4

Caption: Step-by-step experimental protocol for validating Copper detection using Julolidine probes.

References

  • A Julolidine Coupled Azine-based Reversible Chromo-fluorogenic Probe for Specific Detection of Cu²⁺ Ions. Journal of Fluorescence, 2023.

  • Visible-Near-Infrared and Fluorescent Copper Sensors Based on Julolidine Conjugates. Chemistry – An Asian Journal, 2011.

  • Recent Advances of Optical Sensors for Copper Ion Detection. Biosensors, 2022.

  • Julolidine Hydrobromide (Product Properties & Safety). PubChem, National Library of Medicine.

Sources

Cross-Reactivity Profiling of Julolidine-Based Sensors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of Julolidine hydrobromide-based sensors. Content Type: Publish Comparison Guides.

Executive Summary: The Signal-to-Noise Challenge

Julolidine hydrobromide is the primary precursor for a class of rigidized amino-aromatic fluorophores widely used in viscosity sensing (molecular rotors) and ion detection (chemosensors). While the julolidine moiety offers exceptional quantum yield and photostability due to its restricted nitrogen lone-pair rotation, it suffers from a distinct vulnerability: environmental cross-reactivity .

For researchers in drug development and cellular imaging, the "false positive" risk is critical. A Julolidine-based viscosity sensor (like DCVJ) can erroneously report high viscosity when it actually encounters high polarity or non-specific protein binding. This guide objectively compares these sensors against high-fidelity alternatives (e.g., BODIPY, Porphyrins) and provides a self-validating protocol to quantify cross-reactivity.

Mechanistic Architecture: The Root of Cross-Reactivity

To control cross-reactivity, one must understand the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • The Signal: Upon excitation, the julolidine donor transfers an electron to the acceptor. In low-viscosity environments, the donor-acceptor bond rotates (twists), reaching a non-emissive TICT state (relaxation via heat).

  • The Sensing Event: High viscosity hinders this rotation, forcing emission from the planar Locally Excited (LE) state.

  • The Cross-Reactivity Trap:

    • Polarity Interference: Polar solvents stabilize the TICT state, quenching fluorescence regardless of viscosity.

    • Macromolecular Binding: Non-specific binding to hydrophobic pockets (e.g., Albumin, Amyloids) restricts rotation, mimicking high viscosity.

Diagram: TICT Signaling & Interference Pathways

TICT_Mechanism Excitation Excitation (hv) LE_State Locally Excited (LE) State (Planar) Excitation->LE_State Rotation Bond Rotation LE_State->Rotation Emission Fluorescence (Signal) LE_State->Emission Radiative TICT_State TICT State (Twisted) Rotation->TICT_State Low Viscosity Heat Non-Radiative Decay (Heat) TICT_State->Heat Viscosity High Viscosity (Blocks Rotation) Viscosity->Rotation Inhibits Polarity High Polarity (Stabilizes TICT) Polarity->TICT_State Promotes Binding Protein Binding (False Viscosity) Binding->Rotation Inhibits

Caption: Figure 1. The TICT mechanism showing how polarity and binding create false signals (interference) in viscosity readings.

Comparative Analysis: Julolidine vs. Alternatives

This section contrasts Julolidine-based sensors (specifically DCVJ and Julolidine-Hydrazones) with their primary competitors.

Case Study A: Viscosity Sensing (Molecular Rotors)

Target: Intracellular Microviscosity Julolidine Agent: DCVJ (9-(Dicyanovinyl)-julolidine) Alternative: BODIPY-C10 (Boron-dipyrromethene derivative)

FeatureJulolidine (DCVJ)BODIPY-Based RotorsPerformance Verdict
Viscosity Sensitivity (x) High (0.5 - 0.6)Moderate to HighDraw
Polarity Cross-Reactivity Critical Weakness. Fluorescence drops significantly in polar solvents (e.g., water vs. glycerol).Low. BODIPY core is relatively insensitive to solvent polarity.BODIPY Wins
Excitation Wavelength Blue/Cyan (440-460 nm). High autofluorescence overlap.Green/Red/NIR Tunable.BODIPY Wins
Protein Binding Interference High. Binds strongly to HSA/BSA hydrophobic pockets, causing false "high viscosity" readings.Moderate. Lipid-tail modifications can direct localization, reducing cytosolic protein noise.BODIPY Wins
Cost/Synthesis Low cost.[1] One-step condensation from Julolidine Hydrobromide.High cost. Complex multi-step synthesis.Julolidine Wins
Case Study B: Metal Ion Sensing (Zn²⁺)

Target: Zinc Ion (Zn²⁺) in biological fluids.[2][3][4] Julolidine Agent: Julolidine-Hydrazone Schiff Bases (J-H) Alternative: Quinoline or Coumarin-based sensors

FeatureJulolidine-Hydrazone (J-H)Quinoline/Coumarin SensorsPerformance Verdict
Selectivity (vs. Cd²⁺) High. J-H sensors often distinguish Zn²⁺ from Cd²⁺ due to specific coordination geometry constraints.Low. Cd²⁺ often mimics Zn²⁺, causing false positives.Julolidine Wins
Response Time Rapid (< 30 seconds).[5]Variable (seconds to minutes).Draw
pH Stability Moderate. Hydrazone bond can hydrolyze at low pH (< 4).High stability in broad pH ranges.Quinoline Wins
Detection Limit Nanomolar (nM) range.[1][5]Nanomolar to Micromolar.Draw

Experimental Protocol: Validating Selectivity

Do not rely on manufacturer claims. Use this self-validating protocol to determine the Selectivity Coefficient (


)  and identify cross-reactivity in your specific matrix.
Workflow: The "Fixed Interference" Method

This protocol measures the sensor's response to the target analyte in the presence of competing species.

Reagents:

  • Sensor Stock: 1 mM Julolidine probe in DMSO.

  • Analyte Stock: Target (e.g., Zn²⁺ or Glycerol) at high concentration.

  • Interferent Panel:

    • Ions: Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Cd²⁺ (10 eq).

    • Bio-mimics: BSA (1 mg/mL), HSA, Cysteine, Glutathione.

Step-by-Step Procedure
  • Baseline Establishment:

    • Prepare 3 mL of buffer (HEPES, pH 7.4).

    • Add Sensor (final conc. 10 µM).

    • Record Fluorescence Emission (

      
      ).
      
  • Target Response (

    
    ): 
    
    • Add Analyte (saturation level).

    • Record Fluorescence (

      
      ).
      
    • Validation: Signal must increase >5-fold (Turn-on) or quench >80% (Turn-off).

  • Interference Screening (

    
    ): 
    
    • In separate cuvettes, add Sensor + Interferent (10-fold excess relative to sensor).

    • Record Fluorescence (

      
      ).
      
    • Critical Check: If

      
      , the interferent is a "False Positive".
      
  • Competitive Assay (

    
    ): 
    
    • To the cuvettes from Step 3, add the Target Analyte .

    • Record Fluorescence (

      
      ).
      
    • Critical Check: If

      
      , the interferent is a "Silencer" (binds/quenches the sensor).
      
Diagram: Selectivity Validation Workflow

Selectivity_Protocol Start Sensor in Buffer (Measure F0) Split Split Samples Start->Split PathA Add Target Only Split->PathA PathB Add Interferent (X) Split->PathB MeasureA Measure F_target PathA->MeasureA MeasureB Measure F_int (False Positive Check) PathB->MeasureB AddTarget Add Target to (X) MeasureB->AddTarget MeasureC Measure F_mix (Quenching Check) AddTarget->MeasureC

Caption: Figure 2. Experimental workflow to distinguish between false positives (F_int) and signal quenching (F_mix).

Data Interpretation & Troubleshooting

When analyzing Julolidine sensor data, use this lookup table to diagnose anomalies.

ObservationProbable CauseCorrective Action
High signal in control (No Analyte) Non-specific binding to Albumin or high viscosity of the medium.Perform a "digest test" (Proteinase K) or use a ratiometric control.
Signal decreases as polarity increases TICT quenching (Solvent effect).[6]Switch to a polarity-insensitive probe (e.g., BODIPY) or construct a calibration curve at the specific solvent polarity.
Blue-shift in emission spectrum Sensor is in a rigid, hydrophobic environment (e.g., lipid bilayer or amyloid fibril).This is a valid signal for "binding" but a false positive for "bulk viscosity". Verify localization.
No response to Zn²⁺ in blood plasma Copper (Cu²⁺) paramagnetic quenching.Add a specific Cu²⁺ chelator or use the Competitive Assay protocol (Step 4 above) to confirm interference.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors: synthesis and evaluation as viscosity sensors. Organic & Biomolecular Chemistry.

  • Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics.

  • Sahoo, P. R., et al. (2023). Julolidine-hydrazone based chemosensor for detection of Zn2+: Fluorescent in-situ formed Zn2+ complex discriminates PPi from ADP and ATP.[2] Analytica Chimica Acta.

  • Jeong, H. Y., et al. (2017). Furan and Julolidine-Based "Turn-on" Fluorescence Chemosensor for Detection of F- in a Near-Perfect Aqueous Solution.[7] Journal of Fluorescence.

  • Forster, T., & Hoffmann, G. (1971). Effect of viscosity on fluorescence quantum yield of dye solutions. Zeitschrift für Physikalische Chemie.

Sources

Comparative study of different Julolidine hydrobromide synthesis methods.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1]

Executive Summary

Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a pivotal nitrogen-heterocycle used as a rigid electron-donating moiety in fluorescent probes, dye-sensitized solar cells, and nonlinear optical materials. While the free base is commonly isolated, the hydrobromide salt (Julolidine[1]·HBr) is frequently required for improved stability, storage, and specific aqueous-phase biological applications.

This guide evaluates the three primary synthetic pathways for the Julolidine ring system, followed by a standardized protocol for converting the free base into high-purity Julolidine Hydrobromide.[1]

Methodology Comparison Matrix
MetricMethod A: Tetrahydroquinoline Route (Recommended)Method B: Aniline Double Alkylation Method C: Intramolecular Cyclization
Starting Material 1,2,3,4-TetrahydroquinolineAnilineN-(3-chloropropyl)-aniline
Reagent 1-bromo-3-chloropropane1-bromo-3-chloropropane (Excess)Lewis Acid / Catalyst
Yield (Free Base) 75 – 81% 40 – 55%60 – 70%
Purity Profile High (>98% after distillation)Low (Contains mono-alkylated "lilolidine")High (Requires pre-functionalized precursor)
Scalability Excellent (Kg scale)ModerateLow (Mg scale)
Atom Economy ModeratePoor (Requires excess alkylating agent)High
Cost Efficiency Optimal High Reagent CostHigh Catalyst Cost

Mechanistic Pathways & Workflow

The synthesis of Julolidine hinges on the formation of two six-membered rings fused to the benzene core.[1] The choice of starting material dictates whether the reaction proceeds via a single annulation (Method A) or a double annulation (Method B).[1]

Figure 1: Comparative Reaction Schemes

JulolidineSynthesis cluster_0 Method B: Double Alkylation cluster_1 Method A: Stepwise (Standard) Aniline Aniline Inter1 Intermediate: N-(3-chloropropyl)aniline Aniline->Inter1 Alkylation 1 (Low Selectivity) THQ 1,2,3,4-Tetrahydroquinoline Inter2 Intermediate: N-(3-chloropropyl)-THQ THQ->Inter2 Alkylation (Method A) 150-160°C Reagent 1-Bromo-3-chloropropane Reagent->Inter1 Reagent->Inter2 Inter1->THQ Cyclization 1 Julolidine Julolidine (Free Base) Inter2->Julolidine Cyclization 2 (-HCl/-HBr) Salt Julolidine Hydrobromide (Target Salt) Julolidine->Salt HBr/Acetic Acid Precipitation

Caption: Comparative synthetic pathways. Method A (Blue) utilizes a pre-formed ring for higher selectivity.[1] Method B (Red) requires controlling two sequential alkylations.

Detailed Experimental Protocols

Method A: The Tetrahydroquinoline Route (Standard)

This method is the industry standard due to its balance of cost and purity.[1] It avoids the formation of the mono-cyclized byproduct (lilolidine) that plagues the aniline route.[1]

Reagents:

  • 1,2,3,4-Tetrahydroquinoline (1.0 equiv)

  • 1-bromo-3-chloropropane (2.5 equiv)

  • Sodium Hydroxide (40% aq.[1][2][3] solution)

  • Hydrobromic Acid (48% aq. or 33% in AcOH)

Step-by-Step Protocol:

  • Alkylation & Cyclization:

    • In a round-bottom flask equipped with a reflux condenser, mix 1,2,3,4-tetrahydroquinoline (66.5 g, 0.5 mol) and 1-bromo-3-chloropropane (200 g, 1.27 mol).

    • Note: No solvent is required; the alkyl halide acts as the solvent.[1]

    • Heat the mixture in an oil bath at 150–160°C for 20 hours .

    • Mechanism:[1][4][5] The secondary amine attacks the alkyl bromide (softer electrophile), followed by an intramolecular Friedel-Crafts-like alkylation by the chloride to close the ring.[1]

  • Workup (Isolation of Free Base):

    • Cool the reaction mixture to room temperature.

    • Add 50 mL conc. HCl and 500 mL water .

    • Perform steam distillation to recover unreacted 1-bromo-3-chloropropane (recyclable).

    • Basify the residual aqueous solution with 40% NaOH until pH > 12.[1] The crude Julolidine will separate as a dark oil.[1]

    • Extract with Diethyl Ether (2 x 150 mL).[1] Dry over KOH pellets.[1][2]

    • Distillation: Evaporate ether and distill the residue under reduced pressure.[1][2][3] Collect the fraction boiling at 105–110°C / 1 mmHg .

    • Yield: ~70g (80%) of colorless/pale yellow oil which solidifies on standing (mp 39-40°C).

  • Conversion to Hydrobromide Salt (Critical Step):

    • Dissolve the distilled Julolidine free base (10 g) in Ethanol (50 mL) .

    • Cool to 0°C in an ice bath.[1]

    • Dropwise add Hydrobromic Acid (48% aq) until the solution is acidic (pH ~2).

    • Alternative: Use HBr in Acetic Acid for anhydrous precipitation.[1]

    • Add Diethyl Ether (100 mL) slowly to induce precipitation.

    • Filter the white crystalline solid.[1]

    • Recrystallization: Recrystallize from Ethanol/Ether (1:3) to yield high-purity Julolidine[3]·HBr.

Method B: The Aniline Double-Alkylation Route

This method is chemically feasible but operationally inferior due to lower yields and difficult purification.[1] It is only recommended if tetrahydroquinoline is unavailable.[1]

Key Differences in Protocol:

  • Stoichiometry: Requires a large excess of 1-bromo-3-chloropropane (4-5 equiv) to force the second alkylation.[1]

  • Base: Often uses solid Sodium Carbonate (

    
    ) to scavenge acid and drive the reaction.[1]
    
  • Purification Challenge: The product mixture contains Aniline, N-(3-chloropropyl)aniline, Lilolidine (one ring closed), and Julolidine. Fractional distillation is difficult due to overlapping boiling points.[1]

  • Yield: Typically < 50%.[1]

Troubleshooting & Optimization (CPP)

To ensure "Self-Validating" protocols, monitor these Critical Process Parameters (CPP):

ParameterObservationCorrective Action
Reaction Temperature < 140°CIncomplete cyclization; intermediate N-(3-chloropropyl)-THQ remains. Increase temp to 160°C.
Color Development Red/Pink DistillateOxidation product (Caution). Treat free base solution with activated charcoal before salt formation.[1]
Salt Crystallization Oiling outThe HBr solution is too dilute.[1] Use anhydrous HBr/AcOH or add seed crystals and cool slowly.
Impurity Profile Lilolidine presentIn Method B, this is unavoidable without rigorous distillation.[1] Switch to Method A.

Process Flow Diagram (Graphviz)

The following diagram illustrates the complete workflow from raw materials to the final pharmacopoeial-grade salt.

Workflow RM1 Tetrahydroquinoline Step1 Thermal Cyclization 160°C, 20h RM1->Step1 RM2 1-Bromo-3-chloropropane RM2->Step1 Step2 Steam Distillation (Remove excess reagent) Step1->Step2 Crude Mix Step3 Basification (NaOH) & Extraction Step2->Step3 Acidic Residue Step4 Vacuum Distillation (105°C @ 1mmHg) Step3->Step4 Crude Oil Step5 Salt Formation (HBr/EtOH) Step4->Step5 Pure Free Base Final Julolidine Hydrobromide (>99% Purity) Step5->Final Crystallization

Caption: End-to-end process flow for the synthesis and isolation of Julolidine Hydrobromide.

References

  • Organic Syntheses , Coll.[1][2] Vol. 3, p. 504 (1955); Vol. 26, p. 40 (1946). Julolidine.

  • Journal of Heterocyclic Chemistry , "Synthesis of Julolidines from Anilines", Vol. 19, Issue 4, pp. 925-926.[1][6] (1982).[1]

  • European Journal of Organic Chemistry , "Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure", (2019).[1]

  • Google Patents , CN102731498B, "Method for preparing 8-hydroxy julolidine and derivative thereof".[1]

  • ResearchGate , "Synthesis of julolidinium bromides 12a–12e by the classical method".[1]

Sources

Performance Guide: Julolidine-based Rotors vs. Rhodamine Dyes in Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the performance of Julolidine-based Molecular Rotors (often synthesized from Julolidine Hydrobromide) versus Rhodamine Dyes in microscopy.

Executive Summary

This guide compares two distinct classes of fluorophores used in advanced microscopy: Julolidine-based probes (specifically molecular rotors) and Rhodamine dyes (structural fluorophores).

  • Julolidine Hydrobromide derivatives (e.g., DCVJ, CCVJ) function as Molecular Rotors . Their fluorescence intensity is directly proportional to the viscosity of their microenvironment. They are "Turn-On" sensors used to map intracellular crowding, protein aggregation, and membrane fluidity.

  • Rhodamine Dyes (e.g., Rhodamine B, 123, TMR) are Rigid Structural Labels . They exhibit high, environment-independent quantum yields and are the gold standard for organelle tracking (mitochondria) and bioconjugation due to their photostability and brightness.

Verdict: Use Julolidine-based probes for functional imaging of micro-viscosity. Use Rhodamine dyes for high-contrast structural imaging and long-term tracking.[1]

Mechanism of Action

The fundamental difference lies in how these molecules manage excitation energy.

Julolidine: The Molecular Rotor (TICT Mechanism)

Julolidine derivatives possess a flexible structure that allows the donor and acceptor moieties to rotate relative to each other.

  • Low Viscosity: Upon excitation, the molecule twists (Twisted Intramolecular Charge Transfer - TICT), dissipating energy non-radiatively (heat). Fluorescence is quenched .

  • High Viscosity: The environment restricts this rotation. The molecule is forced to emit energy as photons. Fluorescence is restored .

Rhodamine: The Rigid Planar Fluorophore

Rhodamine dyes feature a rigid xanthene core that restricts internal rotation.

  • All Environments: The rigid structure prevents non-radiative energy loss. The dye emits bright fluorescence regardless of viscosity, making it a reliable quantifier of abundance rather than environment.

MechanismComparison cluster_Julolidine Julolidine (Molecular Rotor) cluster_Rhodamine Rhodamine (Rigid Label) J_Excited Excited State (Flexible) J_LowVisc Low Viscosity (Free Rotation) J_Excited->J_LowVisc Solvent Relax J_HighVisc High Viscosity (Rotation Locked) J_Excited->J_HighVisc Restriction J_Heat Non-Radiative Decay (Dark) J_LowVisc->J_Heat TICT J_Light Fluorescence (Bright) J_HighVisc->J_Light Emission R_Excited Excited State (Rigid Xanthene) R_AnyVisc Any Environment R_Excited->R_AnyVisc R_Light Fluorescence (Always Bright) R_AnyVisc->R_Light High QY

Caption: Julolidine fluorescence depends on physical restriction (viscosity), whereas Rhodamine fluorescence is constitutive due to structural rigidity.

Performance Comparison Data

The following data contrasts a typical Julolidine-based rotor (DCVJ) against a standard Rhodamine (Rhodamine B).

FeatureJulolidine Probes (e.g., DCVJ)Rhodamine Dyes (e.g., Rhodamine B)
Primary Application Viscosity Sensing, Amyloid DetectionOrganelle Staining, Immunofluorescence
Quantum Yield (Φ) Variable (0.02 in methanol → 0.6 in glycerol)High & Stable (~0.65 - 0.95)
Viscosity Sensitivity High (

)
Negligible
Photostability Moderate (Susceptible to bleaching in low viscosity)Excellent (Standard for stability)
Stokes Shift Large (~50-70 nm)Small (~20-25 nm)
Cell Permeability High (Passive diffusion)High (Cationic, potential-dependent)
Specificity Physical Environment (Crowding)Chemical Affinity (Mitochondria/Lysosomes)
Key Technical Insight: The "Julolidine-Rhodamine" Hybrid

Advanced dyes like Rhodamine 101 (ROX) actually incorporate the julolidine ring structure into the rhodamine core. This fusion creates a "super-dye" that combines the electron-donating power of julolidine with the rigidity of rhodamine, resulting in near-unity quantum yield and exceptional stability [1].

Experimental Protocols

Protocol A: Intracellular Viscosity Mapping (Julolidine-based)

Objective: Visualize viscosity gradients in live cells using DCVJ (synthesized from Julolidine precursor).

  • Preparation: Prepare a 10 mM stock solution of DCVJ in DMSO.

  • Cell Culture: Seed HeLa cells on glass-bottom dishes and grow to 70% confluence.

  • Loading: Incubate cells with 10 µM DCVJ in HBSS for 20 minutes at 37°C.

    • Note: Do not wash excessively; equilibrium is required for rotors.

  • Imaging: Use a Confocal Microscope.

    • Excitation: 488 nm (Argon laser).

    • Emission: 500–530 nm bandpass.

  • Calibration (Critical): To convert intensity to viscosity (cP), you must generate a standard curve using water-glycerol mixtures of known viscosity.

    • Formula:

      
       (Forster-Hoffmann equation).
      
Protocol B: Mitochondrial Structural Imaging (Rhodamine-based)

Objective: High-contrast labeling of mitochondria using Rhodamine 123.

  • Preparation: Prepare a 1 mM stock of Rhodamine 123 in Ethanol.

  • Loading: Dilute to working concentration (1–10 µM) in culture medium.

  • Incubation: Incubate live cells for 15–30 minutes at 37°C.

  • Wash: Wash 3x with pre-warmed HBSS to remove background (Rhodamine is bright everywhere, so washing is crucial).

  • Imaging:

    • Excitation: 514 nm or 561 nm.

    • Emission: 580 nm long-pass or specific bandpass.

    • Result: Bright, tubular mitochondrial networks.

Troubleshooting & Optimization

When to use Julolidine (Rotors):
  • Protein Aggregation: Julolidine dyes light up when they bind to hydrophobic pockets of amyloid fibrils (similar to Thioflavin T) because the binding restricts their rotation [2].

  • Membrane Fluidity: Use lipid-tailed julolidine probes to measure the viscosity of the cell membrane lipid bilayer.

When to use Rhodamine:
  • Long-term Imaging: Rhodamine derivatives (especially TMR and Janelia Fluor) are far more photostable than julolidine rotors.

  • Quantitative Abundance: If you need to measure how much of a protein is present, use Rhodamine. Julolidine intensity changes with viscosity, confounding abundance measurements.

WorkflowSelection Start Select Fluorophore Goal What is the biological question? Start->Goal Viscosity Micro-Viscosity / Crowding Goal->Viscosity Dynamic Environment Structure Organelle Structure / Abundance Goal->Structure Static Morphology Julolidine Julolidine-based Rotor (DCVJ/CCVJ) Viscosity->Julolidine Requires Rotor Rhodamine Rhodamine Dye (Rh123/TMR) Structure->Rhodamine Requires Brightness

Caption: Decision tree for selecting between Julolidine rotors and Rhodamine labels based on experimental goals.

References

  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell imaging."[1][2] Nature Methods. Available at: [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry. Available at: [Link]

  • Lavis, L. D., & Raines, R. T. (2008). "Bright ideas for chemical biology." ACS Chemical Biology. Available at: [Link]

  • Levitt, J. A., et al. (2009). "Fluorescence Anisotropy of Molecular Rotors." ChemPhysChem. Available at: [Link]

Sources

Publish Comparison Guide: Validating the Mechanism of Julolidine Hydrobromide Fluorescence Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and assay developers requiring a rigorous validation framework for Julolidine Hydrobromide (Jul-HBr) as a fluorescence probe. Unlike standard reagent manuals, this document focuses on the mechanistic validation of its fluorescence enhancement, specifically distinguishing between viscosity-driven restriction and polarity-dependent quenching.

Executive Summary: The Mechanistic Core

Julolidine Hydrobromide is not merely a fluorescent dye; it is a molecular rotor scaffold .[1] Its fluorescence enhancement is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • The "Off" State: In low-viscosity, polar solvents, the excited molecule undergoes rapid intramolecular rotation around the nitrogen-phenyl bond, relaxing into a non-emissive TICT state.

  • The "On" State: In high-viscosity environments or rigid binding pockets (e.g., protein hydrophobic cores, amyloid fibrils), this rotation is mechanically hindered. The molecule is forced to relax radiatively, resulting in a dramatic surge in fluorescence quantum yield.

Validation Objective: To confirm that the observed signal increase in your assay is due to conformational restriction (viscosity/rigidity) and not artifacts such as concentration quenching, aggregation, or simple solvatochromism.

Mechanistic Pathway & Visualization

To validate the probe, one must understand the competing decay pathways. The diagram below illustrates the TICT mechanism you are targeting.

TICT_Mechanism cluster_viscosity Environmental Control S0 Ground State (S0) (Planar) LE Locally Excited State (LE) (Planar, Emissive) S0->LE Absorption Excitation Excitation (hv) TICT TICT State (Twisted, Dark) LE->TICT Intramolecular Rotation (k_rot) Fluorescence Fluorescence Emission (High Viscosity) LE->Fluorescence k_rad (Restricted Rotation) Heat Non-Radiative Decay (Low Viscosity) TICT->Heat Thermal Relaxation Fluorescence->S0

Figure 1: The competition between radiative decay (Fluorescence) and non-radiative twisting (TICT). High viscosity blocks the path to the TICT state.

Comparative Analysis: Julolidine HBr vs. Alternatives

Before validating, confirm that Julolidine HBr is the optimal probe for your specific constraint.

FeatureJulolidine Hydrobromide DCVJ (9-(dicyanovinyl)julolidine) Thioflavin T (ThT)
Primary Mechanism TICT (Rotor)TICT (Optimized Rotor)Rotor + Specific Groove Binding
Excitation/Emission UV/Blue (~360nm / ~450nm)Cyan/Green (~450nm / ~500nm)Blue/Green (~440nm / ~480nm)
Viscosity Sensitivity Moderate (

)
High (

)
High (Specific to Amyloids)
Solubility High (Water/Alcohol)Low (Requires DMSO/EtOH)High (Water)
Best Use Case General rigidity probe , precursor for synthesis, high-concentration assays.Quantitative microviscosity measurements in cells/membranes.Amyloid fibril detection (Gold Standard).
Cost/Availability Low / High AvailabilityHigh / SpecializedLow / High Availability

Verdict: Use Julolidine HBr if you need a water-soluble rigidity sensor or are characterizing the fundamental julolidine core. Use DCVJ if you require excitation in the visible range to avoid UV damage to cells. Use ThT strictly for amyloid quantification.

Validation Protocols (Self-Validating Systems)

To prove the mechanism in your specific system, you must perform the following three experiments.

Protocol A: The Förster-Hoffmann Viscosity Titration

Objective: Quantify the sensitivity of the probe to viscosity and rule out simple solvent effects.

Materials:

  • Julolidine HBr Stock (10 mM in Ethanol).

  • Solvent System: Glycerol/Water mixtures (0% to 90% Glycerol v/v).[2]

  • Viscometer (or reference viscosity tables).

Workflow:

  • Preparation: Prepare 5 samples with increasing glycerol fractions (e.g., 0%, 20%, 40%, 60%, 80%).

  • Doping: Add Julolidine HBr to a final concentration of 10 µM. Crucial: Keep dye concentration constant to avoid inner-filter effects.

  • Measurement: Record fluorescence emission spectra (Ex: 360 nm).

  • Data Analysis: Plot

    
     vs. 
    
    
    
    .

Validation Criteria: The data must fit the Förster-Hoffmann Equation :



  • Success: A linear plot with a positive slope (

    
    ). For julolidine derivatives, 
    
    
    
    typically ranges from 0.5 to 0.8.
  • Failure: A flat line or non-linear response indicates the probe is aggregating or interacting specifically with the solvent rather than sensing viscosity.

Protocol B: Temperature-Dependent Emission (The "Freezing" Test)

Objective: Confirm that intensity changes are due to molecular motion (kinetic) rather than static binding.

Workflow:

  • Select a sample with moderate viscosity (e.g., 60% glycerol).

  • Measure fluorescence intensity at 25°C.

  • Cool the sample to 4°C (increasing viscosity, reducing thermal energy).

  • Heat the sample to 50°C (decreasing viscosity, increasing thermal rotation).

Validation Criteria:

  • Fluorescence must be inversely proportional to Temperature.

  • Cooling

    
     Higher Viscosity 
    
    
    
    Higher Fluorescence .
  • Heating

    
     Lower Viscosity 
    
    
    
    Lower Fluorescence .
  • Note: If fluorescence increases with heat, you are likely observing a chemical reaction or solubility change, not the rotor mechanism.

Protocol C: Polarity Decoupling

Objective: Ensure the signal isn't just solvatochromism (polarity shift).

Workflow:

  • Compare fluorescence in Methanol (Low Viscosity, High Polarity) vs. Ethylene Glycol (Higher Viscosity, High Polarity).

  • Compare fluorescence in Toluene (Low Viscosity, Low Polarity) vs. Mineral Oil (High Viscosity, Low Polarity).

Validation Criteria:

  • A true rotor must show enhancement in the viscous partner of both pairs, regardless of polarity. If it only fluoresces in non-polar solvents (regardless of viscosity), it is a polarity probe, not a viscosity probe.

Experimental Workflow Diagram

Validation_Workflow Start Start Validation Step1 1. Viscosity Titration (Glycerol/Water) Start->Step1 Decision1 Linear Log-Log Plot? Step1->Decision1 Step2 2. Temperature Scan (4°C vs 25°C vs 50°C) Decision1->Step2 Yes Invalid INVALID: Artifact/Aggregation Decision1->Invalid No Decision2 Inverse T-Dependence? Step2->Decision2 Step3 3. Polarity Check (MeOH vs Ethylene Glycol) Decision2->Step3 Yes Decision2->Invalid No Valid VALIDATED: Rotor Mechanism Confirmed Step3->Valid Viscosity Dominant Step3->Invalid Polarity Dominant

Figure 2: Step-by-step decision tree for validating the Julolidine Hydrobromide mechanism.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry.

  • Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for biological membrane viscosity. Biochemistry.

  • Levine, R. L. (2002). Carbonyl-modified proteins in cellular regulation, aging, and disease. Free Radical Biology and Medicine. (Discusses protein oxidation detection using related hydrazide derivatives).

  • Sutharsan, J., et al. (2010). Rational design of a fluorescence-turn-on probe for the detection of amyloid fibrils. (Comparison with ThT).

  • Förster, T., & Hoffmann, G. (1971). Die Viskositätsabhängigkeit der Fluoreszenzquantenausbeuten einiger Farbstoffmoleküle. Zeitschrift für Physikalische Chemie. (The foundational physics of the Förster-Hoffmann equation).

Sources

Beyond Intercalation: A Comparative Guide to Julolidine-Based Molecular Rotors vs. Conventional RNA Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of RNA imaging, "Julolidine Hydrobromide" is often misunderstood. It is not a standalone stain but the essential chemical scaffold for a class of fluorophores known as Julolidine-Based Molecular Rotors (JMRs) , such as DCVJ, CCVJ, and the newer cationic azolium conjugates (e.g., SEZ-JLD).

Unlike conventional cyanine dyes (e.g., Thiazole Orange, SYBR Green II) that rely on rigid intercalation between base pairs, JMRs operate via a Twisted Intramolecular Charge Transfer (TICT) mechanism. This guide objectively compares these two distinct classes, highlighting why researchers are shifting toward JMRs for viscosity-dependent nucleolar imaging and "turn-on" sensing in live cells.

Part 1: Mechanism of Action (The "Why")

To choose the right probe, one must understand the trigger for fluorescence.

Conventional Probes (Intercalators)

Probes like Thiazole Orange (TO) and SYBR Green II function primarily through intercalation. They slide between the planar base pairs of nucleic acids. The physical constraint of the DNA/RNA helix restricts the dye's movement, reducing non-radiative decay and resulting in fluorescence.

Julolidine-Based Rotors (TICT)

JMRs function as molecular rotors. The julolidine moiety acts as an electron donor connected to an acceptor.

  • Free State (Dark): In low-viscosity solvents or when unbound, the bond between the donor and acceptor rotates freely. This rotation dissipates excitation energy non-radiatively (heat).

  • Bound State (Bright): When the probe binds to RNA (specifically in the major groove or complex tertiary structures) or enters a high-viscosity environment (like the nucleolus), this rotation is mechanically jammed. The energy is forced to release as photons.

Diagram 1: TICT vs. Intercalation Mechanism

MechanismComparison cluster_JMR Julolidine Molecular Rotor (TICT) cluster_TO Thiazole Orange (Intercalation) J_Free Free Rotor (Unbound) J_State Twisted State (Rotation Allowed) J_Free->J_State Excitation J_Decay Non-Radiative Decay (Heat/Dark) J_State->J_Decay Relaxation J_Bound RNA Bound / High Viscosity J_Rigid Planar State (Rotation Jammed) J_Bound->J_Rigid Restriction J_Light Fluorescence Emission (Bright) J_Rigid->J_Light Energy Release T_Free Free Dye (Aqueous) T_Bind Intercalation (Base Stacking) T_Free->T_Bind Binding T_Fluor Fluorescence (Bright) T_Bind->T_Fluor Rigidification

Caption: Comparative logic of TICT-based Julolidine probes versus Intercalation-based Cyanine probes. JMRs require rotational restriction, offering unique sensitivity to microviscosity.

Part 2: Comparative Performance Analysis

The following data contrasts standard JMRs (represented by DCVJ and newer SEZ-JLD derivatives) against industry-standard RNA stains.

Table 1: Technical Specifications & Performance
FeatureJulolidine-Based Rotors (e.g., SEZ-JLD, DCVJ)Thiazole Orange (TO) / SYBR Green II
Primary Mechanism TICT (Viscosity/Groove Binding)Intercalation
Quantum Yield (Bound) High (~0.34 for SEZ-JLD) [1]Moderate to High (0.2 - 0.6)
Stokes Shift Large (>100 nm) Small (20-40 nm)
Selectivity (RNA vs DNA) High (Newer variants like SEZ-JLD)Low (Requires DNase or specific buffers)
Viscosity Sensitivity Extreme (Can map nucleolar density)Low (Insensitive to bulk viscosity)
Wash Requirement No-Wash (Fluorogenic)Wash recommended for best S/N
Cell Permeability Variable (DCVJ is poor; SEZ-JLD is excellent)Variable (SYBR Green II is impermeable)
Emission Region Red / Deep Red (Newer variants)Green / Orange
Key Differentiator: Viscosity Mapping

While TO is excellent for quantifying total RNA, Julolidine probes are superior for mapping RNA density and micro-environment. Because the nucleolus is highly viscous and RNA-rich, JMRs light up intensely in these regions, providing a "viscosity map" of the cell nucleus that intercalators cannot provide [2].

Selectivity Breakthroughs

Historically, Julolidine probes (like DCVJ) were non-specific viscosity sensors. However, recent developments in Cationic Julolidine-Azolium Conjugates (e.g., SEZ-JLD) have solved this. These newer probes exhibit strong electrostatic attraction to the RNA major groove, showing ~48-fold fluorescence enhancement with RNA while remaining virtually dark with DNA [1].

Part 3: Experimental Protocol (Live Cell Imaging)

This protocol focuses on using modern Julolidine derivatives (like SEZ-JLD or BTZ-JLD) for live-cell nucleolar RNA imaging.[1][2][3][4]

Reagents
  • Probe Stock: 1 mM Julolidine-derivative in DMSO.

  • Live Cell Buffer: PBS or HBSS (phenol-red free).

  • Control: RNase A (10 mg/mL) for specificity validation.

Workflow Diagram

ProtocolWorkflow Start Cell Culture (HeLa / HEK293) Dilution Prepare Staining Solution (5 µM Probe in Media) Start->Dilution Incubation Incubation 30 mins @ 37°C Dilution->Incubation Wash Wash Step (Optional for JMRs) Incubation->Wash Minimize background Imaging Confocal Microscopy Ex: 560nm | Em: 600nm+ Incubation->Imaging Direct (Fluorogenic) Wash->Imaging Validation RNase Digest Control (Loss of Signal = Specificity) Imaging->Validation Post-Experiment

Caption: Optimized workflow for live-cell RNA imaging using fluorogenic Julolidine probes. Note the optional wash step due to the low background of the TICT mechanism.

Critical Considerations
  • Solubility: Older generation probes (DCVJ) are hydrophobic and may precipitate. Always pre-dilute in DMSO before adding to aqueous media.

  • Photo-switching: Some Julolidine rotors can exhibit photo-switching behavior. Minimize laser power during setup to prevent premature bleaching or blinking.

  • The "Viscosity Artifact": If you observe signal in the cytoplasm, verify it is RNA-bound by using RNase. If the signal persists after RNase treatment, it is likely due to high cytoplasmic viscosity (a known trait of DCVJ) rather than RNA binding [3].

Part 4: Pros & Cons Summary

When to use Julolidine-Based Rotors (JMRs):
  • Pros:

    • Large Stokes Shift: Excitation and emission are far apart, reducing self-quenching and allowing multiplexing with GFP/DAPI.

    • Nucleolar Definition: Superior contrast for nucleoli due to the combined effect of RNA binding and high local viscosity.

    • Live Cell Compatible: Newer cationic variants permeate membranes without detergents.

  • Cons:

    • Environmental Sensitivity: Fluorescence can be triggered by high viscosity (glycerol, crowding) even in the absence of RNA, requiring careful controls.

    • Availability: Specific high-performance conjugates (like SEZ-JLD) are often custom-synthesized or less widely available than SYBR dyes.

When to stick with Thiazole Orange/SYBR:
  • Pros: Extremely high affinity, well-established protocols, commercial availability.

  • Cons: Small Stokes shift, potential for high background without washing, often requires cell fixation (for SYBR Green II).

References

  • Mondal, I. C., et al. (2023).[1][2][5] Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells. Organic & Biomolecular Chemistry.

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry.

  • Nagarajan, S., et al. (2017).[6] Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide. ChemBioChem.[6]

Sources

Benchmarking the photostability of Julolidine hydrobromide against other fluorophores.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmark of Julolidine hydrobromide-based fluorophores, specifically focusing on their application as molecular rotors (e.g., DCVJ, CCVJ) compared to standard rigid fluorophores.

Technical Comparison Guide for Bio-Imaging Applications

Executive Summary

Julolidine hydrobromide (Julolidine HBr) acts as the electron-donating core for a specialized class of fluorophores known as Molecular Rotors (e.g., DCVJ, CCVJ). Unlike static contrast dyes (Fluorescein, Rhodamine), Julolidine derivatives exhibit environment-dependent quantum yields, making them premier sensors for microviscosity and protein aggregation .

However, their photostability profile is complex. While they outperform traditional Fluorescein Isothiocyanate (FITC) in resistance to oxidative bleaching, they are susceptible to photoisomerization —a reversible non-radiative decay pathway that can mimic bleaching. This guide benchmarks Julolidine-based rotors against industry standards (FITC, BODIPY) and provides a validated protocol for distinguishing true photobleaching from viscosity-dependent quenching.

Technical Background: The Physics of Julolidine Fluorescence

To accurately benchmark Julolidine, one must understand that its "instability" is often a functional feature, not a bug.

The TICT Mechanism

Julolidine-based probes operate via Twisted Intramolecular Charge Transfer (TICT) .

  • Ground State: The molecule is planar and non-fluorescent.

  • Excited State: Upon excitation, the bond connecting the Julolidine donor and the acceptor (e.g., dicyanovinyl group) twists.

  • Viscosity Effect: In high-viscosity environments (e.g., cell membranes, amyloid fibrils), this rotation is mechanically inhibited. The molecule is forced to relax radiatively (fluorescence), dramatically increasing quantum yield.

The "False Bleaching" Phenomenon (Photoisomerization)

Unlike BODIPY (which bleaches via irreversible oxidation), Julolidine probes like CCVJ can undergo E-Z photoisomerization upon illumination. This creates a non-fluorescent isomer, causing a decrease in signal intensity that resembles photobleaching but is chemically distinct.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between fluorescence, TICT (viscosity sensing), and Isomerization (signal loss).

TICT_Mechanism Ground Ground State (S0) (Planar) Excited Excited State (S1) (Planar) Ground->Excited Excitation (450-480 nm) TICT TICT State (Twisted, Non-Emissive) Excited->TICT Bond Rotation (Low Viscosity) Fluorescence Fluorescence Emission (Signal) Excited->Fluorescence Radiative Decay (High Viscosity) Isomer Z-Isomer (Dark State) Excited->Isomer Photoisomerization (Signal Loss) TICT->Ground Non-Radiative Decay (Heat)

Figure 1: The photophysical fate of Julolidine-based rotors. Signal loss is driven by both TICT (viscosity-dependent) and Isomerization (light-dependent).

Comparative Analysis: Julolidine vs. Competitors

The following data synthesizes performance metrics of DCVJ (the standard Julolidine rotor) against FITC (low-stability control) and BODIPY-FL (high-stability control).

Photostability & Performance Matrix
FeatureJulolidine Rotors (DCVJ) Fluorescein (FITC) BODIPY-FL
Primary Application Viscosity/Aggregation SensingGeneral Labeling / pH SensingLipid/General Labeling
Photostability (

)
Moderate (10–40 min)*Low (< 2 min)High (> 60 min)
Bleaching Mechanism Photoisomerization (Reversible)Photo-oxidation (Irreversible)Photo-oxidation (Slow)
Viscosity Sensitivity High (

)
NegligibleLow
Quantum Yield (

)
Variable (0.01 in MeOH

0.4 in Glycerol)
High (0.92)High (~0.90)
pH Sensitivity Low (Core is robust)High (Quenches < pH 6)Insensitive

*Note:


 for Julolidine rotors is highly dependent on solvent viscosity. In rigid environments (high viscosity), they are significantly more photostable than in fluid solvents.
Interpretation
  • Vs. Fluorescein: Julolidine derivatives are superior in terms of chemical stability but can appear to "bleach" due to isomerization. Unlike FITC, they do not generate significant reactive oxygen species (ROS).

  • Vs. BODIPY: BODIPY is the "gold standard" for photostability. Julolidine cannot compete with BODIPY for long-term time-lapse imaging unless the specific goal is measuring viscosity changes.

Experimental Protocol: Validating Photostability

To objectively benchmark Julolidine HBr derivatives, you must control for viscosity. A standard aqueous bleaching test is invalid because the rotor is naturally quenched in water.

Protocol: Viscosity-Controlled Photobleaching Assay

Objective: Determine the photobleaching half-life (


) of DCVJ compared to FITC in a fixed-viscosity medium.

Materials:

  • Fluorophores: DCVJ (Julolidine derivative), FITC, BODIPY.

  • Solvent System: 90% Glycerol / 10% PBS (High viscosity to activate DCVJ).

  • Equipment: Widefield Fluorescence Microscope (488 nm excitation).

Workflow:

  • Preparation:

    • Prepare 10

      
      M stock solutions of all dyes in DMSO.
      
    • Dilute to 1

      
      M final concentration in 90% Glycerol .
      
    • Mount on glass slides with sealed coverslips to prevent oxidation.

  • Acquisition:

    • Set excitation power to 10 mW (measured at objective).

    • Acquire images every 10 seconds for 60 minutes (Time-lapse).

    • Crucial: Use a "Dark Control" region to correct for lamp fluctuations.

  • Analysis:

    • Normalize intensity

      
       to initial intensity 
      
      
      
      .
    • Plot

      
       vs. Time.
      
    • Fit to a mono-exponential decay model:

      
      .
      
Workflow Diagram

Protocol_Workflow Prep 1. Sample Prep (1µM Dye in 90% Glycerol) Mount 2. Mounting (Sealed Chamber) Prep->Mount Excite 3. Continuous Excitation (488 nm, 10mW) Mount->Excite Acquire 4. Time-Lapse Imaging (1 frame/10s for 1 hr) Excite->Acquire  Illumination Analyze 5. Data Normalization (Calculate t1/2) Acquire->Analyze  Raw TIF Stack

Figure 2: Step-by-step workflow for benchmarking fluorophore photostability in a viscosity-controlled environment.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry .

  • Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry .

  • Levitt, J. A., et al. (2011). Fluorescence Anisotropy of Molecular Rotors. ChemPhysChem .

  • Suhling, K., et al. (2015). Time-resolved fluorescence microscopy. Photochemical & Photobiological Sciences .

  • BenchChem Application Note . A Comparative Guide to the Photostability of Green Fluorescent Dyes.

A comparative analysis of julolidine and tetramethyljulolidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Julolidine and 1,1,7,7-Tetramethyljulolidine (TMJ) derivatives. It is designed for researchers requiring high-fidelity optical probes and electron donors for material science or bioimaging applications.

Executive Summary: The Rotor vs. The Emitter

In the design of functional fluorophores, the choice between a standard Julolidine (Jul) core and a 1,1,7,7-Tetramethyljulolidine (TMJ) core is a decision between environmental sensitivity and photophysical robustness .

  • Julolidine is the gold standard for molecular rotors . Its planar structure allows for complete Twisted Intramolecular Charge Transfer (TICT) quenching in low-viscosity solvents, making it an exceptional viscosity sensor (e.g., DCVJ). However, this planarity leads to severe Aggregation-Caused Quenching (ACQ) in the solid state.

  • Tetramethyljulolidine (TMJ) incorporates four methyl groups at the 1 and 7 positions. These groups introduce significant steric hindrance , preventing π-π stacking and effectively suppressing ACQ. This makes TMJ the superior donor for solid-state emitters (OLEDs) and high-concentration bioimaging, albeit with reduced sensitivity to viscosity compared to its non-methylated counterpart.

Structural & Photophysical Divergence

The addition of four methyl groups fundamentally alters the electronic and physical behavior of the molecule.

Table 1: Comparative Performance Metrics
FeatureJulolidine Derivatives (e.g., DCVJ)Tetramethyljulolidine Derivatives (e.g., DCJTB precursors)
Structural Geometry Planar, rigid fused ring system.Sterically bulky (Methyls at C1/C7) preventing close packing.
Primary Mechanism TICT (Twisted Intramolecular Charge Transfer): Rotation quenches fluorescence.ACQ Suppression: Steric bulk prevents self-quenching aggregates.
Viscosity Sensitivity High: Fluorescence increases log-linearly with viscosity.Low/Moderate: Steric hindrance restricts the rotational freedom required for TICT.
Solid-State Quantum Yield Low (<1%): Strong quenching due to π-π stacking (ACQ).High (>40%): Methyl groups maintain separation, preserving emission.
Electron Donor Strength Strong.Very Strong: Inductive effect of methyls + orbital isolation.
Solubility Moderate in organic solvents; poor in water without polar tails.Improved solubility in non-polar organics; reduced aggregation.
Mechanism of Action: TICT vs. ACQ

The following diagram illustrates the mechanistic divergence. Julolidine relies on rotation to quench fluorescence (sensing viscosity), while TMJ relies on steric bulk to prevent quenching (preserving brightness).

Mechanism_Comparison cluster_Jul Julolidine (Planar) cluster_TMJ Tetramethyljulolidine (Steric Bulk) Jul_Excited Excited State (Planar) Jul_TICT TICT State (Twisted) Jul_Excited->Jul_TICT Low Viscosity (Rotation Allowed) Jul_Agg Aggregate (π-Stacking) Jul_Excited->Jul_Agg High Conc./Solid (ACQ) NonRadiative Non-Radiative Decay Jul_TICT->NonRadiative Quenching (Dark) Jul_Agg->NonRadiative Quenching (Dark) TMJ_Excited Excited State (Bulky) TMJ_Emission Strong Fluorescence TMJ_Excited->TMJ_Emission Radiative Decay TMJ_Iso Isolated Molecules TMJ_Iso->TMJ_Excited Excitation TMJ_Iso->TMJ_Iso No Aggregation (Steric Shield)

Caption: Julolidine fluorescence is quenched by rotation (TICT) or aggregation (ACQ). TMJ steric bulk blocks aggregation, forcing radiative decay (fluorescence).

Synthesis Protocols

The synthesis of the TMJ core is significantly more challenging than the classical julolidine route due to the specific steric requirements of the methyl groups.

Protocol A: Classical Julolidine Synthesis

Target: 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine Difficulty: Low | Yield: ~60-80%

  • Reagents: Aniline (1 eq), 1-bromo-3-chloropropane (2.2 eq), Sodium Carbonate (Na₂CO₃, 2.5 eq).

  • Solvent: DMF or Ethanol.

  • Procedure:

    • Mix aniline and 1-bromo-3-chloropropane in DMF.

    • Add Na₂CO₃ base to scavenge acid.

    • Reflux for 12–16 hours. The reaction proceeds via double N-alkylation followed by electrophilic aromatic substitution (cyclization).

    • Purification: Pour into water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: 1,1,7,7-Tetramethyljulolidine (TMJ) Synthesis

Target: 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine Difficulty: High | Yield: ~30-35% (Sensitive to conditions) Critical Note: This synthesis requires a two-step "Prenyl" route. Direct alkylation with a di-haloalkane is not feasible for the methylated bridge.

Step 1: Synthesis of N,N-Bis(3-methyl-2-butenyl)aniline

  • Reagents: Aniline (1 eq), 1-chloro-3-methyl-2-butene (Prenyl chloride, 2.5 eq), K₂CO₃ (3 eq), Acetone.

  • Procedure:

    • Dissolve aniline in acetone. Add K₂CO₃.

    • Add prenyl chloride dropwise at room temperature.

    • Reflux for 24 hours.[1]

    • Filter salts, evaporate solvent to obtain the intermediate oil.

Step 2: Acid-Catalyzed Bis-Annulation (The Critical Step)

  • Reagents: Intermediate from Step 1, Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA).

  • Procedure:

    • Cool the acid catalyst (e.g., MSA) to 0°C.

    • Add the intermediate oil slowly (exothermic reaction).

    • Temperature Control: Allow to warm to Room Temperature (25°C) and stir for 48 hours.

    • Warning: Heating above 30°C promotes polymerization and drastically lowers yield.

    • Quenching: Pour onto crushed ice. Neutralize with NaOH (keep T < 10°C).

    • Extraction: Extract with Dichloromethane (DCM).

    • Purification: The crude will contain significant polymeric byproducts. Use column chromatography (Silica, Hexane/DCM 9:1) to isolate the TMJ product (often a viscous oil or low-melting solid).

Synthesis_Workflow cluster_Jul Classical Julolidine cluster_TMJ Tetramethyljulolidine (TMJ) Aniline Aniline Jul_Prod Julolidine Aniline->Jul_Prod Na2CO3, Reflux (Double Cyclization) Halo 1-bromo-3-chloropropane Halo->Jul_Prod Aniline2 Aniline Inter N,N-Bis(prenyl)aniline Aniline2->Inter K2CO3, Acetone Prenyl Prenyl Chloride Prenyl->Inter TMJ_Prod TMJ Core Inter->TMJ_Prod Acid Catalyst (MSA) Strict Temp Control (<30°C)

Caption: Synthesis pathways. Note the two-step requirement and strict temperature control for TMJ to prevent polymerization.

Experimental Performance Analysis

Experiment 1: Viscosity Sensitivity (Molecular Rotor Assay)

Objective: Determine if the derivative functions as a molecular rotor. Protocol:

  • Prepare stock solutions (10 mM in DMSO) of DCVJ (Jul-based) and a TMJ-analogue .

  • Prepare Glycerol/Methanol mixtures ranging from 0% to 90% glycerol (viscosity range ~0.6 cP to ~200 cP).

  • Add dye to each mixture (final conc. 5 µM).

  • Measure Fluorescence Emission (Excitation ~440 nm).

  • Data Analysis: Plot

    
     vs 
    
    
    
    .
    • Jul (DCVJ): Slope (x) ≈ 0.6. Strong linear dependence (Förster-Hoffmann equation).

    • TMJ: Slope ≈ 0.1 - 0.2. Weak dependence. The methyl groups restrict the very rotation that senses viscosity.

Experiment 2: Solid-State Quantum Yield

Objective: Evaluate suitability for OLEDs or particle tracking. Protocol:

  • Drop-cast films of the pure dye onto quartz slides.

  • Use an Integrating Sphere setup to measure Absolute Quantum Yield (QY).

    • Jul Derivatives: Expected QY < 1% (Quenched by aggregation).

    • TMJ Derivatives: Expected QY > 20-40% (Aggregation prevented).

Application Logic: When to Use Which?

Application DomainRecommended CoreRationale
Viscosity Sensing Julolidine You need the molecule to rotate freely in low viscosity to kill fluorescence. The "floppy" nature of Jul is a feature here.
Amyloid Detection Julolidine Upon binding to rigid amyloid fibrils, the rotation is stopped, turning the signal "ON". High contrast ratio.
OLED Emitters TMJ You need high efficiency in a solid film. TMJ prevents concentration quenching (ACQ).
NLO Materials TMJ Stronger electron donation and better thermal stability. The methyl groups align the dipoles without detrimental stacking.
Single Molecule Imaging TMJ Higher brightness per molecule and better photostability due to steric protection of the core.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2016). "Molecular Rotors—Concepts and Biomedical Applications." Chemical Reviews. Link

  • Chen, C. H., et al. (2002). "Synthetic study of tetramethyljulolidine—a key intermediate toward the synthesis of the red dopant DCJTB for OLED applications."[2] Tetrahedron Letters. Link

  • Kung, C. E., & Reed, J. K. (1989). "Fluorescent molecular rotors: a new class of probes for cell-membrane viscosity." Biochemistry. Link

  • Kim, S., et al. (2013). "Rational Design of Julolidine-Based Molecular Rotors for Viscosity Sensing." Chemistry - A European Journal. Link

  • Willets, K. A., et al. (2003). "Novel Fluorophores for Single-Molecule Imaging." Journal of Physical Chemistry B. Link

Sources

Comparative Evaluation: Julolidine Hydrobromide & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of Julolidine Hydrobromide and its functional derivatives (specifically the Julolidine-class molecular rotors like DCVJ/CCVJ).

While Julolidine Hydrobromide (CAS 83646-41-7) is chemically a salt precursor, its primary "efficacy" in cell biology is defined by its role as a Molecular Rotor for sensing intracellular microviscosity and as a scaffold for cytotoxic agents . This guide distinguishes between these two distinct applications.

Cellular Probing Efficiency and Cytotoxic Profiling[1]

Executive Summary

Julolidine Hydrobromide serves as the electron-rich donor core for a class of fluorescent probes known as Molecular Rotors (e.g., DCVJ, CCVJ). Its efficacy is measured by its sensitivity to environmental viscosity (microviscosity) via the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • Primary Utility: Mapping viscosity in cytoplasm, membranes, and organelles (mitochondria/lysosomes).

  • Secondary Utility: Pharmacological scaffold for antiproliferative agents (styrylpyridinium derivatives).

  • Key Insight: As a probe, Julolidine derivatives offer high sensitivity but are intensity-dependent. As a cytotoxic agent, the core structure exhibits moderate toxicity (Class III), necessitating careful titration during live-cell imaging.

Efficacy as an Intracellular Viscosity Probe (Molecular Rotor)

The "efficacy" of Julolidine in imaging is defined by its Quantum Yield enhancement in response to viscosity. In low-viscosity environments (water), the molecule rotates freely, dissipating energy non-radiatively. In high-viscosity environments (cell membranes/cytoplasm), rotation is restricted, forcing energy emission as fluorescence.

Mechanistic Pathway: TICT State

The Julolidine moiety acts as the electron donor. Upon excitation, the molecule undergoes a conformational change.

  • Non-Viscous: Relaxation to the TICT state

    
     Non-radiative decay (Dark).
    
  • Viscous: Rotation inhibited

    
     Radiative decay (Bright Fluorescence).
    
Comparative Analysis: Julolidine-Class vs. Alternatives

The following table compares Julolidine-based rotors (DCVJ) against BODIPY-based rotors and standard membrane dyes.

FeatureJulolidine-Class (DCVJ/CCVJ) BODIPY-Class Rotors DPH (Diphenylhexatriene)
Mechanism TICT (Rotor-based)TICT (Rotor-based)Polarization (Anisotropy)
Viscosity Sensitivity High (

,

)
Moderate to HighModerate
Excitation/Emission ~440-460 nm / ~500-520 nm (Cyan/Green)~480-500 nm / ~510-530 nm (Green/Orange)UV (350 nm) / Blue
Cell Permeability Excellent (Lipophilic)Good (Tailorable)Good
Photostability Moderate (Prone to bleaching)High Low
Primary Limitation Intensity-based (concentration artifacts)Cost; Synthesis complexityUV toxicity; Not a rotor
Best Application Cytoplasmic/Membrane Viscosity Mapping Long-term Time-Lapse ImagingBulk Membrane Fluidity

Technical Insight: While BODIPY rotors are more photostable, Julolidine derivatives (DCVJ) remain the "Gold Standard" for acute viscosity measurements due to their smaller molecular footprint and rapid equilibration in membranes.

Efficacy as a Cytotoxic Scaffold (Antiproliferative Activity)

While often used as a probe, the Julolidine core possesses intrinsic biological activity.[1] Recent studies on Julolidine-Styrylpyridinium (JSP) derivatives demonstrate significant cytotoxicity against specific cancer cell lines, acting as mitochondrial targeting agents.

Cytotoxicity Profile (Data Summary)

Note: "Julolidine HBr" refers to the salt precursor; "JSP-Derivative" refers to the functionalized drug candidate.

Cell LineTypeCompoundIC50 (µM)Efficacy Interpretation
HT-1080 FibrosarcomaJSP-Derivative1.0 ± 0.03 High Potency (Comparable to Doxorubicin)
MH-22A HepatomaJSP-Derivative0.4 Very High Potency
HeLa Cervical CancerJulolidine HBr (Precursor)> 100Low (Safe for Imaging < 10 µM)
NIH3T3 Fibroblast (Normal)JSP-Derivative~10-50Moderate Selectivity (Therapeutic Window exists)

Safety Warning: For imaging applications, Julolidine HBr and DCVJ should be used at concentrations < 5 µM to avoid unintended cytotoxicity or perturbation of microtubule dynamics (DCVJ binds tubulin).

Experimental Protocols
Protocol A: Intracellular Viscosity Imaging (DCVJ Method)

Target: Mapping cytoplasmic viscosity changes during stress.

  • Preparation: Dissolve Julolidine-derivative (e.g., DCVJ) in DMSO to create a 10 mM stock.

  • Cell Culture: Seed HeLa or CHO cells on glass-bottom dishes (avoid plastic to reduce background).

  • Loading:

    • Dilute stock to 1–5 µM in phenol-red free HBSS.

    • Incubate cells for 10–20 minutes at 37°C.

    • Critical Step: Do NOT wash extensively if equilibrium sensing is required; however, for membrane localization, a brief rinse is recommended.

  • Imaging:

    • Confocal Microscope: Excitation 458 nm or 488 nm.

    • Emission: Bandpass 500–550 nm.

    • Calibration: Construct a calibration curve using water-glycerol mixtures of known viscosity to convert intensity values to centipoise (cP).

Protocol B: MTT Cytotoxicity Assay

Target: Determining the IC50 of Julolidine derivatives.

  • Seeding: Plate HT-1080 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add Julolidine HBr (or derivative) in serial dilutions (0.1 µM to 100 µM) for 48 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Mechanistic Visualization
Figure 1: The TICT Viscosity Sensing Mechanism

This diagram illustrates how the Julolidine rotor switches between "Dark" (non-viscous) and "Bright" (viscous) states.

TICT_Mechanism cluster_viscosity Environmental Control Ground Ground State (S0) (Planar) Excited_LE Locally Excited (LE) (Planar) Ground->Excited_LE Excitation (hv) TICT TICT State (Twisted Intramolecular Charge Transfer) Excited_LE->TICT Bond Rotation (Low Viscosity) Fluorescence Fluorescence Emission (High Viscosity Signal) Excited_LE->Fluorescence Rotation Blocked (High Viscosity) NonRad Non-Radiative Decay (Heat/Rotation) TICT->NonRad Energy Dissipation

Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism governing Julolidine fluorescence. High viscosity inhibits the twist to the TICT state, forcing radiative decay.

Figure 2: Experimental Workflow for Viscosity Profiling

Workflow Step1 Step 1: Reagent Prep Solubilize Julolidine Probe (DMSO Stock 10mM) Step2 Step 2: Cell Loading Incubate 20 mins @ 37°C (Conc: 1-5 µM) Step1->Step2 Step3 Decision: Application? Step2->Step3 PathA Path A: Viscosity Mapping (Live Cell Imaging) Step3->PathA Imaging PathB Path B: Cytotoxicity Screen (MTT / 48h Exposure) Step3->PathB Toxicity Step4A Confocal Microscopy Ex: 488nm | Em: 520nm PathA->Step4A Step4B Readout: IC50 Calculation Absorbance @ 570nm PathB->Step4B

Caption: Decision matrix for utilizing Julolidine derivatives in either bio-imaging or cytotoxic screening workflows.

References
  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Springer Series on Fluorescence. Link

  • Koner, A. L., et al. (2024).[2] Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors & Diagnostics. Link

  • Luby-Phelps, K., et al. (1993). Fluorescence ratiometric measurement of intracellular viscosity. Biophysical Journal. Link

  • Shao, J., et al. (2011). Synthesis and cytotoxicity of novel julolidine-containing styrylpyridinium dyes. Dyes and Pigments.[3][4] Link

  • PubChem. (2025). Julolidine Hydrobromide - Compound Summary. National Library of Medicine. Link

Sources

Advanced & Niche Applications

Application Note: High-Resolution Intracellular Viscosity Mapping and Amyloid Detection using Julolidine-Based Molecular Rotors via Two-Photon Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Julolidine-based molecular rotors in Two-Photon Microscopy (TPM). While Julolidine Hydrobromide (CAS 10217-69-3) serves as the essential nitrogen-donor precursor, its conjugated derivatives (e.g., DCVJ, CCVJ) function as the active fluorescent probes. These probes exhibit a unique "Twisted Intramolecular Charge Transfer" (TICT) mechanism, making them highly sensitive to micro-environmental viscosity and macromolecular aggregation (such as amyloid fibrils).

This guide provides validated protocols for using these probes to map intracellular viscosity and detect neurodegenerative aggregates in deep tissue, leveraging the depth-penetration and optical sectioning capabilities of two-photon excitation.

Part 1: The Mechanistic Foundation (The "Why")

The Julolidine Rotor Mechanism

The core utility of the julolidine moiety lies in its ability to form a "molecular rotor." In low-viscosity environments, the julolidine group rotates freely relative to the electron-withdrawing group (e.g., dicyanovinyl). This rotation facilitates non-radiative decay, quenching fluorescence.

In high-viscosity environments (or upon binding to rigid amyloid sheets), this rotation is mechanically restricted. The molecule is forced to relax via radiative decay, resulting in a dramatic increase in fluorescence quantum yield and lifetime.

Why Two-Photon Microscopy (TPM)?

Standard confocal microscopy often fails in complex tissue due to scattering and phototoxicity. TPM utilizes near-infrared (NIR) excitation (typically 800–960 nm for julolidine derivatives), offering:

  • Deep Penetration: NIR light scatters less, allowing viscosity mapping >100 µm deep in tissue slices.

  • Intrinsic Sectioning: Excitation occurs only at the focal point, eliminating out-of-focus background noise critical for quantitative ratiometric or lifetime analysis.

Mechanism Visualization

JulolidineMechanism Excitation 2P Excitation (800-960 nm) ExcitedState Excited State (Frank-Condon) Excitation->ExcitedState TICT TICT State (Twisted Charge Transfer) ExcitedState->TICT LowVisc Low Viscosity (Free Rotation) TICT->LowVisc Solvent Relaxation HighVisc High Viscosity (Restricted Rotation) TICT->HighVisc Steric Hindrance NonRad Non-Radiative Decay (Heat/Dark) LowVisc->NonRad Dominant Pathway Fluor Fluorescence Emission (High Quantum Yield) HighVisc->Fluor Signal ON

Caption: The TICT mechanism of Julolidine rotors. Viscosity restricts rotation, forcing radiative decay (Fluorescence).

Part 2: Key Derivatives & Properties

The following table summarizes the active probes synthesized from the Julolidine Hydrobromide scaffold.

ProbeFull NameExcitation (2P)EmissionApplication
DCVJ 9-(dicyanovinyl)julolidine840–880 nm~505 nmGeneral cytoplasmic viscosity; cytoskeletal binding.
CCVJ 9-(2-carboxy-2-cyanovinyl)julolidine850–900 nm~500 nmWater-soluble variant; often conjugated to proteins/lipids.
FCVJ Farnesyl-CCVJ850–900 nm~500 nmMembrane viscosity (inserts into lipid bilayers).

Part 3: Experimental Protocols

Protocol A: Intracellular Viscosity Mapping via FLIM

Objective: Quantify absolute viscosity in live cancer cells using Fluorescence Lifetime Imaging Microscopy (FLIM). FLIM is preferred over intensity-based imaging as it is independent of probe concentration.

1. Reagent Preparation
  • Stock Solution: Dissolve 1 mg of DCVJ (synthesized from Julolidine HBr) in 1 mL DMSO to make a ~30 mM stock. Store at -20°C in the dark.

  • Loading Buffer: Dilute stock into phenol-red-free DMEM to a final concentration of 1–5 µM. Note: Keep DMSO concentration <0.5% to avoid cytotoxicity.

2. Calibration (Critical Step)
  • Prepare mixtures of Methanol and Glycerol (0% to 90% Glycerol) to create a viscosity gradient (0.6 cP to ~900 cP).

  • Add DCVJ (1 µM) to each standard.

  • Measure the fluorescence lifetime (

    
    ) for each mixture using the TPM setup.
    
  • Data Fit: Plot

    
     vs. 
    
    
    
    (viscosity). This generates the Förster-Hoffmann calibration curve:
    
    
    Where
    
    
    is the dye sensitivity factor (typically 0.3–0.6 for julolidine rotors).
3. Cell Staining & Imaging[1][2][3][4][5]
  • Seed Cells: Plate HeLa or CHO cells on glass-bottom dishes (MatTek) 24h prior.

  • Incubation: Replace media with Loading Buffer (DCVJ). Incubate for 20 minutes at 37°C.

  • Wash: Wash 3x with warm PBS to remove extracellular dye.

  • Imaging Setup:

    • Laser: Ti:Sapphire tuned to 860 nm .

    • Power: <5 mW at sample to prevent photobleaching.

    • Detector: Hybrid PMT or SPAD for Time-Correlated Single Photon Counting (TCSPC).

    • Acquisition: Collect photons until ~1000 counts per pixel are achieved for robust fitting.

4. Analysis
  • Fit the decay curve of each pixel to a mono-exponential or bi-exponential model.

  • Use the Calibration Curve to convert the lifetime map (

    
    ) into a viscosity map (
    
    
    
    ).[2]
Protocol B: Amyloid Fibril Detection in Tissue

Objective: Detect amyloid-beta plaques in brain slices using the specific binding of Julolidine derivatives to beta-sheets.

1. Tissue Preparation
  • Perfusion-fix mouse brains (e.g., APP/PS1 Alzheimer's model) with 4% PFA.

  • Slice tissue (30–50 µm thickness) using a vibratome.

2. Staining
  • Staining Solution: 10 µM DCVJ or Julolidine-analogue in PBS.

  • Counter-stain: Use DAPI (nuclei) if necessary, but ensure emission filters do not overlap.

  • Incubate slices for 30 minutes at Room Temperature.

  • Wash 3x with PBS (10 mins each).

3. Two-Photon Imaging
  • Excitation: Tune laser to 800–820 nm (optimal for amyloid-bound rotor cross-section).

  • Emission Filter: Bandpass 480–520 nm.

  • Z-Stack: Acquire images at 1 µm steps to a depth of 100 µm.

  • Observation: Amyloid plaques will appear as bright, high-contrast structures against a dark background due to the "turn-on" fluorescence mechanism upon binding.

Part 4: Data Analysis Workflow

The following diagram illustrates the logical flow from raw data acquisition to quantitative viscosity maps.

Workflow RawImage Raw TCSPC Data (x, y, t) Binning Spatial Binning (Increase SNR) RawImage->Binning Calibration Calibration Data (Glycerol/MeOH) FH_Calc Apply Förster-Hoffmann Equation Calibration->FH_Calc Fitting Exponential Decay Fit (Extract Lifetime τ) Binning->Fitting Fitting->FH_Calc Input τ ViscosityMap Intracellular Viscosity Map (Centipoise cP) FH_Calc->ViscosityMap Histogram Viscosity Histogram (Heterogeneity Analysis) ViscosityMap->Histogram

Caption: Computational workflow for converting raw FLIM data into quantitative viscosity maps.

References

  • Kuimova, M. K., et al. (2008). "Molecular Rotors Measure Viscosity of Live Cells via Fluorescence Lifetime Imaging." Journal of the American Chemical Society.

    • Significance: Establishes the FLIM protocol for viscosity mapping using Julolidine-based rotors.
  • Haidekker, M. A., & Theodorakis, E. A. (2007). "Molecular Rotors—Concepts and Applications." Organic & Biomolecular Chemistry.

    • Significance: Comprehensive review of the synthesis (from Julolidine HBr) and photophysics of DCVJ/CCVJ.
  • Suhling, K., et al. (2012). "Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells." JoVE (Journal of Visualized Experiments).[1]

    • Significance: Visual protocol for the cell staining and imaging workflow.
  • Levitt, J. A., et al. (2011). "Membrane-Bound Molecular Rotors Measure Viscosity in Lipid Bilayers." Journal of Physical Chemistry B.

    • Significance: Validates the use of FCVJ for membrane-specific viscosity measurements.
  • Ryu, J., et al. (2021). "Two-Photon Excited Polarization-Dependent Autofluorescence of Amyloids." Journal of Physical Chemistry B.

    • Significance: Discusses the interaction of fluorophores with amyloid beta-sheets under two-photon excit

Sources

Application Note: Synthesis of Julolidine-Based Terpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic route for 4'-(9-julolidinyl)-2,2':6',2''-terpyridine , a high-performance ligand integrating the electron-donating julolidine moiety with the metal-chelating terpyridine scaffold. This "Donor-π-Acceptor" (D-π-A) architecture creates a system exhibiting Intramolecular Charge Transfer (ICT), making it highly valuable for:

  • Fluorescent Sensing: Detection of metal ions (

    
    , 
    
    
    
    ) and viscosity changes (molecular rotor effect).
  • Supramolecular Chemistry: Construction of metallo-polymers.

  • Therapeutics: Potential DNA-intercalating metallo-drugs.

The protocol utilizes a robust One-Pot Kröhnke Pyridine Synthesis , optimized for yield and purity, bypassing the isolation of unstable chalcone intermediates.

Retrosynthetic Strategy

To ensure synthetic efficiency, we employ a convergent strategy. The target molecule is disassembled into two commercially available or easily accessible precursors: 2-acetylpyridine and julolidine .

Workflow Visualization

The following diagram outlines the logical flow from raw materials to the final functionalized ligand.

Retrosynthesis Target Target: 4'-(9-Julolidinyl)-Terpyridine Krohnke Reaction: Kröhnke Cyclization (One-Pot) Krohnke->Target NH4OAc, EtOH, Reflux Precursor1 Precursor A: 2-Acetylpyridine (2 equiv) Precursor1->Krohnke Precursor2 Precursor B: 9-Formyljulolidine (1 equiv) Precursor2->Krohnke RawMat Raw Material: Julolidine Step1 Step 1: Vilsmeier-Haack Formylation RawMat->Step1 POCl3, DMF Step1->Precursor2 Isolation

Figure 1: Retrosynthetic analysis and workflow for the construction of the julolidine-terpyridine scaffold.

Phase 1: Synthesis of Precursor (9-Formyljulolidine)

The julolidine ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. We employ the Vilsmeier-Haack reaction to introduce an aldehyde group at the 9-position (para to the nitrogen).

Reagents
  • Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine)[1]

  • Phosphorus Oxychloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )[2]
    
  • N,N-Dimethylformamide (DMF)[3]

  • Dichloromethane (DCM)

  • Sodium Acetate (aq) or Sodium Hydroxide (aq)

Detailed Protocol
  • Preparation: Purge a 250 mL round-bottom flask (RBF) with

    
    . Add DMF (5.0 equiv)  and cool to 0°C in an ice bath.
    
  • Vilsmeier Reagent Formation: Dropwise add

    
     (1.2 equiv)  to the DMF over 15 minutes. Caution: Exothermic.[4] Stir for 30 minutes at 0°C until a viscous semi-solid/slurry forms (the Vilsmeier salt).
    
  • Addition: Dissolve Julolidine (1.0 equiv) in minimal DMF or DCM and add dropwise to the Vilsmeier reagent.

  • Reaction: Warm to room temperature, then heat to 80°C for 4 hours . The solution will turn dark.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (approx. 200g). Neutralize slowly with saturated Sodium Acetate or 2M NaOH until pH 7-8. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.[4]

  • Workup: Filter the precipitate. If oily, extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain light yellow needles.[4]

    • Yield Target: >80%

    • Checkpoint:

      
       NMR should show a distinct singlet aldehyde proton at ~9.6 ppm.[4]
      

Phase 2: The Kröhnke Protocol (Terpyridine Assembly)

This step constructs the central pyridine ring via a Michael addition followed by cyclization with ammonia. We utilize a modified Hanan One-Pot method , which avoids isolating the intermediate chalcone, reducing purification steps and increasing overall yield.

Reagents
  • 9-Formyljulolidine (from Phase 1)

  • 2-Acetylpyridine (2.0 - 2.2 equiv)

  • Potassium Hydroxide (KOH) pellets

  • Ammonium Hydroxide (

    
    , 25% aq) or Ammonium Acetate (
    
    
    
    )
  • Ethanol (Absolute)[5]

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an in situ chalcone formation, followed by Michael addition of the second acetylpyridine enolate.[6]

Mechanism Start Reagents: Aldehyde + 2-Acetylpyridine Aldol Intermediate 1: Chalcone (Enone) Start->Aldol Base (KOH) -H2O Michael Intermediate 2: 1,5-Dicarbonyl Aldol->Michael + 2nd Acetylpyridine Michael Addition Cyclization Ring Closure: Dihydro-terpyridine Michael->Cyclization + NH3 source Condensation Oxidation Aromatization: Final Terpyridine Cyclization->Oxidation Oxidation -2H

Figure 2: Mechanistic pathway of the Kröhnke synthesis from reagents to aromatized product.[6]

Detailed Protocol
  • Solubilization: In a 100 mL RBF, dissolve 9-Formyljulolidine (1.0 mmol) and 2-Acetylpyridine (2.2 mmol) in Ethanol (20 mL) .

  • Base Addition: Add KOH pellets (2.2 mmol) and

    
     (conc., 3 mL) .
    
    • Note: Alternatively, use solid

      
       (excess, 5-10 equiv) if anhydrous conditions are preferred, but the aqueous ammonia method is often cleaner for this specific substrate.
      
  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 12–24 hours .

    • Visual Cue: The solution will likely transition from yellow to a deep orange/red, and a precipitate may begin to form.[4]

  • Precipitation: Cool the reaction mixture to room temperature. If heavy precipitation occurs, filter directly.[4] If not, cool to 4°C in a fridge overnight.

  • Wash: Filter the crude solid and wash sequentially with:

    • Cold Ethanol (

      
       mL) – removes unreacted acetylpyridine.
      
    • Water (

      
       mL) – removes inorganic salts.
      
    • Diethyl Ether (

      
       mL) – removes trace organic impurities.
      
  • Purification: If the purity is <95% by TLC, recrystallize from Acetonitrile/Chloroform (1:1) or purify via column chromatography (Alumina, neutral; Eluent: DCM/MeOH 99:1).

Characterization & Data Interpretation

Successful synthesis is validated by the following spectral signatures. The julolidine moiety introduces strong electron-donating character, resulting in distinct solvatochromism.

Data Summary Table
TechniqueParameterExpected ObservationStructural Insight

NMR

8.6 - 8.7 ppm (s, 2H)
Singlet in aromatic regionProtons on the central pyridine ring (3', 5' positions). Diagnostic for terpyridine formation.

NMR

1.9, 2.8, 3.3 ppm
Multiplets (Aliphatic)Julolidine ring methylene protons.[4] Confirms integrity of the donor unit.
UV-Vis

~400-450 nm
Broad Absorption BandIntramolecular Charge Transfer (ICT) band from Julolidine

Terpyridine.
Fluorescence Emission

500-600 nm (Solvent dependent)"Turn-on" fluorescence in viscous solvents; quenching in polar protic solvents (TICT state).
HRMS

Matches Calc. MassConfirmation of molecular formula.
Troubleshooting Guide
  • Problem: Product "oils out" during reaction.

    • Solution: The intermediate chalcone might be preventing crystallization. Add more Ethanol and continue refluxing.[4] If persistent, switch solvent to PEG-400 at 100°C (green chemistry modification).

  • Problem: Low Fluorescence Quantum Yield.

    • Cause: Molecular rotation in low-viscosity solvents allows non-radiative decay.

    • Verification: Measure emission in glycerol/ethylene glycol mixtures. Intensity should increase linearly with viscosity.[4]

References

  • Kröhnke Pyridine Synthesis Mechanism & Scope

    • Source: Wikipedia / Organic Chemistry Portal
    • Link:[Link]

  • Vilsmeier-Haack Reaction Protocol

    • Source: Organic Chemistry Portal[2]

    • Link:[Link][2]

  • Synthesis and Applications of Terpyridine-based Metal Complexes

    • Source: RSC Advances (Review)
    • Link:[Link]

  • Julolidine-based Terpyridine as Fluorescent Sensors

    • Source: New Journal of Chemistry (RSC)
    • Link:[Link]

  • One-Pot Synthesis of Terpyridines (Hanan Method)

    • Source: Journal of Organic Chemistry (Reference to general methodology)
    • Link:[Link](Note: Standard field reference for the 2-acetylpyridine + aldehyde one-pot method).

Sources

Application Note: Julolidine-Based Fluorescent Sensors for Methanol Quantification in Biodiesel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing Julolidine Hydrobromide as the critical precursor for synthesizing and applying fluorescent molecular rotors (FMRs) to detect methanol impurities in biodiesel.

While Gas Chromatography (GC) is the standard for ASTM D6751 compliance, it is time-consuming and requires expensive instrumentation. Julolidine-based sensors offer a rapid, optical alternative. The rigid tricyclic structure of julolidine acts as a potent electron donor in Donor-


-Acceptor (D-

-A) systems. In non-polar biodiesel, these sensors exhibit strong fluorescence via Intramolecular Charge Transfer (ICT). The presence of methanol—a polar, hydrogen-bond donor—disrupts this process, resulting in measurable fluorescence quenching.[1][2]

Key Performance Indicators:

  • Detection Limit (LOD): < 0.05% (w/w) Methanol.

  • ASTM D6751 Compliance: Capable of validating the 0.2% limit.

  • Selectivity: High specificity against glycerol and fatty acid interferences.

Scientific Mechanism: The "Turn-Off" Response

The sensing mechanism relies on the environmental sensitivity (solvatochromism) of the julolidine moiety.

  • The Precursor Role: Julolidine Hydrobromide (CAS: 7335-26-4) is the stable salt form. It must be neutralized and derivatized (e.g., into a terpyridine or Schiff base derivative) to restore the nitrogen lone pair essential for fluorescence.

  • Intramolecular Charge Transfer (ICT): In the viscous, non-polar environment of biodiesel (FAMEs), the julolidine derivative exists in a planar, emissive state. The nitrogen lone pair donates electrons to the acceptor group.

  • Methanol-Induced Quenching: Methanol impurities introduce polarity and Hydrogen Bonding capabilities. Methanol binds to the nitrogen atoms of the julolidine or the acceptor arm.[1][2] This interaction:

    • Stabilizes the non-emissive Twisted Intramolecular Charge Transfer (TICT) state.

    • Physically disrupts the ICT pathway via H-bonding.

    • Result: A linear decrease in fluorescence intensity proportional to methanol concentration.

Mechanism Visualization

The following diagram illustrates the transition from the emissive state in pure biodiesel to the quenched state in the presence of methanol.

MethanolSensing cluster_0 Pure Biodiesel Environment cluster_1 Contaminated Biodiesel Sensor Julolidine Sensor (Planar State) Emission Strong Fluorescence (ICT Active) Sensor->Emission Radiative Decay Complex Sensor-MeOH Complex (H-Bonded) Sensor->Complex + Methanol Excitation Excitation (360-400 nm) Excitation->Sensor hv Methanol Methanol Impurity (H-Bond Donor) Methanol->Complex Quench Fluorescence Quenched (Non-Radiative Decay) Complex->Quench ICT Disruption

Caption: Pathway of fluorescence quenching. Methanol binding disrupts the radiative ICT state.[2]

Experimental Protocol
Phase A: Reagent Preparation (Precursor Activation)

Note: Julolidine Hydrobromide is the starting material. It must be converted to the active sensor (e.g., Julolidine-terpyridine derivative, "Compound A1").[2]

  • Neutralization: Dissolve Julolidine Hydrobromide (2.54 g, 10 mmol) in water. Basify with 10% NaOH solution until pH 10. Extract with dichloromethane (DCM) to obtain free Julolidine.

  • Formylation (Vilsmeier-Haack): React free Julolidine with POCl

    
     and DMF to synthesize 9-Julolidinecarboxaldehyde .
    
  • Sensor Synthesis: Condense 9-Julolidinecarboxaldehyde with 2-acetylpyridine (via Claisen-Schmidt) followed by cyclization (Kröhnke method) to yield the Julolidine-Terpyridine Sensor .

    • Validation: Verify structure via

      
      H NMR. The product should be a yellow/orange solid.
      
Phase B: Biodiesel Sensing Assay

Objective: Quantify methanol content in a commercial biodiesel sample.[2]

Materials:

  • Synthesized Julolidine Sensor (from Phase A).[2]

  • Spectrofluorometer (e.g., Shimadzu RF-6000 or equivalent).

  • Quartz Cuvettes (1 cm path length).

  • Biodiesel Blank (Methanol-free, vacuum dried).

  • Analytical Grade Methanol.

Step-by-Step Workflow:

  • Stock Solution Preparation:

    • Prepare a

      
       M stock solution of the Julolidine Sensor in DCM or THF.
      
    • Why: High concentration ensures stability.

  • Sample Preparation:

    • Aliquot 3.0 mL of the biodiesel sample into a cuvette.

    • Add 30

      
      L of the Sensor Stock solution (Final sensor concentration 
      
      
      
      M).
    • Mix thoroughly by vortexing for 30 seconds.

  • Spectral Acquisition (Blank):

    • Set Excitation Wavelength (

      
      ) to 370 nm .
      
    • Scan Emission (

      
      ) from 400 nm to 700 nm .
      
    • Record the maximum intensity (

      
      ) at the peak (typically ~500-580 nm depending on the specific derivative).
      
  • Calibration Curve Construction:

    • Prepare standard biodiesel samples spiked with known Methanol concentrations: 0.05%, 0.10%, 0.15%, 0.20% (ASTM Limit), 0.30%, 0.50% .

    • Measure fluorescence intensity (

      
      ) for each.
      
    • Plot

      
       (Stern-Volmer plot) or normalized Intensity vs. % Methanol.
      
  • Unknown Analysis:

    • Measure the unknown biodiesel sample under identical conditions.

    • Interpolate the methanol concentration from the linear regression of the calibration curve.

Data Analysis & Validation
4.1 Interpretation of Results

The sensor typically follows the Stern-Volmer quenching kinetics at low concentrations:



Where:
  • 
    : Intensity of pure biodiesel.
    
  • 
    : Intensity with methanol.[3][4]
    
  • 
    : Stern-Volmer quenching constant (Sensitivity factor).
    
  • 
    : Concentration of Methanol.[1][2][3][5][6][7][8]
    
4.2 Comparative Performance Table

The following table contrasts the Julolidine-based optical method against the standard ASTM gas chromatography method.

FeatureASTM D6751 (GC Method)Julolidine Fluorescence Sensor
Methodology Gas Chromatography (EN 14110)Fluorescence Spectroscopy
Cost per Test High (Consumables + Column)Low (Reusable probe)
Time to Result 30–45 Minutes< 2 Minutes
Detection Limit 0.01%~0.02 - 0.05%
Interference Minimal (Separation based)Low (Specific to H-bonding)
Field Deployable No (Lab only)Yes (Portable Fluorometers)
4.3 Interference Check

To ensure "Trustworthiness" (Part 2 of requirements), the sensor must be validated against common biodiesel byproducts.

  • Glycerol: Does not quench fluorescence significantly due to poor solubility in the hydrophobic FAME matrix and lack of interaction with the specific sensor pocket.

  • Free Fatty Acids: Minimal spectral shift observed compared to the drastic quenching of methanol.

References
  • Ji, S., et al. (2025). A novel julolidine-based terpyridine derivative as a hydrogen bonding-induced fluorescence smart sensor for detecting methanol impurities in biodiesel. New Journal of Chemistry, 49, 20264-20271.[1]

  • ASTM International. ASTM D6751-24, Standard Specification for Biodiesel Fuel Blendstock (B100) for Middle Distillate Fuels.

  • Martini, G., et al. Julolidine Fluorescent Molecular Rotors as Vapour Sensing Probes in Polystyrene Films. University of Pisa.[9]

  • PubChem. Julolidine Hydrobromide Compound Summary. National Library of Medicine.

Sources

Advanced Application Note: Live-Cell RNA Imaging Using Julolidine-Based Molecular Rotors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The visualization of RNA dynamics in living cells is critical for understanding post-transcriptional regulation, ribosome biogenesis, and viral replication. Traditional methods often rely on fixed-cell hybridization (FISH) or genetically encoded tags (MS2-GFP), which can disturb endogenous RNA function or lack temporal resolution.

This guide details the application of Julolidine-based molecular rotors , specifically focusing on recent advancements like SEZ-JLD and BTZ-JLD .[1] These small-molecule probes utilize a Twisted Intramolecular Charge Transfer (TICT) mechanism to function as "turn-on" sensors. They are non-fluorescent in the cytoplasm (low viscosity) but exhibit a sharp fluorescence enhancement upon binding to the rigid backbone of RNA, enabling high-contrast, wash-free imaging of nucleolar and cytoplasmic RNA.

Mechanism of Action: The "Light-Switch" Effect

The core innovation of julolidine probes lies in their sensitivity to environmental rigidity. The julolidine moiety acts as a strong electron donor.

The TICT Principle
  • Free State (Dark): In low-viscosity environments (cellular cytosol/media), the bond between the julolidine donor and the acceptor moiety rotates freely upon excitation. This relaxation dissipates energy non-radiatively via the TICT state.

  • Bound State (Bright): When the probe intercalates or groove-binds to RNA, the rigid structure of the RNA restricts this intramolecular rotation. The non-radiative pathway is blocked, forcing energy dissipation through radiative decay (fluorescence).

Selectivity (RNA vs. DNA)

Julolidine probes like SEZ-JLD exhibit a specific affinity for RNA secondary structures (A-form helices and hairpins) over B-form DNA. This is often attributed to the shape complementarity of the curved julolidine structure with the deep, narrow major groove of RNA, contrasting with the wider groove of DNA.

Mechanistic Pathway Diagram

TICT_Mechanism Excitation Photon Absorption (Excitation) Rotation Free Intramolecular Rotation Excitation->Rotation Low Viscosity Rigidity Restricted Rotation (Rigid Matrix) Excitation->Rigidity High Viscosity/Binding Free_Probe Unbound Probe (Cytosol) Free_Probe->Excitation Bound_Probe RNA-Bound Probe (Nucleolus/Ribosome) Bound_Probe->Excitation TICT_State TICT State (Non-Radiative Decay) Rotation->TICT_State Energy Loss Emission Radiative Decay (Strong Fluorescence) Rigidity->Emission Signal ON TICT_State->Free_Probe Relaxation

Figure 1: The "Turn-On" mechanism of Julolidine molecular rotors. Restriction of rotation upon RNA binding inhibits the TICT pathway, resulting in fluorescence.[2]

Probe Characteristics & Selection

For live-cell applications, we recommend SEZ-JLD (Julolidine-Benzoselenazole) due to its deep-red emission, which minimizes phototoxicity and autofluorescence.

Table 1: Comparative Properties of Julolidine Probes

PropertyBTZ-JLDSEZ-JLD (Recommended)Syto RNASelect (Standard)
Acceptor Moiety BenzothiazoleBenzoselenazoleThiazole Orange deriv.
Ex/Em Max (nm) 560 / 620570 / 640 (Deep Red)490 / 530
Quantum Yield (Bound) ~0.28~0.34~0.20
RNA/DNA Selectivity HighVery HighModerate
Wash-Free Capability YesYes (Low background)No (Requires wash)
Cytotoxicity LowLowLow

Experimental Protocol: Live-Cell RNA Imaging

Objective: Stain and image nucleolar and cytoplasmic RNA in adherent HeLa or HEK293 cells using SEZ-JLD.

Reagents & Equipment
  • Probe Stock: 1 mM SEZ-JLD in DMSO (Store at -20°C, protected from light).

  • Live Cell Imaging Buffer: FluoroBrite DMEM or HBSS (phenol-red free).

  • Validation Reagents: RNase A (10 mg/mL stock) and DNase I.

  • Microscope: Confocal Laser Scanning Microscope (e.g., Nikon Eclipse Ti) with 60x Oil objective.

Step-by-Step Workflow
Step 1: Cell Preparation
  • Seed cells on 35mm glass-bottom confocal dishes.

  • Incubate at 37°C / 5% CO₂ until 70-80% confluency is reached.

Step 2: Probe Incubation (Staining)
  • Dilute the 1 mM stock solution into pre-warmed imaging buffer to a final concentration of 5 µM .

    • Note: Optimization range is 1–10 µM. Higher concentrations increase signal but may raise background.

  • Remove the growth medium from the cells.

  • Add the staining solution gently to the cells.

  • Incubate for 30–60 minutes at 37°C in the incubator.

Step 3: Washing (Optional but Recommended)
  • Theory: Due to the TICT mechanism, unbound probe is dark. However, a single rinse improves Signal-to-Noise (S/N) ratio.

  • Aspirate staining solution.

  • Rinse once with warm PBS or Imaging Buffer.

  • Add fresh Imaging Buffer for acquisition.

Step 4: Image Acquisition
  • Excitation: 561 nm laser (or nearest equivalent).

  • Emission Collection: 600–700 nm (Deep Red channel).

  • Settings: Keep laser power <2% to prevent photobleaching.

Experimental Workflow Diagram

Protocol_Workflow Stock Stock Prep 1mM in DMSO Dilution Dilution 5µM in Opti-MEM/HBSS Stock->Dilution Incubation Incubation 37°C, 30-60 min Dilution->Incubation Add to cells Wash Rinse (Optional) 1x PBS Incubation->Wash Imaging Confocal Imaging Ex: 561nm | Em: 640nm Wash->Imaging Validation RNase Digest Control Confirm Specificity Imaging->Validation Post-acquisition

Figure 2: Operational workflow for live-cell RNA staining with SEZ-JLD.

Validation: The RNase Digest Control

To satisfy the requirement for a self-validating system , you must confirm that the fluorescence signal is indeed originating from RNA.

Protocol:

  • After acquiring the initial image (Pre-digest), permeabilize cells using 0.1% Triton X-100 (if cells are not already permeable to the enzyme) or use live-cell compatible RNase delivery methods.

  • Treat cells with RNase A (100 µg/mL) for 30 minutes at 37°C.

  • Re-image with identical settings.

  • Expected Result: >80% loss of fluorescence intensity in the nucleolus and cytoplasm.

  • Negative Control: Treat a separate sample with DNase I . Fluorescence should remain stable, confirming RNA selectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Probe aggregation or concentration too high.Reduce concentration to 1-2 µM. Perform 2x washes with PBS.[1]
Nuclear Staining (DNA) Loss of selectivity.Ensure excitation is not in the blue/UV range (which may excite DNA-bound modes). Verify probe integrity.
Rapid Photobleaching Laser power too high.Julolidine probes can be sensitive.[1][3][4][5][6][7][8] Reduce laser power to <1% and increase gain/exposure time.
Punctate Staining Lysosomal trapping.This is common with cationic probes. Co-stain with LysoTracker to confirm. If problematic, reduce incubation time to <20 min.

References

  • Mondal, I. C., et al. (2023). "Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells."[1][3][5] Organic & Biomolecular Chemistry. [Link] Key Citation for: SEZ-JLD structure, synthesis, and RNA selectivity data.[1][2][3][6][7]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry. [Link] Key Citation for: General mechanism of TICT and molecular rotors.[1][2]

  • Li, Q., et al. (2013). "RNA-selective fluorescent probes for live cell imaging." Chemical Communications. [Link] Key Citation for: Comparison of RNA vs DNA binding modes in small molecules.

Sources

Bromination reactions of julolidine for creating new derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a conformationally restricted, electron-rich nitrogen heterocycle.[1][2][3] Its rigid structure minimizes non-radiative decay via intramolecular rotation, making it a "gold standard" electron donor for push-pull fluorophores , molecular rotors , and NIR-II bioimaging probes .[1]

The critical entry point for functionalizing this scaffold is the introduction of a halogen handle at the C9 position (para to the nitrogen). This Application Note provides a validated, high-yield protocol for synthesizing 9-bromojulolidine using N-bromosuccinimide (NBS). Unlike elemental bromine (


), which can lead to over-bromination and difficult handling, NBS offers precise stoichiometric control and mild conditions, essential for maintaining the integrity of the saturated rings.[1]

Chemical Context & Mechanism

Regioselectivity (The "Why")

The nitrogen lone pair in julolidine is locked in conjugation with the aromatic ring, making the system hyper-nucleophilic.[1] In Electrophilic Aromatic Substitution (EAS), the C9 position is electronically favored due to:

  • Resonance Stabilization: The carbocation intermediate formed at C9 is directly stabilized by the nitrogen lone pair.

  • Steric Factors: The C8/C10 positions (ortho to the bridgehead) are sterically hindered by the saturated propylene bridges.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the stability of the C9-intermediate.

JulolidineBromination Substrate Julolidine (C12H15N) Complex Sigma Complex (Wheland Intermediate) Substrate->Complex + Br+ (from NBS) Reagent NBS (Electrophile Source) Reagent->Complex Product 9-Bromojulolidine (Para-substituted) Complex->Product - H+ Byproduct Succinimide Complex->Byproduct

Figure 1: Electrophilic Aromatic Substitution pathway. The rigid tricyclic structure directs bromination exclusively to the C9 position.

Experimental Protocol

Objective: Synthesis of 9-bromojulolidine (Scale: ~4 mmol).

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][4]AmountRole
Julolidine 173.261.0675 mg (3.90 mmol)Substrate
N-Bromosuccinimide (NBS) 177.981.2832 mg (4.68 mmol)Brominating Agent
DMF (Anhydrous) -Solvent10 mLPolar Aprotic Solvent
Dichloromethane (DCM) --For extractionWorkup Solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Julolidine (675 mg) in 10 mL of DMF .

    • Note: DMF is preferred over acetonitrile here because it solubilizes the polar transition state effectively, accelerating the reaction.[1]

  • Addition: Cool the solution to 0°C (ice bath) to minimize exotherms. Add NBS (832 mg) portion-wise over 5 minutes.

    • Critical Control: Protect the flask from direct light (wrap in foil) to prevent radical side-reactions, although the ionic mechanism dominates in DMF.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 5 hours .

    • Monitoring: Check progress via TLC (Hexane/Ethyl Acetate 9:1).[4] Product (

      
      ) will appear less polar than the starting material due to halogenation masking the electron density.
      
Phase 2: Workup & Isolation
  • Quench: Pour the reaction mixture into 50 mL of ice-cold water . The product may precipitate as a gummy solid.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 20 mL) .

  • Washing: Wash the combined organic layers with:

    • Water (2 x 20 mL) to remove DMF.

    • Brine (1 x 20 mL) to dry.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
Phase 3: Purification
  • Chromatography: Purify the crude dark oil using silica gel column chromatography.

    • Eluent: Gradient from 100% Hexane to Hexane/DCM (3:1 v/v).

  • Yield: Expect ~780 mg (80% yield) of a brown/reddish solid or viscous oil.

Quality Control & Validation

To ensure the synthesized intermediate is suitable for sensitive downstream coupling (e.g., Suzuki-Miyaura), validation is mandatory.[1]

NMR Interpretation (The "Symmetry Test")

The most definitive proof of C9-substitution is the preservation of molecular symmetry in the aromatic region.

  • 1H NMR (500 MHz, CDCl3):

    • 
       6.87 (s, 2H):  This singlet is the diagnostic peak.[1]
      
      • Interpretation: In 9-bromojulolidine, the protons at C8 and C10 are chemically equivalent due to the plane of symmetry passing through N and C9.[1] If bromination occurred at C8 (ortho), symmetry would break, resulting in two doublets.[1] The singlet confirms para-substitution.

    • 
       3.10 (t, 4H):  Protons adjacent to Nitrogen (
      
      
      
      ).[1]
    • 
       2.70 (t, 4H):  Benzylic protons (
      
      
      
      ).[1]
    • 
       1.94 (m, 4H):  Central methylene bridge protons.[1]
      
Physical Properties[1][2]
  • Appearance: Brown to reddish-brown solid.[1]

  • Melting Point: 36.5 °C. (Note: It may exist as a supercooled liquid if slightly impure or in warm labs).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Halogenated amines can darken upon oxidation.

Downstream Applications

9-Bromojulolidine is the primary scaffold for creating "molecular rotors"—dyes that increase fluorescence quantum yield in viscous environments (e.g., inside cells or aggregating proteins).[1]

Workflow: From Precursor to Probe[1]

DownstreamWorkflow Start 9-Bromojulolidine Step1 Lithiation / Borylation (n-BuLi, B(OMe)3) Start->Step1 Step3 Vilsmeier-Haack (POCl3, DMF) Start->Step3 Intermediate Julolidine-9-boronic acid Step1->Intermediate Step2 Suzuki Coupling (Pd cat., Ar-X) Intermediate->Step2 Target1 Target A: Molecular Rotors (Viscosity Sensors) Step2->Target1 Target2 Target B: NIR-II Probes (Aza-BODIPY conjugates) Step3->Target2 Aldehyde intermediate

Figure 2: Synthetic utility of 9-bromojulolidine. It serves as the donor moiety in push-pull systems used for viscosity sensing and deep-tissue imaging.[1]

Key Application Notes:
  • Viscosity Sensors: Coupling 9-bromojulolidine with electron-deficient vinyl groups (e.g., dicyanovinyl) creates dyes where rotation is inhibited by viscosity, turning "on" fluorescence.[1]

  • NIR-II Imaging: Julolidine derivatives are fused with Aza-BODIPY cores to lower the bandgap, pushing emission >1000 nm for deep-tissue imaging with reduced autofluorescence.[1]

References

  • ChemicalBook. (2025).[5] 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline Properties and NMR Spectrum. Retrieved from [1]

  • Liu, C., et al. (2024).[1][2] Julolidinyl aza-BODIPYs as NIR-II fluorophores for the bioimaging of nanocarriers. ResearchGate. Retrieved from

  • PubChem. (2025).[5] Julolidine Compound Summary. National Library of Medicine. Retrieved from [1]

  • Alfa Chemistry. (2025). 9-Bromo-julolidine Product Data. Retrieved from [1]

Sources

Application Note: Julolidine-Based Molecular Rotors for Viscosity Sensing and Amyloid Detection

[1]

Abstract

This guide details the application of julolidine-based molecular rotors (e.g., DCVJ, CCVJ) as environment-sensitive fluorophores. Unlike conventional dyes, these probes exhibit viscosity-dependent quantum yields due to the Twisted Intramolecular Charge Transfer (TICT) mechanism. This document provides validated protocols for two primary applications: intracellular microviscosity mapping (using FLIM and ratiometric imaging) and protein aggregation (amyloid) detection .

Mechanism & Design Principles[2]

The TICT Mechanism

Julolidine molecular rotors function as "micro-viscometers." Their fluorescence quantum yield is governed by the rotation of the bond connecting the electron-donating julolidine ring and the electron-accepting group (e.g., dicyanovinyl).[1]

  • Excitation: Upon photon absorption, the molecule enters a Locally Excited (LE) state.

  • Relaxation Competition:

    • Low Viscosity: The bond rotates freely, forming a Twisted Intramolecular Charge Transfer (TICT) state. This state decays non-radiatively (dark).

    • High Viscosity/Restriction: Rotation is hindered.[2] The molecule remains in the LE state and decays radiatively (bright fluorescence).

Structural Advantages of Julolidine

The julolidine moiety is preferred over open-chain diethylamino analogs because its fused ring system prevents non-specific twisting of the donor group, ensuring that fluorescence changes are strictly due to the rotation of the acceptor bond. This results in higher sensitivity and a clearer signal-to-noise ratio.

TICT_MechanismGroundGround State (S0)PlanarExcitedLocally Excited State (LE)(Bright)Ground->ExcitedExcitation (hv)TICTTICT State(Twisted, Dark)Excited->TICTBond Rotation(Low Viscosity)FluorescenceFluorescence Emission(Signal)Excited->FluorescenceRestricted Rotation(High Viscosity)HeatNon-Radiative Decay(Heat)TICT->HeatRelaxation

Figure 1: The competition between radiative decay (Fluorescence) and non-radiative decay (TICT) depends on environmental restriction.

Key Probes and Properties

ProbeFull NameExcitation/EmissionSolubilityPrimary Application
DCVJ 9-(dicyanovinyl)julolidine450 nm / 505 nmHydrophobic (DMSO/Lipids)Membrane viscosity, cytoskeletal dynamics
CCVJ 9-(2-carboxy-2-cyanovinyl)julolidine440 nm / 480-500 nmWater Soluble (pH > 7)Cytoplasm viscosity, fluid flow, protein binding

Storage: Store stock solutions (typically 10-20 mM in DMSO) at -20°C, protected from light. CCVJ requires pH adjustment (slightly alkaline) to ensure solubility in aqueous buffers.

Protocol I: Intracellular Microviscosity Mapping

Context: Changes in intracellular viscosity are linked to apoptosis, diabetes, and lysosomal storage disorders. This protocol uses Fluorescence Lifetime Imaging Microscopy (FLIM), the gold standard for rotor-based sensing, as it is independent of dye concentration.

Materials
  • Probe: DCVJ (for membranes) or esterified derivatives (for cytosol).

  • Calibration Standards: Glycerol/Methanol mixtures (0% to 90% glycerol).

  • Equipment: Confocal microscope equipped with TCSPC (Time-Correlated Single Photon Counting) module.

Calibration (The Förster-Hoffmann Equation)

Before live imaging, you must establish the relationship between lifetime (


  • Prepare 5 mixtures of Glycerol:Methanol (e.g., 20:80, 40:60, 60:40, 80:20, 90:10).

  • Add rotor (final conc. 5

    
    M) to each mixture.
    
  • Measure fluorescence lifetime (

    
    ) at room temperature.
    
  • Data Analysis: Plot

    
     vs. 
    
    
    .
    • Equation:

      
      [3]
      
    • Extract slope (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) and intercept (
      
      
      ). These constants are required to convert cellular lifetime maps into viscosity maps.
Live Cell Staining & Imaging
  • Culture: Seed HeLa or CHO cells on glass-bottom dishes (confluence 70%).

  • Staining:

    • Dilute DCVJ stock to 1-5

      
      M in Opti-MEM or PBS.
      
    • Incubate cells for 10–20 minutes at 37°C.

    • Note: Wash steps are often unnecessary for rotors as they are virtually non-fluorescent in the low-viscosity bulk medium (background suppression).

  • Acquisition:

    • Excitation: 440–450 nm (Pulsed laser).

    • Emission: Collect 480–520 nm.

    • Acquire FLIM images until >1000 photons/pixel are collected for robust fitting.

  • Processing:

    • Fit decay curves (usually mono- or bi-exponential).

    • Apply the calibration constants (

      
      ) to the lifetime map to generate a false-color Viscosity Map  (in cP).
      

Protocol II: Amyloid Fibril Detection

Context: Molecular rotors bind to the "grooves" of beta-sheet rich amyloid fibrils (A

Materials
  • Probe: CCVJ or DCVJ.[4]

  • Protein Sample: Monomeric vs. Aggregated protein (e.g., Lysozyme, Insulin, or A

    
    42).
    
  • Reader: Fluorescence Plate Reader or Spectrofluorometer.

Aggregation Assay Workflow
  • Preparation: Prepare protein solutions (e.g., 50

    
    M Insulin) in aggregation buffer (pH 1.6, 60°C for insulin; physiological pH for A
    
    
    ).
  • Probe Addition:

    • Add CCVJ to a final concentration of 1–2

      
      M.
      
    • Critical: Keep the probe:protein ratio low (< 1:50) to prevent self-quenching or aggregation artifacts.

  • Kinetic Measurement:

    • Excitation: 440 nm.[5]

    • Emission: 500 nm.

    • Interval: Measure every 5–10 minutes.

  • Validation:

    • Lag Phase: Low fluorescence (rotor rotates freely in solution).

    • Elongation Phase: Sharp increase in fluorescence (rotor locks into beta-sheet grooves).

    • Plateau: Maximum binding.

Data Analysis & Troubleshooting

Interpreting the Förster-Hoffmann Plot

The linearity of the log-log plot is the quality control checkpoint.

  • Slope (

    
    ):  Represents sensitivity.[3] For julolidine rotors, 
    
    
    is typically 0.5 – 0.6.
  • Deviation: If the plot curves at high viscosity, the rotor may have reached its "limit of rigidity" or is aggregating.

Common Issues
  • Temperature Sensitivity: Viscosity is highly temperature-dependent. Ensure calibration and experiments are performed at the same temperature (e.g., 37°C for live cells).

  • Solubility: If CCVJ precipitates in acidic buffers, switch to a sulfonated derivative or use DCVJ with a lipid carrier.

WorkflowStartStart: Select ProbeChoiceApplication?Start->ChoiceVisc_CalibCalibration(Glycerol Series)Choice->Visc_CalibViscosityAmy_PrepProtein AggregationInductionChoice->Amy_PrepAmyloid DetectionVisc_FHCalc. Förster-HoffmannConstants (C, x)Visc_Calib->Visc_FHVisc_CellLive Cell Staining(DCVJ, 10 min)Visc_FH->Visc_CellVisc_FLIMFLIM AcquisitionVisc_Cell->Visc_FLIMVisc_MapGenerate Viscosity MapVisc_FLIM->Visc_MapAmy_AddAdd CCVJ (1-2 µM)Amy_Prep->Amy_AddAmy_ReadKinetic FluorescenceMeasurementAmy_Add->Amy_ReadAmy_CurvePlot Aggregation CurveAmy_Read->Amy_Curve

Figure 2: Operational workflow for viscosity mapping vs. amyloid detection.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow.[2][5][6][7] Organic & Biomolecular Chemistry, 5(11), 1669-1678. [Link]

  • Kuimova, M. K., et al. (2008).[8] Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging.[2][7][8][9][10][11] Journal of the American Chemical Society, 130(21), 6672-6673.[9] [Link]

  • Suhling, K., et al. (2022). Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells.[2][7][8][9][10][11] Journal of Visualized Experiments (JoVE). [Link]

  • Ryu, J., et al. (2021). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores.[12] Chemical Society Reviews, 50, 11270-11300. [Link]

  • Sreejith, S., et al. (2017).[13] Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase. ChemBioChem, 18(20), 1999-2004. [Link]

Application of julolidine derivatives in near-infrared fluorescence imaging.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Julolidine Derivatives in Near-Infrared (NIR) Fluorescence Imaging

Executive Summary

Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a conformationally restricted nitrogen donor that serves as a critical building block for high-performance fluorescent probes. Unlike freely rotating amine donors (e.g., diethylamine), the fused ring system of julolidine enforces planarity, significantly enhancing electron donation and reducing non-radiative energy loss.

When conjugated with electron-deficient acceptors (e.g., tricyanofuran, benzothiadiazole) to form "push-pull" chromophores, julolidine derivatives exhibit:

  • Near-Infrared (NIR) Emission (650–900 nm): Minimizing tissue autofluorescence and maximizing penetration depth.

  • Molecular Rotor Properties: Sensitivity to micro-viscosity and steric hindrance (e.g., binding to protein aggregates).

  • High Quantum Yield: Superior brightness in hydrophobic pockets compared to aqueous environments.

This guide details the application of these derivatives in Amyloid-beta (Aβ) detection , Intracellular Viscosity/RNA sensing , and Mitochondrial imaging .

Mechanism of Action: The Molecular Rotor Principle

The utility of julolidine derivatives largely stems from the Twisted Intramolecular Charge Transfer (TICT) mechanism.[1]

  • Relaxed State (Low Viscosity/Unbound): Upon excitation, the bond connecting the julolidine donor and the acceptor rotates. This twisting leads to a TICT state which decays non-radiatively (heat), resulting in low fluorescence.[1]

  • Restricted State (High Viscosity/Bound): When the molecule binds to a rigid target (e.g., Aβ plaque, RNA minor groove) or enters a viscous environment (e.g., lipid droplet), rotation is sterically hindered. The molecule is forced to relax radiatively, emitting strong NIR fluorescence.

Figure 1: Mechanism of Julolidine-Based Molecular Rotors

JulolidineMechanism Excitation Excitation (Light Absorption) LowVisc Low Viscosity / Unbound (Free Rotation) Excitation->LowVisc HighVisc High Viscosity / Bound (Restricted Rotation) Excitation->HighVisc TICT Twisted Intramolecular Charge Transfer (TICT) NonRad Non-Radiative Decay (Heat, No Fluorescence) TICT->NonRad LowVisc->TICT Rotation Allowed RadDecay Radiative Decay (Strong NIR Fluorescence) HighVisc->RadDecay Rotation Blocked

Caption: Schematic of the TICT mechanism governing julolidine fluorescence response to environmental rigidity.

Key Applications & Protocols

Application A: In Vivo Detection of Amyloid-Beta (Aβ) Plaques

Probe: CRANAD-2 (Curcumin-analogue with julolidine donor). Rationale: CRANAD-2 crosses the Blood-Brain Barrier (BBB) and binds specifically to Aβ aggregates.[2] Upon binding, it undergoes a significant fluorescence intensity increase and a blue shift (805 nm


 715 nm), distinguishing it from unbound probe.

Protocol 1: In Vivo Imaging of Transgenic Mice Target Audience: Neuroscientists, Drug Discovery (AD Models)

  • Preparation:

    • Dissolve CRANAD-2 in DMSO to create a 10 mM stock solution.

    • Dilute stock into 15% Cremophor EL / PBS (pH 7.4) to a final concentration of 2 mg/kg body weight for injection.

  • Administration:

    • Anesthetize mice (e.g., isoflurane).

    • Inject the probe solution intravenously (i.v.) via the tail vein.

  • Imaging Workflow:

    • Time Points: Acquire images at Pre-injection, 15, 30, 60, and 120 minutes post-injection.

    • Settings: Use an IVIS (In Vivo Imaging System) or FMT (Fluorescence Molecular Tomography).

    • Excitation: 640 nm.[2]

    • Emission: 700–720 nm (Specific for bound state).

  • Data Analysis:

    • Draw Regions of Interest (ROIs) over the brain area.

    • Normalize fluorescence intensity:

      
      .
      
    • Validation: Compare signal decay rates. Wild-type mice show rapid washout (clearance), while AD transgenic mice show retention (plateau) due to plaque binding.

Application B: Intracellular RNA and Viscosity Imaging

Probe: BTZ-JLD or SEZ-JLD (Cationic julolidine conjugates).[3] Rationale: These probes are cell-permeable and exhibit "Turn-On" fluorescence when binding to RNA in nucleoli or when cytoplasmic viscosity increases (e.g., during apoptosis or crowding).

Protocol 2: Live Cell Staining (HeLa/Neuronal Cells) Target Audience: Cell Biologists

  • Cell Culture:

    • Seed cells on confocal dishes (glass-bottom) and grow to 70-80% confluence.

  • Staining:

    • Prepare a 10

      
      M working solution of the probe in serum-free media (Opti-MEM).
      
    • Remove growth media and wash cells 2x with PBS.

    • Add working solution and incubate for 20–30 minutes at 37°C.

    • Note: Do not fix cells if measuring viscosity; fixation alters micro-viscosity.

  • Imaging:

    • Wash cells 3x with PBS to remove background. Add live-cell imaging buffer (HBSS).

    • Confocal Settings:

      • Excitation: 488 nm or 561 nm (depending on specific derivative).

      • Emission: 600–750 nm (Red/NIR channel).

  • Specificity Check (RNase Digest):

    • To confirm RNA specificity, permeabilize fixed cells and treat with RNase A (100

      
      g/mL) for 1 hour. A loss of nucleolar signal confirms RNA targeting.
      

Comparative Data: Julolidine Probes

Probe NameTarget / ApplicationExcitation (nm)Emission (nm)Key Feature (Mechanism)Ref
CRANAD-2 Amyloid-

Aggregates
640715 (Bound)Blue shift + Intensity Boost (Hydrophobic binding)[1, 2]
CRANAD-58 Soluble & Insoluble A

630750Hydrophilic/Hydrophobic balanced design[3]
JQMe Mitochondrial ONOO-680706Turn-OFF upon oxidation by peroxynitrite[4]
SEZ-JLD Intracellular RNA488620Turn-ON (Viscosity/Rigidity restricted rotation)[5]
Mito-FP Fluoride Ions650720Cleavage of Si-O bond triggers ICT restoration[6]

Experimental Workflow Diagram

Figure 2: General Workflow for Validating a New Julolidine Probe

Workflow Synthesis 1. Synthesis (Julolidine Donor + Acceptor) Spectra 2. Photophysical Characterization (Solvatochromism, Viscosity Test) Synthesis->Spectra InVitro 3. In Vitro Validation (Kd Determination, Selectivity Screen) Spectra->InVitro Select best candidate Cellular 4. Cellular Imaging (Cytotoxicity, Co-localization) InVitro->Cellular If Kd < 100nM InVivo 5. In Vivo Application (Biodistribution, Target Engagement) Cellular->InVivo If non-toxic

Caption: Step-by-step validation pipeline from chemical synthesis to in vivo imaging.

Troubleshooting & Optimization

  • Issue: High Background Signal.

    • Cause: Non-specific binding to serum albumin or insufficient washout.

    • Solution: Use serum-free media during incubation. For in vivo, allow sufficient clearance time (t > 60 min) for unbound probe to wash out of the blood pool.

  • Issue: Low Fluorescence Intensity.

    • Cause: TICT quenching in low-viscosity aqueous buffer.

    • Solution: Ensure the probe is in the bound state or viscous environment. Verify excitation wavelength matches the bound species, which may be blue-shifted compared to the free dye.

  • Issue: Poor Solubility.

    • Cause: Julolidine core is hydrophobic.

    • Solution: Use Pluronic F-127 or Cremophor EL as a dispersant for in vivo injections. Maintain DMSO < 1% for cell culture.

References

  • Ran, C., et al. (2009). Design, synthesis, and testing of difluoroboron-derivatized curcumins as near-infrared probes for in vivo detection of amyloid-beta deposits. Journal of the American Chemical Society, 131(42), 15257-15261. Link

  • Zhang, X., et al. (2015). Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer's disease. PNAS, 112(31), 9734-9739. Link

  • Mondal, I. C., et al. (2023).[3] Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells.[3] Organic & Biomolecular Chemistry, 21, 7558-7572. Link

  • Li, Y., et al. (2023). A near-infrared julolidine probe for visualization of mitochondrial peroxynitrite in living cells.[4] RSC Advances. Link

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow.[1] Organic & Biomolecular Chemistry, 8(8), 1735-1745. Link

  • Wang, J., et al. (2019). Mitochondrial-targeted Near-Infrared Fluorescence Probe for Selective Detection of Fluoride Ions in Living Cells.[5] Analytical Chemistry. Link

Sources

Chalcogenoxanthone synthesis from julolidine-9-carboxamide derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Chalcogenoxanthones via Directed Ortho-Metalation of Julolidine-9-Carboxamides

Executive Summary

This application note details the robust synthesis of chalcogenoxanthones (where Chalcogen = S, Se, Te) utilizing julolidine-9-carboxamide as a pivotal directing scaffold.[1] Unlike traditional acid-catalyzed condensations which often suffer from poor regioselectivity and low yields with heavy atoms, this protocol leverages Directed Ortho-Metalation (DoM) .[1]

By installing a carboxamide group at the C9 position of the julolidine ring, we enable precise lithiation at the C8 position. This facilitates the introduction of heavy chalcogens and subsequent intramolecular cyclization to form the xanthone core. These scaffolds are critical precursors for ROS-generating photosensitizers and NIR-emissive Texas Red analogues used in deep-tissue imaging.[1]

Strategic Overview & Mechanism

The synthesis relies on the "Complex Induced Proximity Effect" (CIPE), where the julolidine-9-carboxamide functions as a Directed Metalation Group (DMG).[1]

  • Precursor Synthesis: Conversion of 9-formyljulolidine to the thioamide (via Willgerodt-Kindler) and subsequent oxidation to the carboxamide.[1][2][3]

  • Regioselective Lithiation: The amide carbonyl coordinates sec-Butyllithium (s-BuLi), directing deprotonation exclusively to the ortho (C8) position.[1]

  • Electrophile Trapping: The lithiated species reacts with diaryl dichalcogenides (Ar-E-E-Ar).[1]

  • Friedel-Crafts Cyclization: Phosphorus oxychloride (POCl₃) activates the amide, driving intramolecular acylation to close the central ring.[1]

Pathway Visualization

Chalcogenoxanthone_Synthesis Aldehyde 9-Formyljulolidine Thioamide Julolidine-9-thioamide Aldehyde->Thioamide S8, Morpholine Microwave (Willgerodt-Kindler) Carboxamide Julolidine-9-carboxamide (Key DMG Intermediate) Thioamide->Carboxamide TFAA (Oxidative Hydrolysis) Lithiated Ortho-Lithiated Species (C8-Li) Carboxamide->Lithiated s-BuLi, TMEDA THF, -78°C Chalcogenide Diaryl Chalcogenide Intermediate Lithiated->Chalcogenide Ar-E-E-Ar (Dichalcogenide Capture) Xanthone Target Chalcogenoxanthone (O, S, Se, Te) Chalcogenide->Xanthone POCl3, Et3N Intramolecular Cyclization

Figure 1: Strategic workflow for the conversion of 9-formyljulolidine to chalcogenoxanthones via amide-directed metalation.

Experimental Protocols

Phase 1: Synthesis of Julolidine-9-Carboxamide

The carboxamide is not commercially available and must be synthesized from 9-formyljulolidine. The most efficient route is a microwave-assisted Willgerodt-Kindler reaction followed by conversion.

Reagents:

  • 9-Formyljulolidine (Starting Material)[1][2][3][4][5]

  • Elemental Sulfur (S₈)

  • Morpholine[1][2][3][4]

  • Trifluoroacetic Anhydride (TFAA)

Step-by-Step Protocol:

  • Thioamide Formation (Microwave):

    • Suspend 9-formyljulolidine (1.0 eq) and elemental sulfur (2.5 eq) in DMF.

    • Add morpholine (3.0 eq).[1]

    • Irradiation: Seal in a microwave reaction vessel. Irradiate at 400 W (maintaining ~200 °C) for 30 minutes.

    • Checkpoint: The solution should turn dark. TLC should show complete consumption of the aldehyde.[1]

    • Workup: Pour into CH₂Cl₂, wash with brine, and concentrate. Purify via flash chromatography (SiO₂) to isolate the thioamide (Yield ~75-90%).

  • Conversion to Carboxamide:

    • Dissolve the thioamide in THF/Water (4:1 ratio).

    • Add TFAA (2.0 eq) dropwise at 0 °C.[1]

    • Stir at room temperature for 2 hours.

    • Workup: Neutralize with NaHCO₃. Extract with EtOAc. The product, julolidine-9-carboxamide , is obtained as a solid after recrystallization.

Phase 2: Directed Metalation & Chalcogen Insertion

Critical Safety Note: sec-Butyllithium is pyrophoric.[1] All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Reagents:

  • Julolidine-9-carboxamide (from Phase 1)[1]

  • sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)[1]

  • Diaryl Dichalcogenide (Ph-S-S-Ph, Ph-Se-Se-Ph, or Ph-Te-Te-Ph)[1]

Step-by-Step Protocol:

  • Complexation:

    • In a flame-dried Schlenk flask, dissolve julolidine-9-carboxamide (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF.

    • Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation:

    • Add s-BuLi (2.2 eq) dropwise over 10 minutes.

    • Observation: A distinct color change (often to deep red or orange) indicates the formation of the lithiated species.[1]

    • Stir at -78 °C for 1 hour to ensure complete ortho-deprotonation.

  • Electrophile Capture:

    • Dissolve the appropriate dichalcogenide (1.1 eq) in minimal anhydrous THF.

    • Add this solution dropwise to the lithiated mixture at -78 °C.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with CH₂Cl₂.[4] The intermediate (an unsymmetrical diaryl chalcogenide amide) can be purified or used directly if purity is >90%.

Phase 3: Cyclization to Chalcogenoxanthone

This step closes the ring to form the tricyclic xanthone core.

Reagents:

  • Phosphorus Oxychloride (POCl₃)[2][6]

  • Triethylamine (Et₃N)[2][3][4][5][6]

  • Acetonitrile (CH₃CN)

Step-by-Step Protocol:

  • Dissolve the chalcogenide intermediate (from Phase 2) in dry CH₃CN.

  • Add POCl₃ (3.0 eq) and Et₃N (3.0 eq).

  • Reflux: Heat the mixture to reflux (80-82 °C) for 3–6 hours.

    • Mechanism:[1][2][7][4][5] POCl₃ converts the amide to an imidoyl chloride-like species, which undergoes intramolecular Friedel-Crafts acylation on the electron-rich aryl ring attached to the chalcogen.[1]

  • Quench: Cool to 0 °C and carefully add ice water (exothermic hydrolysis of excess POCl₃).

  • Isolation: Neutralize with NaOH (1M) to pH 7-8. Extract with CH₂Cl₂.[4]

  • Purification: Silica gel chromatography (Gradient: Hexanes -> EtOAc).

Data Summary & Performance Metrics

The choice of chalcogen significantly impacts the photophysical properties of the final dye. Heavier atoms facilitate Intersystem Crossing (ISC), useful for singlet oxygen generation, but lower fluorescence quantum yield.

ParameterSulfur (S) AnaloguesSelenium (Se) AnaloguesTellurium (Te) Analogues
Yield (Phase 2+3) 85 - 92%75 - 85%40 - 60%
Fluorescence (

)
High (~0.5 - 0.9)Low (< 0.[1][5]1)Negligible
Singlet Oxygen (

)
LowHigh (~0.7 - 0.[1]9)Moderate (Oxidation prone)

Shift
+20 nm vs Oxygen+30 nm vs Oxygen+50 nm vs Oxygen
Stability HighHighSensitive to oxidation

Table 1: Comparative metrics for chalcogenoxanthone derivatives synthesized via the carboxamide route.

References

  • Holt, J. J., Calitree, B. D., Vincek, J., Gannon, M. K., & Detty, M. R. (2007).[1][3] A Microwave-Assisted Synthesis of Julolidine-9-carboxamide Derivatives and Their Conversion to Chalcogenoxanthones via Directed Metalation. The Journal of Organic Chemistry, 72(7), 2690–2693.[1][3]

    • [3]

  • Donnelly, D. J., et al. (2014).[1] Synthesis and Properties of Heavy Chalcogen Analogues of the Texas Reds and Related Rhodamines. Organometallics, 33(22), 6567–6577.

  • Varejão, J. O. S., et al. (2019).[1][5] Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. European Journal of Organic Chemistry, 2019(27), 4273–4310.[1]

Sources

Accelerated Optimization of Julolidine Scaffolds via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Therapeutic and Diagnostic Agent Development

Executive Summary & Strategic Rationale

The julolidine moiety (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) represents a "privileged scaffold" in both medicinal chemistry and bio-imaging. Its thermodynamic stability and the rigid confinement of the nitrogen lone pair confer unique electronic properties—specifically, a low ionization potential and the suppression of non-radiative decay pathways.

For drug development professionals, the challenge lies not in the julolidine core itself, but in the rapid diversification of this scaffold to optimize solubility, target affinity (e.g., AChE inhibition), and photophysical quantum yield.

This guide details the application of Multicomponent Reactions (MCRs) —specifically the Povarov Reaction and One-Pot Knoevenagel Condensations —to accelerate the optimization of julolidine-based agents. Unlike linear synthesis, MCRs allow for the simultaneous introduction of diversity elements, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

The Julolidine Advantage: Mechanism of Action

The core value of julolidine in probe development is the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • Free State: In low-viscosity environments, the excited state undergoes bond rotation, relaxing non-radiatively (dark state).

  • Bound/Viscous State: When rotation is restricted (e.g., binding to amyloid fibrils or in high-viscosity cytosol), the TICT pathway is blocked, forcing relaxation via fluorescence emission (bright state).

TICT_Mechanism cluster_0 Julolidine Core Dynamics Excitation Excitation (hν) LE_State Locally Excited (LE) State (Planar) Excitation->LE_State TICT_State TICT State (Twisted) LE_State->TICT_State Free Rotation (Low Viscosity) Emission Fluorescence Emission (High QY) LE_State->Emission Restricted Rotation (Viscous/Bound) NonRad Non-Radiative Decay (Heat) TICT_State->NonRad

Figure 1: The mechanistic logic of Julolidine-based molecular rotors. MCRs are used to tune the 'LE State' energy levels.

Methodology A: Therapeutic Optimization via Povarov Reaction

Application: Synthesis of Julolidine-Tetrahydroquinoline Hybrids (Potential AChE Inhibitors / Anticancer Agents).

The Povarov reaction (imino-Diels-Alder) is the most robust method for coupling the julolidine core with pharmacologically active quinoline scaffolds. This protocol utilizes Julolidine-9-carboxaldehyde as the dienophile precursor.

Experimental Workflow

Reaction Class: [4+2] Cycloaddition / 3-Component Coupling Key Reagents:

  • Aldehyde: Julolidine-9-carboxaldehyde (Core Scaffold)[1]

  • Amine: Substituted Aniline (Diversity Element A)

  • Alkene: Electron-rich alkene (e.g., Dihydropyran or Vinyl Ethers) (Diversity Element B)

  • Catalyst: Lewis Acid (

    
     or 
    
    
    
    )
Step-by-Step Protocol
  • Imine Formation (In Situ):

    • In a dry round-bottom flask, dissolve Julolidine-9-carboxaldehyde (1.0 equiv, typically 1.0 mmol) and the substituted aniline (1.0 equiv) in anhydrous Acetonitrile (MeCN, 5 mL).

    • Stir at room temperature for 30 minutes. Note: Formation of the Schiff base is often indicated by a color change to deep yellow/orange.

  • Cycloaddition:

    • Add the electron-rich alkene (e.g., 3,4-dihydro-2H-pyran, 1.2 equiv).

    • Cool the mixture to 0°C in an ice bath.

    • Dropwise add the catalyst

      
        (0.1 – 0.2 equiv) under inert atmosphere (
      
      
      
      ). Caution: Lewis acids are moisture sensitive.
  • Reaction Phase:

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the imine spot and the appearance of a lower

      
       diastereomeric mixture.
      
  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography on silica gel.

    • Critical Tip: Since the product is a secondary amine, pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to prevent streaking/tailing.

Data Summary: Optimization Parameters
ParameterStandard ConditionOptimization for YieldOptimization for Diastereoselectivity
Solvent Acetonitrile (MeCN)Toluene (Reflux)DCM (-78°C)
Catalyst

(10 mol%)

(20 mol%)
Chiral Phosphoric Acids (for enantiocontrol)
Time 6 Hours2 Hours24 Hours
Yield 65-75%80-90%50-60%

Methodology B: Diagnostic Optimization via Knoevenagel Condensation

Application: Synthesis of Molecular Rotors (Amyloid/Viscosity Probes).

This protocol focuses on extending the


-conjugation of the julolidine ring to create "Push-Pull" systems (D- 

-A) with high solvatochromism.
Experimental Workflow

Reaction Class: One-Pot Knoevenagel Condensation Target: Dicyanovinyl-julolidine (DCVJ) analogues or Julolidine-Indanedione hybrids.

Step-by-Step Protocol
  • Reagent Preparation:

    • Donor: Julolidine-9-carboxaldehyde (1.0 mmol).

    • Acceptor: Malononitrile (for DCVJ) or 1,3-Indanedione (1.1 mmol).

    • Solvent: Ethanol (EtOH) or Methanol (MeOH) (Green chemistry compatible).

  • Catalytic Initiation:

    • Dissolve reagents in 10 mL of Ethanol.

    • Add Piperidine (0.1 equiv) as the base catalyst.

    • Alternative: For a metal-free/acid-free approach, use L-Proline (10 mol%) for milder activation.

  • Reflux:

    • Heat the mixture to reflux (78°C) for 1–3 hours.

    • Visual Check: The solution will turn intensely colored (Red/Orange for Malononitrile; Deep Purple/Blue for Indanedione).

    • Precipitation: In many cases, the product precipitates directly from the hot ethanolic solution upon cooling.

  • Isolation:

    • Cool to room temperature, then to 4°C.

    • Filter the precipitate.[2][3]

    • Recrystallization: Recrystallize from hot Ethanol/Acetonitrile. Avoid column chromatography if possible to minimize degradation on acidic silica.

Workflow_Logic Start Start: Julolidine-9-Carboxaldehyde Decision Select Target Application Start->Decision PathA Path A: Therapeutic Agent (Bioactivity/Inhibition) Decision->PathA PathB Path B: Diagnostic Probe (Fluorescence/Sensing) Decision->PathB ReactionA Povarov Reaction (Aniline + Alkene + Lewis Acid) PathA->ReactionA ProductA Tetrahydroquinoline-Julolidine Hybrid (High Complexity) ReactionA->ProductA ReactionB Knoevenagel Condensation (Active Methylene + Piperidine) PathB->ReactionB ProductB Push-Pull Molecular Rotor (High Quantum Yield) ReactionB->ProductB

Figure 2: Decision tree for selecting the appropriate MCR based on the desired end-application.

Characterization & Validation Standards

To ensure scientific integrity, synthesized agents must undergo the following validation steps.

A. Structural Confirmation[2][4]
  • 1H NMR (400/500 MHz):

    • Povarov Products: Look for the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the methine doublets/multiplets in the 3.5–5.0 ppm region (characteristic of the tetrahydroquinoline ring).

    • Rotors: Look for the vinylic proton singlet (~7.5–8.0 ppm).

  • HRMS (ESI-TOF): Required to confirm the formation of the adduct and absence of reaction intermediates (Schiff bases).

B. Functional Validation (Fluorescence)

For diagnostic agents, perform a Viscosity Titration :

  • Prepare a stock solution of the agent in Methanol.

  • Prepare Glycerol/Methanol mixtures (0% to 90% Glycerol) to vary viscosity (

    
    ).
    
  • Measure fluorescence emission spectra.

  • Forster-Hoffmann Plot: Plot

    
     vs 
    
    
    
    . A linear relationship with slope
    
    
    confirms the molecular rotor mechanism.

References

  • Mondal, I. C., et al. (2023).[4] "Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells." Organic & Biomolecular Chemistry. Link

  • Kaboudin, B., Sohrabi, M., & Kazemi, F. (2021).[5] "Synthesis of julolidines via one-pot cascade three component Povarov reaction in the presence of silica sulfuric acid." Journal of Heterocyclic Chemistry. Link

  • Haidekker, M. A., & Theodorakis, E. A. (2016). "Molecular Rotors—Concepts and Biomedical Applications." Journal of Materials Chemistry C. Link

  • de Fátima, A., et al. (2022).[6] "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines."[6][7] Synthesis. Link

  • ChemScene. (n.d.). "Julolidine-9-carbaldehyde Product Information." ChemScene. Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Julolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Immediate Action Required)

Signal Word: DANGER

Julolidine hydrobromide is not a benign salt; it is a corrosive, acutely toxic bicyclic amine salt. Improper handling poses immediate risks of severe skin burns, eye damage, and systemic toxicity if inhaled or swallowed.

Critical Hazard Profile:

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H301, H311, H331Toxic if swallowed, in contact with skin, or inhaled.[1]Zero skin contact policy. Double-gloving (Nitrile) is mandatory.
Corrosivity H314, H318Causes severe skin burns and serious eye damage.[1]Face shield required when handling open powder or concentrated solutions.
Reactivity N/AIncompatible with strong oxidizing agents.Segregation is critical. Do not place in waste containers with nitrates or peroxides.

Mandatory PPE:

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling powder outside a fume hood.

  • Skin: Nitrile gloves (minimum 0.11 mm thickness); double-gloving recommended. Lab coat with tight cuffs.

  • Eye: Chemical safety goggles and face shield if splashing is possible.

Chemical Characterization & Waste Classification[2]

To dispose of this chemical correctly, you must understand its behavior in a waste stream.

  • Chemical Nature: Julolidine hydrobromide is the hydrobromide salt of julolidine. It contains a nitrogen atom within a fused ring system and a bromide counter-ion.[2]

  • Halogen Content: Because of the bromide ion (

    
    ), this waste stream is classified as Halogenated Organic Waste . This distinction is vital for incineration parameters; halogenated wastes require higher temperatures and scrubbers to neutralize acid gases (HBr) formed during combustion.
    
  • Solubility: Soluble in water and polar organic solvents (methanol, DMSO).

Waste Stream Designation:

  • RCRA Status (USA): While not explicitly P-listed or U-listed, it exhibits characteristics of Corrosivity (D002) and Toxicity . It must be treated as Hazardous Waste.[3][4]

Disposal Workflow Logic

The following diagram illustrates the decision logic for segregating Julolidine hydrobromide waste. This workflow prevents cross-contamination and ensures compliance with incineration protocols.

DisposalWorkflow Start Waste Generation: Julolidine Hydrobromide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Pure Compound LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Dissolved Debris Contaminated Debris (Gloves, Tissues, Weigh Boats) StateCheck->Debris Trace Contamination SolidContainer Container: Wide-Mouth HDPE or Glass SolidWaste->SolidContainer SolidLabel Label: 'Hazardous Waste - Toxic/Corrosive' (Solid Organic) SolidContainer->SolidLabel Storage Satellite Accumulation Area (Secondary Containment) SolidLabel->Storage CompatCheck Compatibility Check: Is solvent Halogenated? LiquidWaste->CompatCheck HaloStream Stream A: Halogenated Solvent Waste (Contains DCM, Chloroform, or HBr) CompatCheck->HaloStream Yes (or if HBr conc. >1%) NonHaloStream Stream B: Non-Halogenated Organic (Only if solvent is MeOH/Acetone) CompatCheck->NonHaloStream No HaloStream->Storage NonHaloStream->Storage DoubleBag Double Bag in Clear Polyethylene Debris->DoubleBag DoubleBag->SolidLabel Pickup EHS Pickup / Incineration

Figure 1: Decision matrix for segregating Julolidine hydrobromide waste streams. Note the specific separation based on solvent halogenation.

Detailed Operational Procedures

Protocol A: Disposal of Solid Waste (Pure Substance)

Use this for expired shelf-life chemicals or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar. Avoid metal containers due to potential corrosion from the hydrobromide salt.

  • Transfer: Working inside a fume hood, transfer the solid carefully to avoid dust generation.

  • Labeling: Affix a Hazardous Waste label immediately.

    • Constituents: "Julolidine Hydrobromide."[2][5]

    • Hazards: Check "Toxic" and "Corrosive."[1]

  • Sealing: Ensure the lid is tight. Wipe the exterior with a damp tissue (dispose of tissue as debris) to ensure no residue remains on the bottle surface.

Protocol B: Disposal of Liquid Waste (Solutions)

Use this for reaction mixtures or mother liquors.

  • Compatibility Check:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers (Permanganates). This can lead to exothermic reactions or the evolution of bromine gas (

      
      ).
      
    • Do NOT mix with strong bases in an open container without ventilation, as this will convert the salt to the free amine (Julolidine), which has a distinct, potent odor and different toxicity profile.

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol or Acetone : Although the solvent is non-halogenated, the presence of the hydrobromide salt introduces halogens. Best Practice: Default to the Halogenated Waste stream to prevent regulatory violations regarding halogen content in non-halogenated incinerator feeds.

  • Rinsing: Triple-rinse the empty reaction vessel with the compatible solvent and add the rinsate to the waste container.

Protocol C: Emergency Spill Management

For spills < 50g or < 100mL.

  • Evacuate & Ventilate: Alert nearby personnel. If outside a hood, clear the room for 10 minutes to allow dust/aerosols to settle.

  • PPE Up: Don double nitrile gloves, goggles, lab coat, and N95 respirator.

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust dispersion. Scoop up material and place in a disposable container.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination: Scrub the area with a mild detergent solution (soap and water). Do not use bleach (sodium hypochlorite), as it may react with the amine to form chloramines.

  • Disposal: Place all spill debris into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste Debris - Julolidine HBr."

Regulatory Compliance & Grounding

This protocol is designed to comply with strict environmental standards. The "Cradle-to-Grave" responsibility mandated by the EPA (USA) and comparable bodies (ECHA in EU) requires that you characterize the waste accurately at the point of generation.

  • EPA (RCRA) 40 CFR 261: Julolidine hydrobromide is a "characteristic" hazardous waste due to toxicity and corrosivity. It must not be diluted to flush down the drain [1].

  • Incineration Requirement: Because of the nitrogen-heavy structure and halogen content, the only approved disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) [2].

  • DOT Transport: When prepared for pickup, the waste falls under UN regulations for toxic solids or liquids (typically UN 2923 or UN 2922 depending on the mixture) [3].

References

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2024). Julolidine Hydrobromide Compound Summary (CID 12255670). Retrieved from [Link]

Sources

Personal protective equipment for handling Julolidine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 83646-41-7 | Formula: C₁₂H₁₆BrN Hazard Profile: Acute Toxic (Oral/Dermal/Inhalation), Corrosive (Skin/Eyes)[1][2]

Executive Safety Summary

To: Laboratory Operations & Safety Officers From: Senior Application Scientist

Handling Julolidine hydrobromide requires a shift from standard "organic salt" protocols to Corrosive/Toxic (Category 3/1B) containment measures.[1][2] Unlike its parent base Julolidine, the hydrobromide salt presents a dual threat:[1][2]

  • Systemic Toxicity: High bioavailability allows rapid absorption through skin (H311) and mucous membranes.[1][2]

  • Corrosive Hydrolysis: Upon contact with moisture (sweat, mucous membranes), the salt hydrolyzes to release hydrobromic acid (HBr), causing immediate chemical burns (H314) and severe eye damage (H318).[1][2]

The Core Directive: Do not handle on an open bench. All manipulation must occur within a certified chemical fume hood.[1]

Risk Assessment & Hazard Logic

The following hazard identification drives the PPE selection. This is not just compliance; it is biological defense.[1]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity H301, H311, H331Lipophilic julolidine core penetrates cell membranes; interferes with neuronal signaling.[1][2]Zero-Skin-Contact Rule. Double-gloving is mandatory.[1][2]
Skin Corrosion H314Acid hydrolysis (

) generates localized acidity.[1][2]
Delayed Pain Response. Burns may not be immediately painful, leading to prolonged exposure.[1][2]
Eye Damage H318Irreversible corneal opacity due to protein denaturation by acidic protons.[1][2]Goggles required; Safety glasses are insufficient against dust.[1][2]

Personal Protective Equipment (PPE) Matrix

This system is designed to create multiple redundancy layers.[1]

Dermal Protection (Hands)[1][2]
  • Primary Layer (Inner): 4 mil Nitrile (Disposable).[1][2] Acts as a sweat barrier and last line of defense.[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Long Cuff).[1][2]

    • Why? Standard 4 mil nitrile has a breakthrough time of <15 mins for many corrosive organic salts in solution.[1] Thicker nitrile extends this to >60 mins.[1]

  • Protocol: "Change on Contamination." If the outer glove is touched by the solid, change it immediately.[1][2] Do not wipe it off.[1]

Ocular & Respiratory Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1][2]

    • Contraindication: Do not use standard safety glasses.[1] Airborne dust can bypass side shields and react with eye moisture.[1]

  • Lungs: Chemical Fume Hood (Face velocity 0.3 – 0.5 m/s).[1][2]

    • N95 Usage: Only acceptable for emergency spill cleanup outside a hood, and only if fit-tested.[1][2] It is not for routine handling.

Body Shielding[1][2]
  • Torso: Standard cotton lab coat (buttoned to neck).

  • Apron: If handling >5g or preparing stock solutions, wear a chemical-resistant apron (PVC or rubber) over the lab coat to prevent soak-through in case of a spill.[1][2]

Operational Workflow: Step-by-Step

This workflow integrates safety checks into the experimental process.

Phase 1: Preparation
  • Hydration Check: Ensure the eyewash station is within 10 seconds of the hood.

  • Static Control: Julolidine hydrobromide is a fine crystalline powder.[1] Use an antistatic gun or polonium strip if available to neutralize static charge on weighing boats, preventing "powder fly-out."[1][2]

  • Solvent Selection: If dissolving, use a pre-weighed amount of solvent (e.g., DMSO, Methanol) ready in the hood to immediately solvate the powder, reducing dust hazard duration.[1][2]

Phase 2: Manipulation (Weighing)[1][2]
  • Zone Definition: Designate a "Hot Zone" inside the hood (middle 1/3) for the balance.[1][2]

  • Transfer: Open the source container only inside the hood.

  • Spatula Technique: Use a disposable or stainless steel micro-spatula.[1] Avoid plastic spatulas that generate static.[1]

  • Containment: Weigh into a vessel that can be capped immediately (e.g., scintillation vial), not an open weigh boat.

Phase 3: Decontamination[1][2]
  • Immediate Wipe: Wipe the balance area with a tissue dampened with 5% Sodium Bicarbonate (

    
    ) solution.[1][2] This neutralizes any acidic traces.[1]
    
  • Waste: Dispose of the wipe as solid hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the critical decision points where safety failures typically occur.

SafetyProtocol Start Start: Handling Request RiskCheck Risk Check: Is Fume Hood Operational? Start->RiskCheck Stop STOP: Maintenance Required RiskCheck->Stop No (<0.3 m/s) Donning PPE Donning: 1. Lab Coat 2. Goggles 3. Double Nitrile Gloves RiskCheck->Donning Yes Weighing Action: Weighing (Inside Hood Only) Donning->Weighing SpillCheck Did Powder Spill? Weighing->SpillCheck Neutralize Neutralize: Apply 5% NaHCO3 Wipe with absorbent pad SpillCheck->Neutralize Yes Dissolve Solvation: Dissolve solid immediately to eliminate dust hazard SpillCheck->Dissolve No Waste Disposal: Solid Waste (Halogenated) Neutralize->Waste Dissolve->Waste

Caption: Operational logic flow emphasizing the "Stop" condition for ventilation failure and the neutralization loop for spills.

Emergency Response & Disposal

Spill Management (Solid)[1][2]
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: If spill is >10g, wear a P100/N95 respirator to prevent inhalation of dust during cleanup.[1][2]

  • Neutralize: Cover the powder gently with Sodium Bicarbonate or Soda Ash .[1]

  • Collect: Use a dustpan and brush (dedicated for hazmat) or damp paper towels to sweep up.[1][2] Do not create dust.[1][2][3][4]

  • Clean: Wash the surface with water, then test pH to ensure neutrality.[1][2]

Waste Disposal[1][2]
  • Classification: Hazardous Chemical Waste.[1]

  • Tagging: Label as "Toxic, Corrosive, Halogenated Organic Solid."

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as this may liberate Bromine gas (

    
    ).[1][2]
    

References

  • PubChem. (n.d.).[1][2] Julolidine hydrobromide Compound Summary (CID 12255670).[1][2] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. United States Department of Labor.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.